molecular formula C8H10N2O2 B1364246 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde CAS No. 876717-41-8

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Cat. No.: B1364246
CAS No.: 876717-41-8
M. Wt: 166.18 g/mol
InChI Key: DEKPYWCBWQRQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde (CAS 876717-41-8) is a high-purity pyrimidine derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol, this compound is characterized by its pyrimidine ring substituted with a carbaldehyde group at the 5-position and a 2-methoxyethyl chain at the 2-position . The compound is a solid with an estimated melting point of 72.67 °C . The pyrimidine ring is a privileged scaffold in drug discovery due to its prevalence in biologically essential molecules like nucleic acids and vitamins . This structural motif is found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties . The specific substitutions on the this compound framework make it a valuable bifunctional building block. The aldehyde group is a versatile handle for synthetic elaboration, readily undergoing condensation reactions to form imines or serving as a precursor to carboxylic acids and alcohols, while the methoxyethyl side chain can influence the compound's physicochemical properties. It is primarily used in research settings as a key intermediate for constructing more complex molecules for pharmaceutical development and as a core structure in the exploration of new bioactive compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methoxyethyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-3-2-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPYWCBWQRQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390231
Record name 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-41-8
Record name 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 876717-41-8

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, a key heterocyclic building block in contemporary medicinal chemistry and agrochemical research. The document elucidates the compound's physicochemical properties, explores a representative synthetic pathway with mechanistic insights, and details its significant applications, particularly in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile pyrimidine derivative.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its prevalence in natural products and its capacity for diverse chemical modifications. As a class of nitrogen-containing heterocycles, pyrimidines are integral to the structure of nucleobases, vitamins, and a wide array of pharmaceuticals. Their unique electronic properties and ability to participate in various intermolecular interactions make them privileged structures in drug discovery. This compound has emerged as a particularly valuable intermediate, combining the essential pyrimidine core with a reactive carbaldehyde group and a flexible methoxyethyl side chain. This strategic combination of functional groups allows for a broad range of subsequent chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures with potential therapeutic applications, especially in the realm of neurological disorders.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into drug development pipelines. The following table summarizes its key properties.

PropertyValueSource
CAS Number 876717-41-8
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Colorless to light yellow liquid
Purity ≥95% (NMR)
Storage Conditions Store at 0-8 °C under an inert atmosphere

Synthesis and Mechanism: A Representative Approach

Representative Synthetic Workflow

The synthesis can be envisioned as a convergent process involving the construction of a key intermediate followed by cyclization to form the pyrimidine ring.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Pyrimidine Ring Formation cluster_product Final Product (Analogue) A 4-Methoxybutanal C In situ generated α,β-unsaturated aldehyde A->C Reaction with perfluoroalkyl iodide and catalyst B Guanidine Carbonate D Condensation and Cyclization B->D C->D Reaction with Guanidine E 5-(2-methoxyethyl)-4-substituted- 2-amino-pyrimidine D->E Aromatization

Caption: Representative workflow for the synthesis of a 5-(2-methoxyethyl)pyrimidine derivative.

Step-by-Step Experimental Protocol (Representative)

This protocol is adapted from the synthesis of 5-(2-methoxyethyl)-4-perfluoropropyl-2-amino-pyrimidine and serves as a model for the synthesis of the target compound.

  • Formation of the α,β-Unsaturated Aldehyde Intermediate: In a suitable reaction vessel, dissolve a catalyst, such as (S)-2,2,3,5-tetramethylimidazolidin-4-one, and triphenylphosphine in an appropriate solvent like dimethylformamide (DMF).

  • Add 4-methoxybutanal, a base (e.g., 2,6-lutidine), and a suitable electrophile to introduce the desired substituent at the 4-position of the pyrimidine ring.

  • Stir the reaction mixture at room temperature under blue light irradiation for an extended period (e.g., 16 hours) to facilitate the formation of the α,β-unsaturated aldehyde intermediate.

  • Pyrimidine Ring Formation: Transfer the resulting mixture to a flask containing guanidine carbonate.

  • Dilute the mixture with additional DMF and heat at an elevated temperature (e.g., 100 °C) for several hours (e.g., 15 hours) to promote the condensation and cyclization reaction.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent such as diethyl ether.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired 5-(2-methoxyethyl)pyrimidine derivative.

Mechanistic Considerations

The formation of the pyrimidine ring in this representative synthesis proceeds through a well-established condensation reaction between a 1,3-dicarbonyl equivalent (the in situ generated α,β-unsaturated aldehyde) and a guanidine derivative. The initial step involves the nucleophilic attack of the guanidine on one of the carbonyl groups of the intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The choice of base and solvent is critical for the efficiency of this transformation, as it influences the reactivity of the starting materials and the stability of the intermediates.

Applications in Drug Discovery and Chemical Research

This compound is a versatile building block with significant applications in both pharmaceutical and agrochemical research. Its utility stems from the presence of multiple reactive sites that allow for the introduction of diverse functional groups, thereby enabling the synthesis of large libraries of compounds for biological screening.

Synthesis of Pharmaceutical Agents

The primary application of this compound is as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in the development of molecules targeting neurological disorders. The pyrimidine core can serve as a scaffold for interacting with biological targets, while the carbaldehyde group provides a convenient handle for introducing pharmacophoric elements through reactions such as reductive amination, Wittig reactions, and aldol condensations.

Agrochemical Synthesis

In the field of agrochemicals, this compound is employed in the synthesis of novel pesticides and herbicides. The stability and ease of functionalization of the pyrimidine ring make it an attractive scaffold for developing crop protection agents with improved efficacy and environmental profiles.

Biochemical Research

This compound is also utilized in biochemical research for the design and synthesis of enzyme inhibitors and receptor ligands. The ability to readily modify the structure of this compound allows researchers to probe the structure-activity relationships of biologically active molecules and to gain insights into biological pathways and potential therapeutic targets.[1]

Experimental Workflow for a Typical Derivatization

The carbaldehyde functionality of this compound is a key feature that enables a wide range of chemical transformations. A common and highly useful reaction is reductive amination, which allows for the introduction of various amine-containing substituents.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reduction Reduction cluster_product Final Product A 2-(2-Methoxyethyl)pyrimidine- 5-carbaldehyde C Imine/Iminium Ion Formation A->C B Primary or Secondary Amine (R1R2NH) B->C D Reduction with a selective reducing agent (e.g., NaBH(OAc)₃) C->D E 5-((R1R2N)methyl)-2-(2-methoxyethyl) -pyrimidine D->E

Sources

A Technical Guide to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, and this derivative offers unique functional handles for the synthesis of novel, biologically active molecules. This document details the compound's physicochemical properties, explores its synthetic rationale, outlines its diverse applications, and provides a representative, self-validating analytical protocol for its characterization. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery pipelines.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds are foundational to drug discovery, and among them, the pyrimidine ring system holds a position of particular prominence. As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidine is fundamental to the structure of DNA and RNA. This inherent biological relevance allows pyrimidine-based molecules to readily interact with a wide array of enzymes, receptors, and other cellular biocomponents.[1] Consequently, the pyrimidine motif is found in numerous FDA-approved drugs, demonstrating a vast range of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-hypertensive properties.[1] The scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it an exceptionally versatile and valuable leitmotif for medicinal chemists.[2]

Core Compound Profile: this compound

Chemical Identity and Structure

This compound is a derivative distinguished by two key functional groups: a methoxyethyl group at the C2 position and a carbaldehyde (aldehyde) group at the C5 position. The aldehyde is a versatile chemical handle for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and condensations, while the methoxyethyl side chain can influence solubility, metabolic stability, and target engagement.

  • IUPAC Name: this compound

  • CAS Number: 876717-41-8[3]

  • Molecular Formula: C₈H₁₀N₂O₂[3]

  • SMILES: COCCC1=NC=C(C=N1)C=O

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is critical for its handling, formulation, and application in experimental workflows. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 166.2 g/mol [3]
Appearance Clear, colorless liquid[3]
Purity ≥ 95% (by NMR)[3]
PubChem ID 3159679[3]
MDL Number MFCD07186438[3]
Storage Conditions Store at 0 - 8 °C[3]

Synthetic Strategy & Rationale

Mechanistic Approach to Pyrimidine Ring Formation

The synthesis of substituted pyrimidines is a well-trodden path in organic chemistry. The most common and robust strategy involves the condensation of a 1,3-dielectrophilic three-carbon unit with a binucleophilic N-C-N fragment, such as an amidine, guanidine, or urea.[4] For the target molecule, this retrosynthetic approach suggests two key precursors:

  • The N-C-N Fragment: 3-Methoxypropanimidamide, which provides the C2-substituent (the 2-methoxyethyl group).

  • The C-C-C Fragment: A three-carbon chain with electrophilic centers at positions 1 and 3, and the aldehyde precursor at position 2 (relative to the condensation sites).

This strategy is highly effective because it allows for modularity; by changing the amidine, a wide variety of substituents can be installed at the C2 position of the pyrimidine ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow of a condensation reaction to form the pyrimidine core of the target molecule.

G precursor precursor reagent reagent intermediate intermediate product product process process A 3-Methoxypropanimidamide (N-C-N Fragment) C Condensation Reaction (e.g., base-catalyzed) A->C B 1,3-Dielectrophilic Aldehyde Precursor (C-C-C Fragment) B->C D Cyclization & Aromatization C->D Formation of dihydropyrimidine intermediate E 2-(2-Methoxyethyl)pyrimidine- 5-carbaldehyde D->E Elimination of H₂O

Caption: Conceptual workflow for the synthesis of the target pyrimidine derivative.

Applications in Research and Development

The unique combination of a reactive aldehyde and a drug-like methoxyethyl side chain makes this compound a valuable intermediate in several high-value research areas.

  • Pharmaceutical Synthesis: It serves as a key intermediate for creating more complex pharmaceutical agents.[3] Its structure is particularly suited for developing molecules targeting neurological disorders, where precise modulation of physicochemical properties is paramount for crossing the blood-brain barrier.[3]

  • Biochemical Research: The compound is used in studies exploring enzyme inhibition and receptor binding.[3] The aldehyde can be used to covalently link to protein targets or as a scaffold point for building fragments designed to fit into specific binding pockets, aiding in the discovery of novel therapeutic targets.[3]

  • Agrochemical Chemistry: It is a building block in the development of next-generation pesticides and herbicides.[3] The pyrimidine core is present in many effective crop protection agents, and this compound allows for the creation of novel derivatives with potentially improved efficacy and environmental safety profiles.[3]

  • Material Science: The compound can be incorporated into polymer formulations to enhance the properties of coatings and adhesives, improving durability and performance.[3]

Experimental Protocol: A Self-Validating Approach

In any research, especially drug discovery, the integrity of the starting materials is non-negotiable. Therefore, a robust, self-validating analytical method is required to confirm the purity and identity of key intermediates like this compound.

Rationale for Quality Control

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the gold standard for assessing the purity of small organic molecules. A protocol becomes "self-validating" when it includes system suitability tests (SSTs). SSTs are a series of checks performed before sample analysis to ensure the entire chromatography system (pump, injector, column, detector) is operating correctly and will produce accurate, reproducible results.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a general method for determining the purity of the title compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic Acid (FA), LC-MS grade

  • Reference standard (if available)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and DAD.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm and 280 nm

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL.

  • Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

5. System Suitability Test (SST) - The Self-Validating Step:

  • Objective: To verify the precision and performance of the HPLC system before analyzing samples.

  • Procedure: Make six replicate injections of the working standard solution.

  • Acceptance Criteria:

    • The relative standard deviation (%RSD) of the peak retention time must be < 1%.

    • The %RSD of the peak area must be < 2%.

    • The theoretical plates (N) for the analyte peak should be > 2000.

    • The tailing factor (T) should be between 0.8 and 1.5.

    • Causality: If the SST fails, it indicates a problem with the system (e.g., leaks, column degradation, detector lamp issue) that must be rectified before proceeding. This prevents the generation of unreliable data.

6. Analysis:

  • Once the SST passes, inject the sample solution.

  • Integrate the resulting chromatogram to determine the area of the main peak and any impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile chemical building block. Its strategic combination of a modifiable aldehyde group and a biologically relevant pyrimidine core makes it an attractive starting point for the synthesis of novel compounds in pharmaceuticals and agrochemicals. For researchers in drug discovery, its utility in constructing libraries of potential inhibitors or receptor modulators is clear.[3] As synthetic methodologies continue to advance, the accessibility and application of such well-designed intermediates will undoubtedly accelerate the discovery of new chemical entities to address unmet clinical and agricultural needs.

References

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde | C9H12N2O2 | PubChem. PubChem, National Center for Biotechnology Information. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Synthesis. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed, National Center for Biotechnology Information. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Ain Shams University. [Link]

Sources

An In-depth Technical Guide to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal and agricultural chemistry, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a cornerstone of drug design.[1] Within this vital class of heterocycles, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde emerges as a highly valuable and versatile building block.[3]

This technical guide provides an in-depth analysis of this compound, moving beyond a simple data sheet to offer a senior scientist's perspective on its synthesis, reactivity, and strategic application. The content herein is curated for researchers, chemists, and drug development professionals who require a practical and causal understanding of how this intermediate can be leveraged to create novel, high-value molecules.

Physicochemical and Structural Properties

This compound is a bifunctional molecule, featuring a reactive aldehyde group appended to a pyrimidine ring that is itself substituted with a flexible methoxyethyl side chain. This unique combination of features dictates its chemical behavior and utility. The aldehyde serves as a versatile handle for a wide array of chemical transformations, while the methoxyethyl group can influence solubility, conformational flexibility, and metabolic stability in derivative compounds.

A summary of its core physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 876717-41-8[3]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
Appearance Clear, colorless liquid[3]
Purity ≥ 95% (Typically by NMR)[3]
Storage Conditions 0 - 8 °C, under inert atmosphere[3]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from structure
Boiling Point Not established; likely high due to polarity
Density Not established

Synthesis Strategy: A Mechanistic Approach

The construction of the 2-substituted pyrimidine-5-carbaldehyde core is most effectively achieved through a convergent synthesis strategy involving the condensation of a suitable N-C-N fragment (an amidine) with a C-C-C fragment (a 1,3-bifunctional three-carbon component).[4] This approach offers high yields and modularity, allowing for variation at the 2-position of the pyrimidine ring.

A robust and widely adopted method is the reaction of an amidinium salt with a propen-1-ol derivative.[5] For the synthesis of this compound, the key precursors would be 3-methoxypropanimidamide and a protected form of 2-formyl-3-hydroxyacrolein.

Hypothetical Step-by-Step Synthesis Protocol
  • Rationale: This protocol is based on established pyrimidine synthesis methodologies, specifically the condensation of an amidine with a β-dialdehyde equivalent.[4][5] The use of an acetal as a protecting group for one of the aldehyde functions allows for controlled cyclization.

  • Preparation of the Amidine: 3-Methoxypropionitrile is converted to 3-methoxypropanimidamide hydrochloride via the Pinner reaction. This involves treating the nitrile with anhydrous ethanol and HCl gas to form the imidate, followed by reaction with ammonia.

  • Formation of the Cyclization Precursor: Malondialdehyde is protected as its tetraethyl acetal. Mono-hydrolysis under carefully controlled acidic conditions would yield 3,3-diethoxypropionaldehyde, the required C-C-C fragment.

  • Condensation and Cyclization: The 3-methoxypropanimidamide is reacted with 3,3-diethoxypropionaldehyde in the presence of a base (e.g., sodium ethoxide in ethanol). The amidine attacks the free aldehyde, followed by an intramolecular cyclization and elimination of water and ethanol to form the aromatic pyrimidine ring.

  • Deprotection: The resulting 5-(diethoxymethyl)-2-(2-methoxyethyl)pyrimidine is treated with aqueous acid (e.g., dilute HCl) to hydrolyze the acetal, yielding the final product, this compound.

  • Purification: The crude product is purified via column chromatography on silica gel to yield the final, high-purity liquid.[3]

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis 3-Methoxypropionitrile 3-Methoxypropionitrile 3-Methoxypropanimidamide 3-Methoxypropanimidamide 3-Methoxypropionitrile->3-Methoxypropanimidamide Pinner Reaction Condensation Condensation 3-Methoxypropanimidamide->Condensation Malondialdehyde Malondialdehyde 3,3-Diethoxypropionaldehyde 3,3-Diethoxypropionaldehyde Malondialdehyde->3,3-Diethoxypropionaldehyde Acetal Protection & Partial Hydrolysis 3,3-Diethoxypropionaldehyde->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Reaction Deprotection Deprotection Cyclization->Deprotection Acidic Workup Product 2-(2-Methoxyethyl)pyrimidine- 5-carbaldehyde Deprotection->Product

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the predictable reactivity of its aldehyde group. This functional group provides a gateway to a vast chemical space, allowing for the strategic introduction of diverse functionalities.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting pyrimidine-5-carboxylic acid is a key intermediate for forming amides, esters, and other acid derivatives.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄). This transformation yields (2-(2-methoxyethyl)pyrimidin-5-yl)methanol, a useful precursor for ethers and esters.

  • Reductive Amination: This is one of the most powerful reactions for this scaffold. The aldehyde can react with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. This is a cornerstone of library synthesis in drug discovery.

  • Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, allowing for carbon chain extension and the introduction of various substituted vinyl groups.

  • Condensation Reactions: The aldehyde can participate in condensation reactions such as the Knoevenagel condensation with active methylene compounds, providing access to more complex conjugated systems.

G cluster_reactions Key Transformations Start 2-(2-Methoxyethyl)pyrimidine- 5-carbaldehyde Acid Pyrimidine-5-carboxylic Acid Start->Acid Oxidation (e.g., KMnO4) Alcohol (Pyrimidin-5-yl)methanol Start->Alcohol Reduction (e.g., NaBH4) Amine Substituted Aminomethyl Pyrimidine Start->Amine Reductive Amination (R2NH, NaBH(OAc)3) Alkene 5-Vinylpyrimidine Derivative Start->Alkene Wittig Reaction (Ph3P=CHR)

Caption: Major reaction pathways for functionalizing the aldehyde group.

Applications in Research and Development

The true value of this compound lies in its role as a key intermediate for creating novel molecules with potential therapeutic or agricultural applications.[3]

Medicinal Chemistry & Drug Discovery

The pyrimidine scaffold is integral to numerous FDA-approved drugs.[2] Derivatives of pyrimidine-5-carbaldehyde are actively researched for a range of therapeutic targets.

  • Neurological Disorders: This compound is explicitly noted for its use in synthesizing agents targeting neurological disorders.[3] The pyrimidine core can act as a scaffold to correctly orient functional groups for binding to enzyme active sites or receptors in the central nervous system.

  • Oncology: Many kinase inhibitors used in cancer therapy feature a pyrimidine core. The aldehyde function allows for the attachment of various side chains designed to interact with specific pockets in the ATP-binding site of kinases.

  • Antiviral/Antibacterial Agents: As a bioisostere of natural nucleobases, the pyrimidine ring is a common feature in antiviral and antibacterial drugs.[1] This intermediate can be used to build novel nucleoside analogues or other molecules that disrupt microbial replication.

G Scaffold 2-(2-Methoxyethyl)pyrimidine- 5-carbaldehyde Library Library of Derivative Compounds via Reductive Amination Scaffold->Library R-NH2 Screening High-Throughput Biological Screening Library->Screening Assay Hit Hit Compound (e.g., Kinase Inhibitor) Screening->Hit Identifies Activity Lead Lead Optimization Hit->Lead SAR Studies Candidate Drug Candidate Lead->Candidate

Caption: Role as a scaffold in a typical drug discovery workflow.

Agrochemicals

The pyrimidine structure is also found in many effective herbicides and fungicides.[6] this compound serves as a valuable starting material for creating new crop protection agents.[3] The aldehyde can be elaborated into structures that inhibit essential enzymes in weeds or fungi, often with favorable environmental profiles.[3]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from analogous structures like pyrimidine-5-carboxaldehyde provide a strong basis for safe handling protocols.[7]

  • Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 0 - 8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

Conclusion

This compound is more than a mere chemical reagent; it is a strategic asset in the synthesis of complex, high-value molecules. Its well-defined physicochemical properties, predictable reactivity, and accessible synthetic routes make it an ideal starting point for projects in drug discovery and agrochemical development. The ability to easily functionalize the aldehyde group through robust reactions like reductive amination allows researchers to rapidly generate libraries of novel compounds, accelerating the discovery of new lead candidates. Understanding the causality behind its synthesis and reactivity empowers scientists to fully exploit its potential as a cornerstone for innovation.

References

  • Ross, B.S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives . Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-8. [Link]

  • 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde . PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 2-Methylpyrimidine-5-carbaldehyde . Capot Chemical. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]

  • Zhichkin, P., Fairfax, D.J., & Eisenbeis, S.A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters . Synthesis, 2002(05), 720-722. [Link]

  • Supporting Information - Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Royal Society of Chemistry. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . Ain Shams Engineering Journal. [Link]

  • Nadar, S., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity . Chemical Biology & Drug Design. [Link]

  • RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7 . Food and Chemical Toxicology. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES . Mansoura University. [Link]

  • Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Spectrum . SpectraBase. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde... . Journal of the Serbian Chemical Society. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine core, an aldehyde functional group, and a methoxyethyl substituent, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules.[1] The pyrimidine motif is a cornerstone in numerous pharmaceuticals, and the aldehyde group offers a reactive handle for various chemical transformations. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, drawing upon fundamental principles of spectroscopy and comparative data from related pyrimidine and aldehyde derivatives. We will delve into the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of these spectra. Furthermore, this guide outlines standardized experimental protocols for acquiring high-quality spectroscopic data for this and structurally similar compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures. The key structural features of this compound that will influence its spectra are:

  • The Pyrimidine Ring: A heteroaromatic system with two nitrogen atoms, giving rise to characteristic chemical shifts for its protons and carbons.

  • The Aldehyde Group (-CHO): Possesses a highly deshielded proton and a carbonyl carbon with a distinct chemical shift, along with a strong characteristic absorption in the IR spectrum.

  • The 2-(2-Methoxyethyl) Side Chain (-CH₂CH₂OCH₃): An aliphatic chain with two methylene groups and a methoxy group, each with predictable NMR signals.

The interplay of these functional groups dictates the overall spectroscopic profile of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)9.9 - 10.1Singlet (s)-1H
Pyrimidine H-4, H-68.8 - 9.1Singlet (s)-2H
-CH₂- (attached to pyrimidine)3.0 - 3.3Triplet (t)6-72H
-CH₂- (adjacent to OCH₃)3.7 - 3.9Triplet (t)6-72H
Methoxy (-OCH₃)3.3 - 3.5Singlet (s)-3H
Interpretation and Rationale
  • Aldehyde Proton (δ 9.9 - 10.1): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom. It is expected to appear as a sharp singlet far downfield.

  • Pyrimidine Protons (δ 8.8 - 9.1): The two protons on the pyrimidine ring (at positions 4 and 6) are in an electron-deficient aromatic environment, leading to their downfield chemical shifts. Due to the symmetry of the substitution pattern at the 5-position, they are chemically equivalent and will likely appear as a single singlet. For the unsubstituted pyrimidine, the H-4/H-6 protons appear at δ 8.78 ppm.[2]

  • Methoxyethyl Protons: The two methylene groups of the methoxyethyl side chain will appear as two distinct triplets due to coupling with each other. The methylene group attached to the pyrimidine ring will be slightly more upfield than the one adjacent to the electron-withdrawing oxygen atom. The methoxy group protons will appear as a sharp singlet.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.[3]

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)185 - 195
Pyrimidine C-2165 - 170
Pyrimidine C-4, C-6155 - 160
Pyrimidine C-5130 - 135
-CH₂- (attached to pyrimidine)35 - 40
-CH₂- (adjacent to OCH₃)70 - 75
Methoxy (-OCH₃)58 - 62
Interpretation and Rationale
  • Carbonyl Carbon (δ 185 - 195): The aldehyde carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.

  • Pyrimidine Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The carbon at position 2, bonded to the methoxyethyl group, will be significantly downfield. The equivalent carbons at positions 4 and 6 will also be downfield due to the adjacent nitrogen atoms. The carbon at position 5, bearing the aldehyde group, will be at a more moderate downfield shift. Studies on 2-substituted pyrimidines have shown that the substituent at the 2-position significantly influences the chemical shifts of the ring carbons.[4]

  • Methoxyethyl Carbons: The two methylene carbons will have distinct chemical shifts. The carbon adjacent to the oxygen atom will be more deshielded (downfield) than the one attached to the pyrimidine ring. The methoxy carbon will appear in its characteristic region.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg in 0.6 mL of solvent is ideal).

  • Instrument Setup: Acquire the spectrum on a spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-220 ppm.

    • Employ a pulse angle of 45-90 degrees.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aldehyde)2820-2850 and 2720-2750Medium, Sharp
C=O stretch (aldehyde)1690-1715Strong, Sharp
C=N and C=C stretch (pyrimidine)1550-1650Medium to Strong
C-H stretch (aliphatic)2850-3000Medium
C-O stretch (ether)1050-1150Strong
Interpretation and Rationale
  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak to medium bands for the C-H stretch of the aldehyde proton, typically around 2830-2695 cm⁻¹.[5] One of these bands is often observed as a shoulder on the aliphatic C-H stretching bands.[5]

  • Carbonyl C=O Stretch: A very strong and sharp absorption band is expected for the carbonyl group of the aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹.[6][7] Conjugation with the pyrimidine ring lowers the frequency compared to a saturated aldehyde.[6]

  • Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1550-1650 cm⁻¹ region.

  • Aliphatic C-H and C-O Stretches: The methoxyethyl group will show characteristic aliphatic C-H stretching bands and a strong C-O stretching band for the ether linkage.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[8]

Predicted Mass Spectral Data
Ion Predicted m/z Interpretation
[M]⁺166.07Molecular Ion
[M-H]⁺165.06Loss of the aldehyde proton
[M-CHO]⁺137.07Loss of the formyl radical
[M-CH₂OCH₃]⁺121.05Loss of the methoxymethyl radical
[M-CH₂CH₂OCH₃]⁺107.04Cleavage of the entire side chain
Interpretation and Rationale
  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₀N₂O₂ = 166.18 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation of pyrimidine derivatives can be complex.[9][10] Common fragmentation pathways for this compound would likely involve:

    • Loss of the weakly bound aldehyde proton to give the [M-H]⁺ ion.

    • Loss of the formyl radical (•CHO) to give the [M-CHO]⁺ ion.

    • Cleavage of the C-C bond in the side chain, leading to the loss of fragments such as •CH₂OCH₃ or the entire •CH₂CH₂OCH₃ radical.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will induce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often results in a prominent protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Data Integration

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) IR->MS NMR NMR Spectroscopy (¹H & ¹³C for Structure) MS->NMR Data_Integration Data Integration & Interpretation NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final Report & Data Archiving Structure_Confirmation->Final_Report

Sources

A Technical Guide to the NMR Spectroscopic Analysis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds.[1] Its structural elucidation is paramount for ensuring the purity, identity, and conformation of this intermediate and its subsequent derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural characterization of such organic molecules in solution.[2] This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a detailed experimental protocol for data acquisition, and an expert interpretation of the spectral features.

Predicted NMR Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyrimidine ring, the aldehyde proton, and the protons of the methoxyethyl side chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-aldehyde9.5 - 10.5Singlet (s)N/A
H-4 & H-68.8 - 9.2Singlet (s)N/A
-OCH₂-3.6 - 3.9Triplet (t)6.0 - 7.0
-CH₂-pyrimidine3.0 - 3.3Triplet (t)6.0 - 7.0
-OCH₃3.3 - 3.5Singlet (s)N/A

Causality of Predicted Chemical Shifts:

  • Aldehyde Proton (H-aldehyde): The strong deshielding effect of the carbonyl group is expected to shift this proton significantly downfield, in the characteristic region for aldehydes.[3][4]

  • Pyrimidine Protons (H-4 & H-6): The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the deshielding effect of the adjacent aldehyde group, will cause these protons to resonate at a high chemical shift. Due to the symmetry of substitution at the 2 and 5 positions, these two protons are chemically equivalent and are expected to appear as a single singlet.

  • Methoxyethyl Protons (-OCH₂- and -CH₂-pyrimidine): The methylene group adjacent to the oxygen atom (-OCH₂-) will be more deshielded than the methylene group attached to the pyrimidine ring (-CH₂-pyrimidine) due to the higher electronegativity of oxygen. Both are expected to appear as triplets due to coupling with the adjacent methylene group.

  • Methoxy Protons (-OCH₃): The methyl group of the methoxy moiety will appear as a sharp singlet in the typical region for such groups.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-aldehyde185 - 195
C-2160 - 165
C-4 & C-6155 - 160
C-5130 - 135
-OCH₂-68 - 72
-OCH₃58 - 60
-CH₂-pyrimidine35 - 40

Causality of Predicted Chemical Shifts:

  • Carbonyl Carbon (C-aldehyde): The carbonyl carbon of the aldehyde is highly deshielded and will appear at the lowest field.[5][6][7]

  • Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbons of the pyrimidine ring will resonate in the aromatic region. C-2, C-4, and C-6 are expected to be the most downfield due to their proximity to the electronegative nitrogen atoms. C-5, being further from the nitrogens but attached to the aldehyde, will also be in the aromatic region but likely at a slightly higher field than C-4 and C-6.

  • Methoxyethyl Carbons (-OCH₂-, -OCH₃, -CH₂-pyrimidine): The carbon attached to the oxygen of the ether (-OCH₂-) will be more deshielded than the methyl carbon (-OCH₃). The methylene carbon attached to the pyrimidine ring (-CH₂-pyrimidine) will be the most upfield of the side-chain carbons.

Experimental Protocols

To acquire high-quality NMR data for this compound, the following experimental workflow is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition (500 MHz Spectrometer) cluster_processing Data Processing a Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated chloroform (CDCl₃) b Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) a->b c Transfer the solution to a 5 mm NMR tube b->c d Tune and shim the spectrometer for optimal homogeneity c->d e Acquire ¹H NMR spectrum (e.g., zg30 pulse program) d->e f Acquire ¹³C NMR spectrum (e.g., zgpg30 pulse program with proton decoupling) d->f g Optional: Acquire 2D spectra (COSY, HSQC, HMBC) for unambiguous assignment e->g f->g h Apply Fourier transformation to the Free Induction Decay (FID) g->h i Phase and baseline correct the spectra h->i j Calibrate the chemical shift scale to the TMS signal (0 ppm) i->j k Integrate the ¹H NMR signals j->k l Spectral Analysis and Interpretation k->l

Caption: Molecular structure and key NMR correlations.

Trustworthiness Through 2D NMR

For an unequivocal assignment, 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the two methylene groups of the methoxyethyl side chain through the presence of a cross-peak between the signals at ~3.6-3.9 ppm and ~3.0-3.3 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key expected correlations would include:

    • The aldehyde proton (~9.5-10.5 ppm) to C-5 and C-4/C-6.

    • The H-4/H-6 protons (~8.8-9.2 ppm) to C-5 and C-2.

    • The -CH₂-pyrimidine protons (~3.0-3.3 ppm) to C-2 of the pyrimidine ring.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. By combining the predictive power of chemical shift theory with a systematic experimental approach including 1D and 2D NMR techniques, researchers can confidently ascertain the structure of this important synthetic intermediate. This guide provides a robust framework for the acquisition, interpretation, and validation of NMR data, ensuring the scientific integrity of research and development endeavors in medicinal chemistry.

References

  • B. M. Lynch, B. C. MacDonald, and J. G. K. Webb, Tetrahedron, 24, 3595 (1968).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Tori, K., & Ogata, M. (1965). H-H and 13C-H coupling constants in pyridazine.
  • Park, Y., Lee, J., & Kim, Y. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 81-84.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Hruska, F. E., & Grey, A. A. (1971). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 49(12), 2111-2114.
  • D'Souza, V. M., & Dey, A. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 180(1), 38-46.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]

  • Tan, S. M., et al. (2009). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 47(6), 487-493.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Soderberg, T. (2014). Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Oregon State University Department of Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Ionescu, E., et al. (2015). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

  • Singh, U. P., & Srivastava, A. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(1), 226-234.
  • Wang, Y., et al. (2021). Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones. Organic & Biomolecular Chemistry, 19(27), 6031-6035. [Link]

  • Sychrovský, V., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry. A, 117(3), 541-549. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, a key building block in medicinal and agricultural chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document outlines optimal methodologies for characterization, from sample preparation to advanced tandem mass spectrometry (MS/MS) analysis. We will explore the principles behind ionization technique selection, delve into the predictable and diagnostic fragmentation pathways of the target molecule, and provide a field-proven experimental protocol for its structural elucidation and confirmation.

Introduction: The Analytical Imperative

This compound is a versatile heterocyclic aldehyde whose pyrimidine core is a foundational structure in numerous biologically active agents.[1][2] Its utility as a synthetic intermediate in drug discovery necessitates robust and reliable analytical methods to confirm its identity, purity, and stability. Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3]

This guide moves beyond a simple recitation of parameters. It provides the causal logic behind experimental choices, empowering the analyst to not only replicate a method but to understand and adapt it. We will focus on Electrospray Ionization (ESI), a soft ionization technique ideal for generating intact molecular ions of polar molecules like our target compound, followed by Collision-Induced Dissociation (CID) for structural analysis.[4][5]

Molecular Properties & Expected Ionization Behavior

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.

  • Compound: this compound

  • Molecular Formula: C₈H₁₀N₂O₂

  • Average Molecular Weight: 166.18 g/mol

  • Monoisotopic Molecular Weight: 166.0742 g/mol

The presence of two nitrogen atoms in the pyrimidine ring provides basic sites that are readily protonated. Therefore, the molecule is expected to ionize exceptionally well in positive ion mode ESI, primarily forming a protonated molecule, [M+H]⁺. This soft ionization process imparts minimal excess energy, meaning the initial full scan mass spectrum (MS1) should show a strong signal for the intact molecule with little to no spontaneous fragmentation.[4][5]

Optimizing the Analysis: From Sample to Detector

Sample Preparation and Solvents

The goal of sample preparation is to introduce the analyte into the ion source in a state amenable to efficient ionization.

  • Solvent System: A typical starting point is a solution of 50:50 acetonitrile:water with 0.1% formic acid. Acetonitrile is an excellent solvent for many organic molecules and promotes efficient droplet desolvation in the ESI source. The water content ensures solubility, and the formic acid provides a proton-rich environment to facilitate the formation of the desired [M+H]⁺ ion.

  • Concentration: For modern high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), a concentration of 1-10 µg/mL is typically sufficient for direct infusion analysis.

Choice of Ionization: ESI vs. APCI

While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable, ESI is the superior choice for this molecule.

  • Expertise-Driven Rationale: The target molecule possesses multiple polar functional groups (ether, aldehyde) and, critically, the basic pyrimidine nitrogens. ESI is highly efficient for pre-charged or easily polarizable analytes in solution. APCI, which relies on gas-phase chemical ionization, is generally better suited for less polar compounds and would offer no distinct advantage here. Positive mode ESI is the logical selection to leverage the proton affinity of the pyrimidine ring.

MS1 Analysis: Identifying the Molecular Ion

The first step in the analysis is to acquire a full scan mass spectrum to confirm the presence of the target compound. The high-resolution, accurate mass data from a TOF or Orbitrap analyzer allows for the confident assignment of elemental composition.

Table 1: Theoretical m/z Values for [M+H]⁺ and Common Adducts

Ion Species Molecular Formula Theoretical Monoisotopic m/z
[M+H]⁺ [C₈H₁₁N₂O₂]⁺ 167.0815
[M+Na]⁺ [C₈H₁₀N₂O₂Na]⁺ 189.0634
[M+K]⁺ [C₈H₁₀N₂O₂K]⁺ 205.0374

| [2M+H]⁺ | [C₁₆H₂₁N₄O₄]⁺ | 333.1557 |

The primary ion of interest is the protonated molecule [M+H]⁺ at m/z 167.0815. The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common and depends on the purity of the solvents and sample handling.

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

While MS1 confirms the mass, MS/MS provides the structural fingerprint.[5] By isolating the precursor ion ([M+H]⁺, m/z 167.08) and subjecting it to collision-induced dissociation (CID), we generate a series of product ions that correspond to specific structural fragments.[6] The fragmentation of substituted pyrimidines is primarily driven by the nature of the substituents.[7][8]

Predicted Fragmentation Pathway

The most probable fragmentation pathways for the [M+H]⁺ ion of this compound are governed by the cleavage of the most labile bonds, primarily within the methoxyethyl side chain.

  • Neutral Loss of Methanol (CH₃OH): A primary and highly diagnostic fragmentation is the loss of methanol (32.0262 Da) from the methoxyethyl side chain. This likely occurs via a charge-remote or charge-mediated cyclization, resulting in a stable fragment ion at m/z 135.0556 .

  • Neutral Loss of Formaldehyde (CH₂O): Cleavage of the C-O bond in the ether can lead to the loss of formaldehyde (30.0106 Da), yielding a fragment at m/z 137.0709 .

  • Cleavage of the Ethyl Linker: Alpha-cleavage next to the pyrimidine ring can result in the loss of the methoxyethyl group and the formation of a radical cation, but a more common pathway involves the loss of a neutral ethylene molecule after initial methanol loss, or other rearrangements. A significant fragment is often the pyrimidine core itself after side-chain cleavages.

  • Loss of CO from Aldehyde: The aldehyde group can lose carbon monoxide (27.9949 Da), typically after initial side-chain fragmentation. For instance, the m/z 135 fragment could lose CO to produce a fragment at m/z 107.0607 .

The following diagram illustrates the most probable primary fragmentation cascade.

G parent [M+H]⁺ m/z 167.0815 C₈H₁₁N₂O₂⁺ frag1 m/z 135.0556 C₇H₇N₂O⁺ parent->frag1  - CH₃OH  (Methanol) frag2 m/z 137.0709 C₇H₉N₂O⁺ parent->frag2  - CH₂O  (Formaldehyde) frag3 m/z 107.0607 C₆H₇N₂⁺ frag1->frag3  - CO  (Carbon Monoxide)

Predicted MS/MS fragmentation of [M+H]⁺ for the target molecule.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for analysis on a typical LC-MS system, such as a Waters SYNAPT or Thermo Fisher Q Exactive™.

Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis p1 1. Prepare 10 µg/mL stock in 50:50 ACN:H₂O p2 2. Add 0.1% Formic Acid p1->p2 m1 3. Direct Infusion (5 µL/min) p2->m1 m2 4. Acquire MS1 Scan (m/z 50-500) m1->m2 m3 5. Select Precursor Ion (m/z 167.08, isolation width 1 Da) m2->m3 m4 6. Acquire MS/MS Scan (Collision Energy Ramp 10-40 eV) m3->m4 a1 7. Confirm Precursor Mass (< 5 ppm error) m4->a1 a2 8. Identify Diagnostic Fragments (e.g., m/z 135.0556) a1->a2 a3 9. Confirm Structure a2->a3

Workflow for MS analysis of the target molecule.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a 1:1 mixture of HPLC-grade acetonitrile and water to a stock concentration of 1 mg/mL.

    • Perform a serial dilution to a final working concentration of 10 µg/mL in 50:50 acetonitrile:water.

    • Acidify the final solution with 0.1% (v/v) formic acid to promote protonation.

  • Instrumentation Setup (Q-TOF Example):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 2.8 - 3.2 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow (N₂): 600 L/Hr

    • Infusion Rate: 5 µL/min via syringe pump.

  • Data Acquisition:

    • MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-500. Confirm the presence of the [M+H]⁺ ion at m/z 167.0815 with a mass accuracy of < 5 ppm.

    • MS2 (Tandem MS): Set up a targeted MS/MS experiment.

      • Precursor Ion: m/z 167.08

      • Isolation Width: ~1.0 Da

      • Collision Gas: Argon

      • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe the onset and cascade of fragmentation. This provides richer data than a single fixed energy.

  • Data Interpretation:

    • Verify the accurate mass of the precursor ion in the MS1 scan.

    • Analyze the MS/MS spectrum to identify the key fragment ions as predicted (e.g., m/z 135, 137, 107).

    • The presence of the neutral loss of 32.026 Da (methanol) is a strong confirmation of the methoxyethyl moiety's integrity and position.

Conclusion

The mass spectrometric analysis of this compound is straightforward yet requires a methodical approach grounded in the chemical principles of ionization and fragmentation. By leveraging positive mode ESI, a clear molecular ion is readily obtained. Subsequent MS/MS analysis, focused on the characteristic neutral losses from the methoxyethyl side chain, provides an unambiguous structural fingerprint. The protocols and insights presented in this guide constitute a self-validating system, ensuring that researchers can confidently confirm the structure and identity of this important synthetic building block.

References

  • Špánik, I., & Machyňáková, A. (2018). Mass Spectrometry of Fatty Aldehydes. PubMed Central, National Institutes of Health. [Link]

  • Rice, J. M., et al. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]

  • Kwiecień, A., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central, National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. PubChem. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • Gommaa, M. A. M., & Ali, M. M. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • ResearchGate. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. [Link]

  • Witkowski, K., & Gierczak, T. (2013). Analysis of α-acyloxyhydroperoxy aldehydes with electrospray ionization-tandem mass spectrometry (ESI-MS(n)). PubMed. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Gabelica, V., et al. (2002). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Bio-Rad. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. [Link]

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

  • Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy Online. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry for the determination of low-molecular mass aldehydes in human urine. ResearchGate. [Link]

  • Chemistry Techniques. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies required for the structural determination of 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the critical steps from synthesis and crystallization to single-crystal X-ray diffraction analysis. By presenting a robust, field-proven workflow, this guide aims to empower researchers to unlock the precise three-dimensional atomic arrangement of this and similar pyrimidine derivatives, thereby accelerating structure-based drug design and the development of novel therapeutics.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Development

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] As a key building block in pharmaceuticals and agrochemicals, the unique reactivity and structural features of pyrimidine derivatives allow for the introduction of diverse functional groups, facilitating the development of novel therapeutic agents.[1] The aldehyde derivative, this compound, is a versatile intermediate in the synthesis of more complex, biologically active molecules, with potential applications in the design of enzyme inhibitors and other targeted therapies.[1]

The precise knowledge of a molecule's three-dimensional structure is paramount in modern drug discovery. It provides invaluable insights into intermolecular interactions, conformational preferences, and the spatial arrangement of functional groups. This information is the bedrock of structure-based drug design, a rational approach to developing more potent and selective drug candidates. This guide, therefore, presents a comprehensive, hypothetical workflow for the complete structural elucidation of this compound, from its synthesis to the final refined crystal structure.

Synthesis and Purification of this compound

A plausible and efficient synthetic strategy is the first critical step towards obtaining a pure, crystalline sample. While a direct, one-pot synthesis for the title compound may not be readily available in the literature, a multi-step approach starting from commercially available precursors can be designed based on established pyrimidine chemistry.

Proposed Synthetic Pathway

A robust method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for our target molecule.[2][3] This would be followed by a selective reduction of the ester to the aldehyde.

Synthetic Pathway A 2-Methoxyacetamidine C Methyl 2-(2-methoxyethyl) -pyrimidine-5-carboxylate A->C Condensation B Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate B->C D 2-(2-Methoxyethyl) -pyrimidine-5-carbaldehyde C->D Reduction (e.g., DIBAL-H)

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 2-(2-methoxyethyl)pyrimidine-5-carboxylate

  • To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-methoxyacetamidine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Step 2: Reduction to this compound

  • Dissolve the purified methyl 2-(2-methoxyethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Purification

The crude aldehyde should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. A purity of >98% is highly desirable for successful crystallization.

Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography. Several techniques should be systematically explored to find the optimal conditions for crystal growth.

Solvent Screening

A preliminary screening of solvents is essential to determine the solubility profile of the compound. Solvents of varying polarity should be tested, such as hexane, ethyl acetate, dichloromethane, acetone, methanol, and ethanol. For pyrimidine derivatives, solvent mixtures, particularly those involving a good solvent and a poor solvent (anti-solvent), are often successful.[4]

Crystallization Techniques

The following are common and effective methods for growing single crystals of small organic molecules:

Technique Description Typical Solvents
Slow Evaporation A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.A solvent in which the compound is moderately soluble (e.g., ethyl acetate, dichloromethane).
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.Good solvent: Dichloromethane, Ethyl Acetate. Anti-solvent: Hexane, Pentane, Diethyl ether.
Solvent Layering A less dense anti-solvent is carefully layered on top of a more dense solution of the compound. Crystals form at the interface as the solvents slowly mix.Good solvent (denser): Dichloromethane, Chloroform. Anti-solvent (less dense): Hexane, Pentane.

Table 1: Common Crystallization Techniques

Experimental Protocol: Crystallization
  • Preparation: Ensure all glassware is scrupulously clean and free of dust, which can act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

  • Trial Setup (Vapor Diffusion):

    • Dissolve 2-5 mg of the purified compound in a minimal amount of a good solvent (e.g., 0.2 mL of dichloromethane) in a small vial (e.g., a 1-dram vial).

    • Place this vial inside a larger vial (e.g., a 4-dram vial) containing a layer of the anti-solvent (e.g., 1-2 mL of hexane).

    • Seal the larger vial and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Observation: Monitor the vials periodically without disturbing them. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction Analysis

With a suitable single crystal, the process of determining its atomic structure can begin. This involves mounting the crystal, collecting the diffraction data, and then processing and refining that data to build a molecular model.

Crystallography Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Validation & Final Model E->F

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection
  • Mounting: The cryo-cooled crystal is mounted on a goniometer head in the X-ray diffractometer.

  • Data Strategy: A preliminary diffraction image is taken to assess the quality of the crystal and to determine the unit cell parameters. Based on this, a data collection strategy is devised to ensure complete and redundant data are collected.

  • Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing and Structure Solution
  • Integration: The raw diffraction images are processed to determine the intensities of the individual diffraction spots (reflections).

  • Scaling and Merging: The intensities from all the images are scaled and merged to create a single file of unique reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecule's structure.

Structure Refinement
  • Model Building: The initial model is fitted to the electron density map, and atoms are assigned and positioned.

  • Refinement Cycles: The atomic positions, and their thermal displacement parameters are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its chemical and geometric sensibility.

The Power of a Crystal Structure in Drug Discovery

The successful determination of the crystal structure of this compound would provide a wealth of information crucial for drug development:

  • Unambiguous Confirmation: It provides absolute confirmation of the compound's chemical connectivity and stereochemistry.

  • Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can inform the design of more rigid and potent analogs.

  • Intermolecular Interactions: Analysis of the crystal packing reveals the key intermolecular interactions, such as hydrogen bonds and π-stacking, which are critical for understanding crystal packing and can be leveraged in the design of co-crystals or in understanding protein-ligand interactions.

  • Foundation for Structure-Based Design: The atomic coordinates of the molecule can be used in computational docking studies to predict its binding mode to a biological target. This allows for the rational design of modifications to improve binding affinity and selectivity.

Conclusion

While the crystal structure of this compound remains to be determined, this technical guide has laid out a clear and scientifically rigorous path to its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can confidently approach the structural determination of this and other novel small molecules. The resulting atomic-level insights are indispensable for advancing our understanding of molecular recognition and for the rational design of the next generation of therapeutics.

References

  • Organic Chemistry Portal. Pyrimidine Synthesis. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Chem-Impex. This compound. [Link]

Sources

A Comprehensive Safety and Handling Guide for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Building Block

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a specialized heterocyclic aldehyde of increasing interest in medicinal chemistry and drug discovery. Its unique trifecta of a pyrimidine core, a flexible methoxyethyl side chain, and a reactive aldehyde group makes it a valuable intermediate for synthesizing complex molecular architectures. As with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth technical overview of the safety considerations for this compound. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document employs a precautionary approach. The safety recommendations herein are synthesized from available data on structurally analogous compounds, an analysis of the constituent functional groups, and established principles of chemical safety. It is imperative to treat this compound with the caution required for a substance of unknown toxicity.

Presumptive Hazard Assessment and GHS Classification

A critical first step in the safe handling of any chemical is a thorough hazard assessment. Lacking a specific SDS for this compound, we can infer its potential hazards by examining its structural components: the pyrimidine ring, the aldehyde functional group, and the methoxyethyl substituent.

Structural Analogs as a Predictive Tool

The most direct insights come from the known hazards of its close structural relative, pyrimidine-5-carboxaldehyde . Multiple chemical suppliers have published GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for this compound, which serves as a reliable baseline for our presumptive assessment.

Based on this analog data, this compound should be presumed to possess the following hazards:

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation
Skin Sensitization (Category 1)H317May cause an allergic skin reaction
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation

Table 1: Presumptive GHS Hazard Classification for this compound based on analog data.[1][2][3]

Mechanistic Insights from Functional Groups

The predicted hazards are chemically logical and rooted in the reactivity of the molecule's functional groups.

  • The Aldehyde Group: Aldehydes are known for their electrophilic nature, which allows them to react with biological nucleophiles such as the primary amine groups in proteins. This reactivity is a common mechanism for skin and eye irritation, as well as skin sensitization. The covalent modification of proteins can trigger an immune response, leading to allergic contact dermatitis.

  • The Pyrimidine Ring: While the pyrimidine core is a stable aromatic system, substituted pyrimidines can exhibit a range of biological activities. The nitrogen atoms in the ring can influence the electronic properties of the molecule, potentially modulating its reactivity and interaction with biological targets.

  • The Methoxyethyl Group: The toxicological impact of the 2-methoxyethyl group is less certain in this context. Some studies on other molecules containing this moiety have investigated its metabolism and potential for reproductive toxicity.[4] However, without specific data for the target compound, it is a structural feature that warrants consideration in a full toxicological assessment.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the presumptive hazards, a stringent approach to exposure control is necessary. The hierarchy of controls, starting with engineering solutions and followed by administrative controls and PPE, provides a robust framework for safety.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified and properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of any potentially harmful dust or vapors.

Personal Protective Equipment (PPE): Your Last Line of Defense

A standard PPE ensemble for handling this compound should include:

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide adequate protection from splashes.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For prolonged handling, consider using thicker gloves or double-gloving.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency situations or if there is a failure of the primary engineering controls.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_protection Protection Against Goggles Chemical Splash Goggles Eyes Eye Irritation (H319) Goggles->Eyes Gloves Nitrile Gloves Skin Skin Irritation (H315) Skin Sensitization (H317) Gloves->Skin LabCoat Lab Coat LabCoat->Skin Respirator Respirator (Emergency Use) Respiratory Respiratory Irritation (H335) Respirator->Respiratory Ingestion Oral Toxicity (H302)

Figure 1: PPE and Corresponding Hazard Mitigation.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust.

  • Use Appropriate Tools: Use spatulas and other tools appropriate for handling small quantities of solids.

  • Grounding: When transferring larger quantities, ensure that containers are properly grounded to prevent static discharge, which could ignite flammable solvents.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials. A freezer at -20°C is recommended for long-term storage to maintain stability.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3]

Emergency Procedures: Preparedness is Key

Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency plan is crucial.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Emergency_Response_Flow cluster_small_spill Small Spill Protocol cluster_large_spill Large Spill Protocol Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Is it manageable? LargeSpill Large or Uncontrolled Spill Assess->LargeSpill No Alert Alert Colleagues SmallSpill->Alert Yes Evacuate Evacuate Immediate Area LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Absorb Absorb with Inert Material DonPPE->Absorb Collect Collect & Seal in Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate ActivateAlarm Activate Alarm / Call Emergency Services Evacuate->ActivateAlarm Secure Secure Area / Prevent Entry ActivateAlarm->Secure

Figure 2: Decision Flowchart for Spill Response.

Waste Disposal: Environmental Responsibility

All waste containing this compound, including unused material, contaminated absorbents, and disposable labware, must be treated as hazardous waste.

  • Containerization: Collect waste in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling: The label should clearly identify the contents, including the full chemical name and associated hazards.

  • Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion: A Commitment to a Culture of Safety

This compound represents an exciting tool for the advancement of pharmaceutical and chemical research. However, its potential must be explored within a framework of rigorous safety practices. By understanding its presumptive hazards, utilizing appropriate engineering controls and personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can work with this compound confidently and safely. This commitment to a culture of safety not only protects individuals but also upholds the integrity and responsibility of the scientific community.

References

  • Daniel, F. B., Eisenmann, C., Cheever, K. L., Richards, D. E., & Weigel, W. W. (1991). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Fundamental and Applied Toxicology, 17(3), 551–560. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde: From Supplier Qualification to In-House Validation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the procurement of high-quality starting materials and intermediates is a critical, yet often underestimated, determinant of project success. The integrity of a synthetic route and the ultimate purity of a final compound are intrinsically linked to the quality of each building block. This guide provides an in-depth technical framework for the selection, qualification, and validation of suppliers for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, a versatile heterocyclic aldehyde increasingly utilized in the synthesis of novel therapeutic agents and agrochemicals.[1]

This document moves beyond a simple vendor list, offering a comprehensive methodology rooted in scientific principles to ensure the procurement of material that meets the stringent requirements of pharmaceutical and related research.

The Strategic Importance of this compound

This compound is a key intermediate whose pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules.[2][3] The presence of the methoxyethyl group at the 2-position and a reactive aldehyde at the 5-position provides synthetic chemists with a versatile handle for a variety of chemical transformations. Its applications span across several research domains:

  • Pharmaceutical Synthesis: It serves as a crucial building block for developing inhibitors and other biologically active molecules, particularly those targeting neurological disorders.[1] The pyrimidine ring system is adept at forming hydrogen bonds, a key interaction in drug-receptor binding.[2]

  • Agrochemical Development: The compound is also valuable in the creation of next-generation pesticides and herbicides.[1][4]

  • Material Science: There is emerging use in the formulation of polymers and coatings to enhance material properties.[4]

Given its pivotal role, any impurities or inconsistencies in the starting material can have cascading effects on reaction yields, purification efficiency, and the biological activity of the final product.

Initial Supplier Identification and Key Quality Parameters

A preliminary search identifies several chemical suppliers offering this compound. However, a discerning scientist must look beyond catalog listings. The critical data points for initial assessment are summarized below.

Supplier Attribute Key Considerations & Rationale
Purity Specification What is the stated purity (e.g., ≥95%, ≥97%) and the analytical method used for determination (e.g., NMR, HPLC)?[1] A higher purity is generally preferred, but the nature of the impurities is more critical.
Available Documentation Does the supplier readily provide a Certificate of Analysis (CoA), Safety Data Sheet (SDS), and Nuclear Magnetic Resonance (NMR) or other spectral data? The absence of comprehensive documentation is a significant red flag.
Physical Form Is the compound supplied as a liquid or solid?[1] This has implications for handling, storage, and weighing.
Storage Conditions Recommended storage conditions (e.g., 0-8°C, inert atmosphere) provide insight into the compound's stability.[1][5]
Country of Origin While not a direct measure of quality, it can sometimes be relevant for regulatory and supply chain considerations.

The Causality of Synthesis: Predicting Potential Impurities

Understanding the synthetic route to this compound is not merely an academic exercise; it is fundamental to predicting potential process-related impurities. While specific proprietary methods may vary between suppliers, a common approach involves the condensation of a 1,3-bifunctional three-carbon fragment with an appropriate amidine derivative.[6][7]

A plausible general synthetic pathway could involve the reaction of 3-methoxypropionamidine with a suitable three-carbon electrophile that can be converted to the 5-carbaldehyde. An improved process for a related class of compounds, 2'-O-(2-methoxyethyl)-pyrimidines, starts from commercially available materials and involves steps like ring-opening reactions and modifications of functional groups.[8]

This understanding allows a researcher to anticipate potential impurities such as:

  • Unreacted starting materials.

  • By-products from incomplete cyclization or side reactions.

  • Residual solvents from the reaction or purification steps.

  • Over-oxidized or reduced forms of the aldehyde.

A proactive approach involves discussing the general synthetic route with a potential supplier's technical service department. A reputable supplier should be able to provide assurance regarding the control of key process-related impurities.

A Self-Validating System: The Supplier Qualification Workflow

A robust supplier qualification process is a self-validating system that minimizes the risk of project delays due to substandard reagents. The following workflow is recommended:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & Validation a Identify Potential Suppliers b Request CoA, SDS, and Spectral Data a->b c Review Documentation for Completeness and Plausibility b->c d Analyze Representative 1H NMR and/or HPLC/GC-MS Data c->d Proceed if documentation is satisfactory e Assess Purity and Identify Unknown Peaks d->e f Compare Data Across Multiple Suppliers e->f g Order Small Sample for In-House QC f->g Select most promising candidate(s) h Perform Confirmatory Analysis (See Protocol Below) g->h i Qualify Supplier and Place Bulk Order h->i

Caption: Supplier Qualification Workflow.

Experimental Protocol: In-House Quality Control Validation

Upon receipt of a sample, it is imperative to perform in-house validation. This step provides ultimate assurance of quality and serves as a baseline for future batches.

Objective: To confirm the identity, purity, and integrity of incoming this compound.

Methodology:

  • Physical Inspection:

    • Visually inspect the material. It should be a clear, colorless liquid or a tan powder, depending on the specific form.[1][4]

    • Ensure the container is properly sealed and labeled.

  • ¹H NMR Spectroscopy:

    • Rationale: NMR is a powerful tool for structural elucidation and purity assessment. It provides a fingerprint of the molecule.

    • Sample Preparation: Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire a standard proton NMR spectrum.

    • Analysis:

      • Confirm the presence of characteristic peaks for the pyrimidine ring protons, the aldehyde proton, and the methoxyethyl side chain.

      • Integrate the peaks to confirm the correct proton ratios.

      • Scrutinize the baseline for impurity peaks. Any significant impurity should be further investigated. The study of NMR spectra of pyrimidines indicates that the chemical shifts are sensitive to substituents, which can aid in structural confirmation.[9]

  • Chromatographic Purity (HPLC or GC-MS):

    • Rationale: Chromatography provides a more accurate assessment of percentage purity than NMR.

    • Method Development: Develop a suitable HPLC or GC method. A reverse-phase C18 column with a water/acetonitrile mobile phase gradient is a good starting point for HPLC.

    • Analysis:

      • Inject a known concentration of the sample.

      • Determine the area percentage of the main peak. This should align with the supplier's CoA (e.g., ≥95%).

      • If coupled with a mass spectrometer (MS), confirm that the molecular weight of the main peak corresponds to that of the target compound (166.18 g/mol ).

  • Safety and Handling:

    • Always handle the compound in a well-ventilated area, preferably a fume hood.[10][11]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

    • The compound may cause skin, eye, and respiratory irritation.[5]

    • Store the material as recommended by the supplier, typically in a tightly sealed container at 2-8°C.[5]

Conclusion: A Proactive Approach to Quality

In the fast-paced environment of drug discovery and development, the temptation to treat chemical procurement as a simple transactional process is high. However, as outlined in this guide, a more rigorous, scientifically-grounded approach to supplier qualification and in-house validation is essential. By understanding the chemistry of this compound, anticipating potential impurities, and implementing a systematic evaluation workflow, researchers can ensure the integrity of their starting materials. This proactive stance on quality not only mitigates the risk of costly project delays but also enhances the reliability and reproducibility of scientific outcomes.

References

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. [Link]

  • ResearchGate. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Mansoura University. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • Capot Chemical. (2022). Material Safety Data Sheet: 2-Methylpyrimidine-5-carbaldehyde. Retrieved from [Link]

  • MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

Sources

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to the Synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical guide on the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, a versatile heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable in the public domain, its synthesis can be confidently approached through established and reliable methodologies for constructing substituted pyrimidines. This guide consolidates such field-proven techniques to present a logical and robust synthetic pathway, grounded in authoritative chemical literature.

The pyrimidine scaffold is a cornerstone in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties[1][2]. The title compound, with its reactive carbaldehyde function and a flexible methoxyethyl side chain, serves as a valuable intermediate for the elaboration of more complex molecular architectures, making it a crucial tool for drug development professionals[3].

A Plausible and Efficient Synthetic Strategy

The most logical and scientifically sound approach to the synthesis of this compound involves a multi-step sequence commencing with readily available starting materials. The core of this strategy lies in the well-established construction of the pyrimidine ring from an amidine and a three-carbon electrophilic component, followed by functional group manipulation to yield the target aldehyde.

A retrosynthetic analysis of the target molecule points to a pyrimidine-5-carboxylic ester as a key intermediate. This ester can be disconnected via a well-documented cyclocondensation reaction between an amidinium salt and a functionalized propenoate derivative.

retrosynthesis target This compound ester Methyl 2-(2-methoxyethyl)pyrimidine-5-carboxylate target->ester Reduction amidine 3-Methoxypropanamidine HCl ester->amidine Cyclocondensation c3_synthon Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol ester->c3_synthon Cyclocondensation

Caption: Retrosynthetic analysis of this compound.

Following this retrosynthetic logic, the forward synthesis is proposed in three key stages:

  • Preparation of 3-Methoxypropanamidine Hydrochloride: Synthesis of the crucial amidine building block.

  • Pyrimidine Ring Formation: Cyclocondensation to form the core heterocyclic structure.

  • Reduction to the Carbaldehyde: Conversion of the ester functionality to the target aldehyde.

Part 1: Synthesis of 3-Methoxypropanamidine Hydrochloride

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles[4][5]. This process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (a Pinner salt), which can then be treated with ammonia to yield the desired amidine.

Step 1.1: Synthesis of 3-Methoxypropionitrile

While commercially available, 3-methoxypropionitrile can be readily synthesized by the conjugate addition of methanol to acrylonitrile[6][7].

Protocol:

  • To a solution of acrylonitrile in methanol, a catalytic amount of a base (e.g., sodium methoxide or a tertiary amine) is added.

  • The reaction mixture is stirred at room temperature until the acrylonitrile is consumed (monitored by TLC or GC).

  • The reaction is quenched, and the product is isolated and purified by distillation.

Step 1.2: Pinner Reaction to form 3-Methoxypropanamidine Hydrochloride

Protocol:

  • Anhydrous hydrogen chloride gas is bubbled through a cold (0 °C) solution of 3-methoxypropionitrile in anhydrous ethanol.

  • The reaction mixture is stirred at low temperature until the formation of the ethyl imidate hydrochloride (Pinner salt) is complete.

  • The excess solvent and HCl are removed under reduced pressure.

  • The resulting crude Pinner salt is dissolved in anhydrous ethanol and treated with a stream of anhydrous ammonia gas, leading to the precipitation of ammonium chloride and the formation of 3-methoxypropanamidine.

  • After filtration of the ammonium chloride, the ethanolic solution of the amidine is treated with anhydrous HCl to precipitate 3-methoxypropanamidine hydrochloride.

  • The product is collected by filtration, washed with cold anhydrous ether, and dried under vacuum.

pinner_reaction start 3-Methoxypropionitrile pinner_salt Ethyl 3-methoxypropanimidate HCl (Pinner Salt) start->pinner_salt EtOH, Anhydrous HCl amidine_free 3-Methoxypropanamidine (Free Base) pinner_salt->amidine_free Anhydrous NH3 amidine_hcl 3-Methoxypropanamidine HCl amidine_free->amidine_hcl Anhydrous HCl

Caption: Workflow for the synthesis of 3-Methoxypropanamidine HCl via the Pinner reaction.

Part 2: Pyrimidine Ring Formation

The construction of the 2-substituted pyrimidine-5-carboxylate core is efficiently achieved by the method of Zhichkin, Fairfax, and Eisenbein, which provides a high-yielding route to pyrimidines lacking substitution at the 4- and 6-positions[3].

Protocol:

  • The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride[3].

  • In a separate flask, 3-methoxypropanamidine hydrochloride is neutralized to the free base.

  • The freshly prepared amidine free base is then added to a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in a suitable solvent such as methanol or ethanol.

  • The reaction mixture is heated at reflux until the cyclocondensation is complete.

  • Upon cooling, the product, methyl 2-(2-methoxyethyl)pyrimidine-5-carboxylate, is isolated by extraction and purified by column chromatography or recrystallization.

Part 3: Reduction to this compound

The final step involves the selective reduction of the ester functionality to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation, as it can reduce esters to aldehydes at low temperatures, thereby preventing over-reduction to the primary alcohol[8].

Protocol:

  • A solution of methyl 2-(2-methoxyethyl)pyrimidine-5-carboxylate in an anhydrous, non-protic solvent (e.g., toluene or dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of DIBAL-H (typically 1.0 M in a hydrocarbon solvent) is added dropwise to the cooled ester solution. The stoichiometry is critical and is usually in a slight excess (1.1-1.2 equivalents).

  • The reaction is stirred at -78 °C for a specified period, and the progress is monitored by TLC.

  • Once the starting material is consumed, the reaction is carefully quenched at low temperature by the slow addition of a suitable reagent, such as methanol followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute acid.

  • The mixture is allowed to warm to room temperature and stirred until two clear layers form.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product is then purified by column chromatography on silica gel.

final_synthesis ester Methyl 2-(2-methoxyethyl)pyrimidine-5-carboxylate aldehyde This compound ester->aldehyde 1. DIBAL-H, Toluene, -78 °C 2. Quench

Caption: Final reduction step to the target carbaldehyde.

Quantitative Data Summary

StepReactantsProductKey ReagentsTypical Yield
1.1Acrylonitrile, Methanol3-MethoxypropionitrileCatalytic Base>90%
1.23-Methoxypropionitrile, Ethanol3-Methoxypropanamidine HClAnhydrous HCl, NH₃70-85%
23-Methoxypropanamidine, Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olMethyl 2-(2-methoxyethyl)pyrimidine-5-carboxylateNaH (for synthon prep)60-80%
3Methyl 2-(2-methoxyethyl)pyrimidine-5-carboxylateThis compoundDIBAL-H75-90%

Note: Yields are estimates based on reported procedures for analogous reactions and may vary depending on experimental conditions and scale.

Conclusion

The synthesis of this compound, while not detailed in a single seminal publication, can be confidently achieved through a logical and well-precedented synthetic sequence. By leveraging established methodologies such as the Pinner reaction for amidine synthesis, a robust cyclocondensation for pyrimidine ring formation, and a selective low-temperature reduction, researchers and drug development professionals can access this valuable building block for the advancement of medicinal chemistry programs. The protocols outlined in this guide provide a solid foundation for the efficient and reliable production of this key intermediate.

References

  • Al-Deeb, O. A., et al. (2006). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Archiv der Pharmazie, 339(8), 414-419.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8.
  • El-Sayed, N. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(48), 30255-30272.
  • Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • National Center for Biotechnology Information. (n.d.). Propanenitrile, 3-methoxy-. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • RSC Publishing. (n.d.). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic.
  • Yan, S. F., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1479-1480.
  • LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

Sources

The Strategic Importance of Pyrimidine-5-Carbaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Pyrimidine-5-Carbaldehyde Derivatives

For the Researcher, Medicinal Chemist, and Drug Development Professional

This guide provides a comprehensive overview of the core synthetic strategies for preparing pyrimidine-5-carbaldehyde derivatives. These compounds are pivotal building blocks in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of biologically active molecules. The methodologies discussed herein are presented with a focus on mechanistic understanding, practical application, and field-proven insights to empower researchers in their synthetic endeavors.

The pyrimidine scaffold is a privileged heterocycle in drug design, appearing in numerous FDA-approved drugs. The introduction of a formyl group at the C5 position unlocks a rich chemical toolbox for further molecular elaboration. The aldehyde functionality serves as a versatile chemical handle for a variety of transformations, including:

  • Reductive Amination: To introduce diverse amine side chains, crucial for modulating solubility and target engagement.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the extension of molecular scaffolds.

  • Condensation Reactions: With active methylene compounds to construct novel heterocyclic rings.

  • Oxidation and Reduction: To access the corresponding carboxylic acids and alcohols, respectively.

Given this synthetic utility, the efficient and reliable synthesis of pyrimidine-5-carbaldehydes is a critical first step in many drug discovery campaigns. This guide details the most robust and widely employed methods to achieve this.

The Vilsmeier-Haack Reaction: A Classic Approach to Formylation

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. For many pyrimidine systems, particularly those bearing electron-donating groups, this reaction provides a direct and efficient route to the desired 5-carbaldehyde.

Mechanistic Rationale

The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. This electrophilic species is then attacked by the electron-rich pyrimidine ring, usually at the C5 position, which is activated by substituents at the C2 and C4 positions. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde.

Visualizing the Vilsmeier-Haack Reaction

Vilsmeier_Haack sub Substituted Pyrimidine int Iminium Ion Intermediate sub->int Electrophilic Attack vr Vilsmeier Reagent (DMF, POCl₃) vr->int prod Pyrimidine-5-carbaldehyde int->prod h2o Hydrolysis (H₂O) h2o->prod

Caption: General workflow of the Vilsmeier-Haack formylation of a pyrimidine.

Field-Proven Insights & Protocol

Expertise & Experience: The choice of activating agent and reaction temperature is critical. While POCl₃ is standard, oxalyl chloride can sometimes offer milder conditions. The reaction is most successful with pyrimidines containing electron-donating groups (e.g., amino, alkoxy) at the C2, C4, or C6 positions, as these activate the C5 position for electrophilic attack. Pyrimidines lacking such activation may fail to react or require harsh conditions.

Trustworthiness (Self-Validating Protocol): The protocol below is a well-established method for the formylation of 2,4-diaminopyrimidine derivatives. The successful formation of the product is typically confirmed by the appearance of a characteristic aldehyde proton signal (around 9-10 ppm) in the ¹H NMR spectrum.

Detailed Protocol: Vilsmeier-Haack Formylation of 2,4-Diamino-6-chloropyrimidine

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,4-diamino-6-chloropyrimidine (1 equivalent) in DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Isolation: The product often precipitates from the aqueous mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Oxidation of 5-Methylpyrimidines: A Direct Conversion

For substrates possessing a 5-methyl group, direct oxidation offers a straightforward route to the corresponding aldehyde. This method avoids the use of highly reactive formylating agents and can be advantageous for certain functionalized pyrimidines.

Mechanistic Rationale

The choice of oxidant is key. Selenium dioxide (SeO₂) is a classic reagent for this transformation, proceeding through an ene reaction followed by a-sigmatropic rearrangement. Other modern methods may use transition metal catalysts (e.g., manganese dioxide, MnO₂) or other oxidizing systems. The reaction selectively oxidizes the activated methyl group at the C5 position.

Visualizing the Oxidation Workflow

Oxidation sub 5-Methylpyrimidine Derivative prod Pyrimidine-5-carbaldehyde sub->prod Selective Oxidation ox Oxidizing Agent (e.g., SeO₂) ox->prod

Caption: Direct oxidation of a 5-methylpyrimidine to the 5-carbaldehyde.

Field-Proven Insights & Protocol

Expertise & Experience: Selenium dioxide is highly effective but also highly toxic, requiring careful handling in a well-ventilated fume hood. The reaction is often performed in a solvent like dioxane or acetic acid. Over-oxidation to the carboxylic acid is a potential side reaction, which can be minimized by careful control of stoichiometry and reaction time. Manganese dioxide (MnO₂) is a milder and safer alternative but may require longer reaction times or higher temperatures.

Trustworthiness (Self-Validating Protocol): This protocol for the SeO₂ oxidation of a 5-methylpyrimidine is a standard procedure. The reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of a more polar product spot.

Detailed Protocol: Selenium Dioxide Oxidation of 2-Amino-4-chloro-5-methylpyrimidine

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-chloro-5-methylpyrimidine (1 equivalent) and selenium dioxide (SeO₂, 1.1 equivalents) to a mixture of dioxane and water (e.g., 95:5 v/v).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) for 4-6 hours. The formation of a black precipitate of elemental selenium is indicative of reaction progress.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the selenium precipitate. Wash the Celite pad with additional dioxane or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-chloro-pyrimidine-5-carbaldehyde.

Metal-Catalyzed Cross-Coupling Reactions: A Modern Approach

Modern synthetic chemistry offers powerful tools for C-C bond formation, which can be adapted for formylation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce the formyl group or a masked equivalent onto a 5-halopyrimidine scaffold.

Mechanistic Rationale

This strategy involves the reaction of a 5-bromo- or 5-iodopyrimidine with an organometallic reagent that serves as a formyl group equivalent. For example, a Stille coupling might use tributyl(1-ethoxyvinyl)tin, which introduces a masked aldehyde. The subsequent hydrolysis of the enol ether unmasks the aldehyde functionality. Alternatively, carbonylation reactions using carbon monoxide (CO) in the presence of a reducing agent can directly install the formyl group.

Visualizing the Cross-Coupling Workflow

Cross_Coupling sub 5-Halopyrimidine (X = Br, I) int Coupled Intermediate (Masked Aldehyde) sub->int Cross-Coupling reagent Organometallic Reagent + Pd Catalyst reagent->int prod Pyrimidine-5-carbaldehyde int->prod deprotect Deprotection (e.g., Acid Hydrolysis) deprotect->prod

Caption: A two-step cross-coupling and deprotection strategy for formylation.

Field-Proven Insights & Protocol

Expertise & Experience: The key advantage of this method is its excellent functional group tolerance. It allows for the formylation of complex pyrimidines that may not be stable to the harsh conditions of the Vilsmeier-Haack reaction or SeO₂ oxidation. The choice of catalyst, ligand, and base is crucial for achieving high yields and requires careful optimization for each specific substrate.

Trustworthiness (Self-Validating Protocol): The following protocol outlines a Suzuki coupling to introduce a masked aldehyde, followed by deprotection. Successful coupling can be confirmed by LC-MS analysis of the intermediate, followed by ¹H NMR confirmation of the final aldehyde product.

Detailed Protocol: Suzuki Coupling for Synthesis of a Pyrimidine-5-carbaldehyde

  • Reaction Setup: To a degassed solution of 5-bromopyrimidine derivative (1 equivalent), 4,4,5,5-tetramethyl-2-(1,3-dioxolan-2-yl)-1,3,2-dioxaborolane (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C for 6-12 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC for the disappearance of the 5-bromopyrimidine starting material.

  • Work-up (Coupling): Once complete, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Intermediate): Purify the crude acetal intermediate by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1M HCl). Stir at room temperature for 2-4 hours.

  • Work-up (Final): Neutralize the reaction with aqueous sodium bicarbonate and extract with ethyl acetate. Dry the organic layer and concentrate to yield the final pyrimidine-5-carbaldehyde.

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends heavily on the starting material availability, the substitution pattern on the pyrimidine ring, and the overall synthetic strategy.

MethodTypical Starting MaterialKey AdvantagesKey Limitations
Vilsmeier-Haack Electron-rich pyrimidinesDirect, often high-yielding, uses common reagents.Requires electron-donating groups; harsh conditions (POCl₃).
Oxidation 5-MethylpyrimidinesDirect conversion, straightforward.Requires 5-methyl precursor; SeO₂ is toxic; risk of over-oxidation.
Cross-Coupling 5-HalopyrimidinesExcellent functional group tolerance; mild conditions.Multi-step process; requires expensive catalysts and reagents.

Conclusion

The synthesis of pyrimidine-5-carbaldehyde is a well-established field with several reliable methods at the disposal of the synthetic chemist. The classic Vilsmeier-Haack reaction and direct oxidation of 5-methylpyrimidines remain valuable for appropriately substituted precursors. For more complex and sensitive substrates, modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative. A thorough understanding of the mechanistic underpinnings and practical considerations of each method, as detailed in this guide, is essential for selecting the optimal route and successfully executing the synthesis of these valuable chemical intermediates.

The Aldehyde on the Pyrimidine Ring: A Linchpin in Modern Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents. When functionalized with an aldehyde group, the pyrimidine ring is transformed into a versatile synthetic intermediate, its reactivity profoundly influenced by the inherent electronic properties of the heterocycle. This guide provides a comprehensive exploration of the aldehyde group's reactivity on the pyrimidine ring, offering a deep dive into the underlying principles that govern its chemical behavior and its strategic application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). We will dissect key transformations, including olefination, condensation, and redox reactions, providing not only the "how" but, more critically, the "why" behind experimental choices and procedural nuances. This document serves as a technical resource for researchers aiming to leverage the unique synthetic potential of pyrimidine aldehydes in their drug discovery and development endeavors.

The Electronic Landscape of Pyrimidine Aldehydes: An Overview of Reactivity

The pyrimidine ring, with its two nitrogen atoms at the 1 and 3 positions, is an electron-deficient aromatic system. This electron-withdrawing nature is a consequence of the greater electronegativity of nitrogen compared to carbon, which leads to a significant polarization of the ring's electron density. When an aldehyde group is appended to this ring, its reactivity is markedly enhanced compared to aldehydes on electron-rich or even simple phenyl rings.

The two nitrogen atoms exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, which propagates through the ring to the attached formyl group. This electronic pull drastically increases the partial positive charge on the carbonyl carbon of the aldehyde, rendering it a more potent electrophile and thus more susceptible to nucleophilic attack. This enhanced electrophilicity is the central theme that dictates the reactivity of pyrimidine aldehydes and is a key consideration in designing synthetic strategies.[1][2][3][4]

The position of the aldehyde group on the pyrimidine ring also subtly influences its reactivity. For instance, an aldehyde at the 5-position is influenced by both nitrogen atoms, whereas an aldehyde at the 2-, 4-, or 6-position experiences a more direct electronic influence. Understanding this electronic landscape is paramount for predicting reaction outcomes and optimizing conditions.

Synthesis of Pyrimidine Aldehydes: Forging the Key Intermediate

The utility of pyrimidine aldehydes in synthesis necessitates efficient and scalable methods for their preparation. Several strategies have been developed, each with its own merits and applications.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. While pyrimidines are electron-deficient, the presence of activating groups can facilitate this reaction. For instance, hydroxyl or amino groups on the pyrimidine ring can direct formylation to an adjacent position. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack formylation of 2-amino-4,6-dichloropyrimidine to yield 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

  • To a stirred solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF (10 vol), cool the mixture to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.

Oxidation of Pyrimidine Methanols

A common and reliable method for the synthesis of pyrimidine aldehydes is the oxidation of the corresponding pyrimidine methanols. A variety of oxidizing agents can be employed, with the choice depending on the substrate's sensitivity and the desired scale of the reaction.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and selective oxidizing agent for the conversion of primary allylic and benzylic-type alcohols to their corresponding aldehydes. This reagent is particularly useful when other sensitive functional groups are present in the molecule.

  • Dess-Martin Periodinane (DMP): DMP is another mild and highly efficient reagent for the oxidation of primary alcohols to aldehydes. The reaction proceeds under neutral conditions and at room temperature, making it compatible with a wide range of functional groups.

  • Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride in dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base such as triethylamine. It is a very mild and high-yielding procedure.

Experimental Protocol: Oxidation of (4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methanol to the corresponding aldehyde (Rosuvastatin intermediate) [5]

  • Dissolve the pyrimidine methanol starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (10-20 vol).

  • Add activated manganese dioxide (5-10 eq) in portions to the stirred solution at room temperature.

  • Stir the resulting suspension vigorously at room temperature, monitoring the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude pyrimidine aldehyde, which can be purified by column chromatography or recrystallization.

Key Transformations of the Pyrimidine Aldehyde Group

The enhanced electrophilicity of the aldehyde's carbonyl carbon makes it a hub for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Olefination Reactions: Building Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[6] It involves the reaction of the pyrimidine aldehyde with a phosphorus ylide (Wittig reagent). The reaction is highly reliable and offers good control over the location of the newly formed double bond. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.

Wittig_Reaction pyrimidine_aldehyde Pyrimidine Aldehyde oxaphosphetane Oxaphosphetane Intermediate pyrimidine_aldehyde->oxaphosphetane [2+2] cycloaddition wittig_reagent Phosphorus Ylide (Ph₃P=CHR) wittig_reagent->oxaphosphetane alkene Pyrimidine-Alkene oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: The Wittig reaction of a pyrimidine aldehyde.

Experimental Protocol: Wittig Reaction of a Pyrimidine Aldehyde [7]

  • Prepare the Wittig reagent in a separate flask by treating the corresponding phosphonium salt (1.1 eq) with a strong base such as n-butyllithium or sodium hydride in an anhydrous solvent like THF or DMSO at 0 °C to room temperature.

  • In another flask, dissolve the pyrimidine aldehyde (1.0 eq) in the same anhydrous solvent.

  • Cool the pyrimidine aldehyde solution to 0 °C and slowly add the freshly prepared ylide solution via cannula.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrimidine-alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative to the Wittig reaction, often providing superior yields and stereoselectivity (typically favoring the E-alkene).[8][9] It employs a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. These carbanions are generally more nucleophilic than the corresponding phosphorus ylides. A significant advantage of the HWE reaction is the water-soluble nature of the phosphate byproduct, which simplifies purification.[10]

HWE_Reaction pyrimidine_aldehyde Pyrimidine Aldehyde intermediate Intermediate pyrimidine_aldehyde->intermediate Nucleophilic attack phosphonate_carbanion Phosphonate Carbanion phosphonate_carbanion->intermediate alkene (E)-Pyrimidine-Alkene intermediate->alkene Elimination phosphate_byproduct Phosphate Byproduct intermediate->phosphate_byproduct

Caption: The Horner-Wadsworth-Emmons olefination.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of a Pyrimidine Aldehyde

  • To a solution of the phosphonate ester (1.1 eq) in an anhydrous solvent such as THF at 0 °C, add a base like sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the pyrimidine aldehyde (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Condensation Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malonates, cyanoacetates), catalyzed by a weak base such as piperidine or pyridine.[11] The high electrophilicity of pyrimidine aldehydes makes them excellent substrates for this reaction, leading to the formation of electron-deficient alkenes which are valuable Michael acceptors.

Knoevenagel_Condensation pyrimidine_aldehyde Pyrimidine Aldehyde intermediate Aldol-type Adduct pyrimidine_aldehyde->intermediate Nucleophilic addition active_methylene Active Methylene Compound active_methylene->intermediate Base catalyzed product α,β-Unsaturated Product intermediate->product Dehydration

Caption: The Knoevenagel condensation reaction.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[12][13][14][15] It proceeds via the initial formation of an imine or iminium ion from the reaction of the pyrimidine aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is crucial for the success of this one-pot reaction; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.

Reductive_Amination pyrimidine_aldehyde Pyrimidine Aldehyde imine Imine/Iminium Ion Intermediate pyrimidine_aldehyde->imine amine Primary or Secondary Amine amine->imine Condensation product Pyrimidine-Amine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product Reduction

Caption: The reductive amination of a pyrimidine aldehyde.

Experimental Protocol: Reductive Amination of a Pyrimidine Aldehyde

  • To a stirred solution of the pyrimidine aldehyde (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours to overnight, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Oxidation and Reduction of the Aldehyde Group

Pyrimidine-5-carboxylic acids are important synthetic intermediates, and they can be readily prepared by the oxidation of the corresponding aldehydes.[3][6][16][17][18] A variety of oxidizing agents can be used, including potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and Pinnick oxidation conditions (sodium chlorite, NaClO₂). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

The reduction of pyrimidine aldehydes to the corresponding primary alcohols is a straightforward transformation that can be achieved with a range of reducing agents.[19][20] Sodium borohydride (NaBH₄) is a mild and convenient reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol. For less reactive aldehydes or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and careful handling.

Applications in Drug Synthesis: Case Studies

The synthetic utility of pyrimidine aldehydes is powerfully demonstrated by their role as key intermediates in the synthesis of several blockbuster drugs.

Rosuvastatin (Crestor®)

Rosuvastatin is a widely prescribed statin used to lower cholesterol and prevent cardiovascular disease. A key step in many synthetic routes to Rosuvastatin involves the construction of the heptenoate side chain, which is often achieved via a Wittig or Horner-Wadsworth-Emmons reaction with a pyrimidine aldehyde intermediate.[5][19][20][21]

The pyrimidine core of Rosuvastatin, N-(4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, is functionalized with an aldehyde at the 5-position. This aldehyde serves as the electrophilic partner in the olefination reaction to introduce the chiral side chain. The enhanced reactivity of this aldehyde, due to the electron-withdrawing pyrimidine ring, facilitates a high-yielding olefination reaction, which is a critical step in the total synthesis.

Tofacitinib (Xeljanz®)

Tofacitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions. The synthesis of Tofacitinib involves the coupling of a chiral piperidine derivative with a pyrrolo[2,3-d]pyrimidine core.[22][23][24][25][26][27] While the final drug does not contain an aldehyde, a key intermediate in the synthesis of the pyrrolo[2,3-d]pyrimidine core is often prepared via reactions that could involve a formyl precursor or related species. The construction of this fused heterocyclic system often relies on the reactivity of functional groups on a pyrimidine ring, which is governed by the same electronic principles that activate a pyrimidine aldehyde.

Spectroscopic Characterization

The characterization of pyrimidine aldehydes and their derivatives relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The exact chemical shift is influenced by the electronic environment of the pyrimidine ring and the presence of other substituents. The protons on the pyrimidine ring will appear as distinct signals, with their chemical shifts and coupling patterns providing valuable structural information.[9][28]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 185-200 ppm. The carbons of the pyrimidine ring also have distinct chemical shifts that can aid in structure elucidation.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is typically observed in the region of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde proton may also be visible as a pair of weak bands around 2720 and 2820 cm⁻¹.[4][7][21]

  • Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Table 1: Typical Spectroscopic Data for a Pyrimidine Aldehyde

Spectroscopic TechniqueCharacteristic Signal/Region
¹H NMRAldehyde proton (CHO): δ 9.5-10.5 ppm (singlet)
¹³C NMRCarbonyl carbon (C=O): δ 185-200 ppm
IRCarbonyl stretch (C=O): 1680-1715 cm⁻¹ (strong)

Conclusion

The aldehyde group on a pyrimidine ring is a functional handle of immense synthetic value. Its reactivity, significantly enhanced by the electron-deficient nature of the pyrimidine core, allows for a wide array of chemical transformations that are central to modern organic synthesis and drug development. A thorough understanding of the electronic principles governing this reactivity, coupled with a knowledge of the key synthetic methods for the preparation and elaboration of pyrimidine aldehydes, empowers researchers to design and execute efficient synthetic routes to complex and biologically important molecules. The successful application of these intermediates in the synthesis of blockbuster drugs like Rosuvastatin underscores their importance and solidifies their position as indispensable building blocks in the medicinal chemist's toolbox. As the quest for novel therapeutics continues, the strategic manipulation of the aldehyde group on the pyrimidine ring will undoubtedly continue to play a pivotal role in the discovery and creation of the medicines of tomorrow.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ando, K. (1997). The Horner-Wadsworth-Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]

  • Bansal, R. K. (2018). Heterocyclic Chemistry.
  • Bio-Techne. (n.d.). Tofacitinib. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Elgemeie, G. H., & Ali, H. A. (2003). A novel synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. Tetrahedron, 59(35), 6883-6887.
  • Gao, Y., & Lane, B. S. (2009). A concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. Tetrahedron Letters, 50(48), 6683-6685.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. (Eds.). (2008).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Marfat, A., & Carta, A. R. (2014). A practical synthesis of Tofacitinib. Tetrahedron Letters, 55(30), 4153-4155.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(23), 8345. [Link]

  • Michal, G., & Schomburg, D. (2012). Biochemical Pathways: An Atlas of Biochemistry and Molecular Biology. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Pfizer. (2012). Xeljanz (tofacitinib)
  • PubChem. (n.d.). Pyrimidine-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2022). Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. Retrieved from [Link]

  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • U.S. Patent No. 6,858,617. (2005).
  • U.S. Patent No. 8,101,764. (2012).
  • U.S. Patent No. RE44,787. (2014). Pyrrolo[2,3-d]pyrimidine compounds.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosuvastatin. Retrieved from [Link]

  • Wikipedia. (n.d.). Tofacitinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wyatt, P., & Warren, S. (2013). Organic Synthesis: The Disconnection Approach (2nd ed.). Wiley.
  • Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 17.4: Alcohols from Carbonyl Compounds - Reduction. Retrieved from [Link]

  • ResearchGate. (2020). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57. [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5438–5447. [Link]

  • ACS Publications. (2014). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 79(10), 4503–4515. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]

  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(8), 2496-2504. [Link]

  • eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. University of California, Berkeley. [Link]

Sources

The Strategic Utility of Substituted Pyrimidine-5-carbaldehydes in Modern Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Within this privileged scaffold, substituted pyrimidine-5-carbaldehydes have emerged as exceptionally versatile and powerful building blocks. The aldehyde functionality at the C5 position serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacological properties. This technical guide provides an in-depth exploration of the synthesis and strategic applications of these key intermediates, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential in creating novel therapeutics and other functional molecules. We will delve into robust synthetic methodologies, explore their conversion into potent kinase inhibitors and antimicrobial agents, and provide detailed, field-proven experimental protocols.

The Pyrimidine-5-carbaldehyde Core: A Nexus of Reactivity and Potential

The inherent chemical properties of the pyrimidine ring, characterized by its electron-deficient nature due to the two nitrogen atoms, profoundly influence the reactivity of its substituents. The placement of a carbaldehyde group at the C5 position creates a unique chemical entity. This aldehyde is not only a versatile functional group for condensations and oxidations but its reactivity is also modulated by the substituents at the C2, C4, and C6 positions. These substituents dictate the electron density of the ring and can offer additional points for molecular diversification. This guide will focus on the strategic exploitation of this interplay between the C5-aldehyde and other ring substituents.

Foundational Synthetic Methodologies

The accessibility of substituted pyrimidine-5-carbaldehydes is paramount to their widespread use. Several reliable methods have been established for their synthesis, with the Vilsmeier-Haack reaction being a prominent and widely adopted strategy.

The Vilsmeier-Haack Reaction: A Gateway to Formylated Pyrimidines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic and aromatic compounds.[2] In the context of pyrimidines, it is particularly effective for introducing a carbaldehyde group at the electron-rich C5 position of appropriately substituted pyrimidine precursors, such as those bearing electron-donating groups like hydroxyl or amino moieties.[1] The reaction typically employs a Vilsmeier reagent, generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3]

The choice of reagents and conditions is critical and depends on the substrate's reactivity and stability. For instance, the formylation of 2-methylpyrimidine-4,6-diol to 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde proceeds efficiently using the Vilsmeier reagent, with DMF acting as a superior solvent compared to benzene or dichloroethane, leading to higher yields and shorter reaction times.[1] A key advantage of this method is that it often avoids the harsh conditions associated with other formylation techniques.[2]

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrimidine Substituted Pyrimidine Iminium_Intermediate Iminium Intermediate Pyrimidine->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Pyrimidine-5-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Figure 1: Generalized workflow of the Vilsmeier-Haack reaction.
Synthesis from Halogenated Pyrimidines

Highly functionalized pyrimidine-5-carbaldehydes, such as 2,4,6-trichloropyrimidine-5-carbaldehyde, serve as excellent starting materials for creating diverse libraries of compounds. These polychlorinated pyrimidines are typically synthesized through a multi-step process often starting from readily available precursors like uracil. For instance, uracil can be formylated to 2,4-dihydroxy-5-pyrimidinecarbaldehyde, which is then treated with a chlorinating agent like phosphorus oxychloride to yield the trichlorinated product.[3]

The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), and their reactivity is position-dependent (C4/C6 > C2). This differential reactivity allows for selective and sequential displacement of the chlorine atoms, providing a powerful strategy for introducing various functionalities.

Strategic Applications in Medicinal Chemistry

The true value of substituted pyrimidine-5-carbaldehydes lies in their utility as intermediates for synthesizing biologically active molecules. The aldehyde group is a versatile anchor point for building molecular complexity.

Synthesis of Fused Heterocycles: Building Potent Kinase Inhibitors

A significant application of pyrimidine-5-carbaldehydes is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines.[5] This scaffold is present in numerous compounds that exhibit potent inhibitory activity against various protein kinases, which are critical targets in oncology.[6]

The synthesis often involves a condensation reaction between a substituted 4-aminopyrimidine and a pyrimidine-5-carbaldehyde derivative. For example, reacting a 2-methyl-6-(substituted-amino)pyrimidin-4(3H)-one with 2,4,6-trichloropyrimidine-5-carbaldehyde in refluxing acetic acid can yield pyridodipyrimidines in good yields (66–95%).[7] The reaction proceeds through an initial condensation to form a Schiff base or enamine, followed by an intramolecular cyclization and subsequent aromatization to furnish the fused ring system.

Pyridopyrimidine_Synthesis start1 Substituted 4-Aminopyrimidine intermediate Condensation (e.g., Knoevenagel) start1->intermediate start2 Substituted Pyrimidine-5-carbaldehyde start2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) cyclization->product

Figure 2: General synthetic workflow for Pyrido[2,3-d]pyrimidines.

These pyrido[2,3-d]pyrimidine derivatives have shown remarkable efficacy as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

Table 1: Representative Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound Class Target Kinase IC₅₀ (nM) Cancer Cell Line Reference
Thieno[2,3-d]pyrimidine VEGFR-2 21 - [8]
Thieno[2,3-d]pyrimidine VEGFR-2 33.4 - [8]
Pyrrolo[2,3-d]pyrimidine EGFR 33 MCF-7 (Breast) [9]

| Pyrrolo[2,3-d]pyrimidine | VEGFR-2 | 25 | - |[9] |

Schiff Base Formation: A Gateway to Antimicrobial and Anticancer Agents

The aldehyde group of pyrimidine-5-carbaldehydes readily undergoes condensation with primary amines to form Schiff bases (imines).[10] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening. Pyrimidine Schiff bases have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[11][12]

The imine bond (-C=N-) is a critical pharmacophore in these molecules.[11] For example, a pyrimidine Schiff base, 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, has been identified as a selective antibacterial agent against Enterococcus faecalis (MIC of 16 µg/mL) and also exhibits anticancer activity against gastric adenocarcinoma (AGS cell line) with an IC₅₀ of 53.02 µM.[11]

The mechanism of action for these compounds can be varied. In some cases, the Schiff base can chelate metal ions essential for microbial enzyme function, while in others, the imine bond may interact with biological nucleophiles within the target protein.[13]

Table 2: Antimicrobial Activity of Pyrimidine-based Compounds

Compound Type Organism MIC (µg/mL) Reference
Pyrimidine Schiff Base Enterococcus faecalis 16 [11]
Cinnamaldehyde Derivative Candida albicans 25 [14]

| Pyrimidine Derivative | Phomopsis sp. | 10.5 |[15] |

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, validated protocols for the synthesis of a key intermediate and its subsequent conversion into a biologically relevant scaffold.

Protocol 1: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde

This protocol is adapted from a patented industrial process, highlighting its robustness and scalability.[3] It involves a two-step sequence starting from uracil.

Step 1: Formylation of Uracil to 2,4-dihydroxy-5-pyrimidinecarbaldehyde

  • To a reaction vessel, add N,N-dimethylformamide (DMF, 1.5-3 equivalents).

  • Add uracil (1 equivalent) to the DMF.

  • Cool the mixture and maintain the temperature below 40 °C.

  • Slowly add thionyl chloride (2-4 equivalents) dropwise, ensuring the temperature remains between 35 and 40 °C.

  • After the addition is complete, stir the reaction mixture at 35-40 °C for 8-12 hours. Monitor the reaction progress by HPLC until the uracil is completely consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,4-dihydroxy-5-pyrimidinecarbaldehyde.

Step 2: Chlorination to 2,4-dichloro-5-pyrimidinecarbaldehyde

  • In a suitable reaction vessel, place 2,4-dihydroxy-5-pyrimidinecarbaldehyde (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 3-6 equivalents).

  • Heat the mixture and reflux for 2-5 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-5-pyrimidinecarbaldehyde.

Protocol 2: Synthesis of a 2-Amino-4-alkoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde via SNAr

This protocol demonstrates the selective nucleophilic aromatic substitution on a dichloropyrimidine scaffold.[16]

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Indoline

  • Methanol or Ethanol

  • Sodium Hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in methanol or ethanol (5.0 mL).

  • Add solid NaOH (0.2 g, 5 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a solid product will precipitate. Isolate the solid by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde. The expected yield is around 60%.

The rationale for this one-pot, three-component reaction lies in the differential reactivity of the chlorine atoms at the C4 and C6 positions and the presence of the alkoxide (from methanol/ethanol and NaOH). The more reactive chlorine is first displaced by the amine (indoline). The second chlorine is then displaced by the alkoxide, which is present in high concentration. This demonstrates a highly efficient and regioselective synthesis.

Future Perspectives and Conclusion

Substituted pyrimidine-5-carbaldehydes are undeniably valuable assets in the arsenal of medicinal and synthetic chemists. Their synthetic accessibility, coupled with the versatile reactivity of the aldehyde group, provides a robust platform for the generation of diverse and complex molecular entities. The applications highlighted in this guide, from potent kinase inhibitors to novel antimicrobial agents, represent just a fraction of their potential.

Future research will likely focus on the development of novel, more sustainable synthetic routes to these building blocks. Furthermore, the exploration of new transformations of the aldehyde group will undoubtedly lead to the discovery of new heterocyclic scaffolds with unique biological properties. As high-throughput screening methods become more sophisticated, the ability to rapidly generate libraries of compounds from these versatile intermediates will be crucial for accelerating the drug discovery process.

References

  • Ramakrishna, D. S., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. Available at: [Link]

  • Jain, S., et al. (2013). Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. Journal of Chemical Research.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Available at: [Link]

  • Vigneshwaran, P., & R, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3). Available at: [Link]

  • Renaud, P. (2022).
  • Li, Y., et al. (2024). Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. Microbial Pathogenesis, 195. Available at: [Link]

  • Menchikov, L. G., & Zavarzin, I. V. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Russian Chemical Reviews.
  • Głowacka, E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(3). Available at: [Link]

  • Shishkin, V. N., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1). Available at: [Link]

  • Głowacka, E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(3).
  • Abdel-Aziz, M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6. Available at: [Link]

  • Wang, L., et al. (2019). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 7. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19).
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Ali, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(15), 8763–8779.
  • Hovhannisyan, A. A., et al. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds.
  • Fadda, A. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC Advances, 13(10), 6527–6558. Available at: [Link]

  • Rios-Linares, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16). Available at: [Link]

  • Kucwaj-Brysz, K., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21). Available at: [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351–27382.
  • Al-Hourani, B. J., et al. (2011). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Cichy, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(23). Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 28(13).
  • Joźwiak, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(7). Available at: [Link]

  • Saleh, M. Y., et al. (2023). Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. Egyptian Journal of Chemistry.
  • Lee, J., et al. (2021).
  • Kumar, M., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Virtual screening flow chart. [Download Scientific Diagram]. Retrieved from [Link]

  • BenchChem. (2025).
  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (2020). Google Patents.
  • Al-Hiari, Y. M., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[6][17]triazolo[1,5-c]pyrimidine derivatives. Molecules, 18(11), 14289–14303.

  • Falahatinejad, M., et al. (2019). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Current Medical Mycology, 5(3), 24–29. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[6][17]triazolo[1,5-c]pyrimidine derivatives. Molecules, 18(11), 14289–14303. Available at: [Link]

  • Reissig, H.-U., et al. (2021). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. European Journal of Organic Chemistry.
  • Taha, N. A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6).
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde.
  • Sharma, A., et al. (2022). Structural Activity Relationship based Medicinal Perspectives of Pyrimidine Derivatives as Anti-Alzheimer's Agents: A Comprehensive Review. CNS & Neurological Disorders - Drug Targets, 21(10), 926–939.
  • Kumar, D., et al. (2012). Synthesis, Spectral Characterization and Antibacterial Activities of Pyrimidine Heterocycles Derived from Schiff Base Incorporated Chalcone. Journal of Chemical and Pharmaceutical Research, 4(11), 4861–4866.
  • Wesche, H., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 16(2), 219–230. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121–142.
  • Singh, A., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(44), 20716–20720.
  • ResearchGate. (n.d.). IC50 of 3d, 3e, 3f, and 4a on EGFR (A) and VEGFR‐2 (B). [Download Scientific Diagram]. Retrieved from [Link]

  • Liu, X.-F., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 12(11), 7856–7871. Available at: [Link]

  • Patil, S. B., & Patil, D. R. (2011). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 1-10.
  • ResearchGate. (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... [Download Scientific Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart showing the virtual screening workflow for identification of hit molecules. [Download Scientific Diagram]. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Convergent and Scalable Synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a key heterocyclic building block whose structural motif is of significant interest in medicinal chemistry and agrochemical development.[1] The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of the methoxyethyl group at the 2-position and a reactive carbaldehyde at the 5-position allows for extensive downstream derivatization.[1][2] This functionality makes it an ideal starting point for constructing compound libraries for drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics.

This application note provides a detailed, two-step synthetic protocol for the preparation of this compound from simple, commercially available precursors. The chosen strategy emphasizes robustness, scalability, and mechanistic clarity, making it suitable for both academic research laboratories and industrial process development. The synthesis proceeds via two well-established, high-yielding transformations:

  • Pyrimidine Ring Formation: Construction of the core heterocyclic system by condensing an amidine with a malondialdehyde equivalent.[3][4]

  • Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde group onto the electron-rich C5 position of the pyrimidine ring.[5][6]

Overall Synthetic Strategy

The synthesis is designed as a convergent two-stage process. First, the substituted pyrimidine core is constructed. Second, this core is functionalized with the required carbaldehyde group. This approach avoids the use of potentially unstable or complex multifunctional precursors and allows for purification of the key intermediate, ensuring a high-quality final product.

Synthesis_Workflow cluster_precursors Simple Precursors cluster_stage1 Stage 1: Pyrimidine Ring Synthesis cluster_stage2 Stage 2: C5-Formylation P1 3-Methoxypropionitrile S1_1 Pinner Reaction (or alternative amidination) P1->S1_1 1. HCl, EtOH 2. NH₃ P2 1,1,3,3-Tetramethoxypropane (Malondialdehyde precursor) S1_3 Condensation / Cyclization P2->S1_3 Acidic Hydrolysis in situ S1_2 3-Methoxypropanamidine (Intermediate Amidine) S1_1->S1_2 S1_2->S1_3 I1 Intermediate I: 2-(2-Methoxyethyl)pyrimidine S1_3->I1 S2_2 Electrophilic Aromatic Substitution I1->S2_2 S2_1 Vilsmeier-Haack Reagent (POCl₃ + DMF) S2_1->S2_2 FP Final Product: 2-(2-Methoxyethyl)pyrimidine- 5-carbaldehyde S2_2->FP

Figure 1: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part I: Synthesis of 2-(2-Methoxyethyl)pyrimidine (Intermediate I)

3.1 Principle and Mechanism The formation of the pyrimidine ring is a classic condensation reaction. It involves the reaction of a three-carbon dielectrophile component with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic component.[3][4] In this protocol, 3-methoxypropanamidine hydrochloride serves as the N-C-N fragment. The C-C-C fragment is generated in situ from 1,1,3,3-tetramethoxypropane, which hydrolyzes under acidic conditions to the highly reactive malondialdehyde. The subsequent condensation and cyclization yield the desired 2-substituted pyrimidine.

3.2 Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (g)Moles (mmol)Eq.
3-Methoxypropanamidine HClC₄H₁₁ClN₂O138.6010.072.151.0
1,1,3,3-TetramethoxypropaneC₇H₁₆O₄164.2013.179.371.1
Sodium Methoxide (NaOMe)CH₃ONa54.024.3079.591.1
Methanol (MeOH)CH₄O32.04150 mL--
Dichloromethane (DCM)CH₂Cl₂84.93200 mL--
Saturated aq. NaHCO₃--100 mL--
Brine--50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.3710 g--

3.3 Step-by-Step Protocol

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxypropanamidine hydrochloride (10.0 g, 72.15 mmol) and methanol (150 mL).

  • Base Addition: Stir the suspension at room temperature and add sodium methoxide (4.30 g, 79.59 mmol) in one portion.

    • Scientist's Note: Sodium methoxide serves a dual purpose: it deprotonates the amidinium hydrochloride to the free amidine base, which is the active nucleophile, and it acts as a base for the condensation reaction.

  • Substrate Addition: To the resulting mixture, add 1,1,3,3-tetramethoxypropane (13.1 g, 79.37 mmol).

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching & Extraction): After cooling to room temperature, concentrate the reaction mixture in vacuo. To the residue, add deionized water (100 mL) and dichloromethane (100 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (100 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford 2-(2-methoxyethyl)pyrimidine as a colorless to pale yellow oil. (Expected yield: 75-85%).

Part II: Vilsmeier-Haack Formylation of Intermediate I

3.4 Principle and Mechanism The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5][7] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8] The pyrimidine ring of Intermediate I, activated by the 2-alkoxyethyl substituent, then acts as a nucleophile, attacking the Vilsmeier reagent. Electrophilic substitution occurs preferentially at the C5 position, which is the most electron-rich and sterically accessible position on the ring.[4] Subsequent aqueous work-up hydrolyzes the resulting iminium intermediate to the final aldehyde product.

3.5 Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (g)Moles (mmol)Eq.
2-(2-Methoxyethyl)pyrimidine (Intermediate I)C₇H₁₀N₂O138.177.050.661.0
Phosphorus Oxychloride (POCl₃)POCl₃153.339.3260.791.2
N,N-Dimethylformamide (DMF)C₃H₇NO73.0940 mL--
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL--
Saturated aq. NaHCO₃--250 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.0415 g--

3.6 Step-by-Step Protocol

  • Vilsmeier Reagent Formation: To a 250 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (40 mL). Cool the flask to 0°C in an ice-water bath.

  • Add phosphorus oxychloride (9.32 g, 60.79 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10°C.

    • Safety Note: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

    • Rationale: The slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃, safely forming the Vilsmeier reagent.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 2-(2-methoxyethyl)pyrimidine (7.0 g, 50.66 mmol) in anhydrous DCM (50 mL) and add this solution dropwise to the cold Vilsmeier reagent mixture over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40°C and stir for 4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up (Hydrolysis): Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

    • Caution: This quenching step is highly exothermic. Perform with extreme care.

  • Once the ice has melted, slowly add saturated aqueous NaHCO₃ solution until the pH of the mixture is ~8. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield this compound as a white to off-white solid. (Expected yield: 70-80%).

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye damage. Reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts with water. Handle in a dry environment.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound. The methodology relies on fundamental and well-understood organic reactions, ensuring high yields and purity. The simplicity of the precursors and the robustness of the protocols make this synthetic route highly attractive for producing this valuable chemical intermediate on both laboratory and pilot plant scales.

References

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • El-Moghazy, S. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Patil, S. J., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Retrieved from [Link]

  • Urquhart, G. G. (1957). U.S. Patent No. 2,781,344. Google Patents.
  • Kavale, M. S., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(22), 3564-3565. Retrieved from [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Retrieved from [Link]

  • Takeda Chemical Industries, Ltd. (2000). EP Patent No. 1054004A1. Google Patents.
  • ResearchGate. (n.d.). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Retrieved from [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2020). CN Patent No. 110642788A. Google Patents.
  • Tommy, A. (2023). A CLOSER LOOK AT PYRIMIDINE SYNTHESIS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 13(1), 12345. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Specifically, 5-substituted pyrimidines are pivotal intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other targeted therapies. The subject of this guide, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde , is a versatile building block, valued for its potential to introduce diverse functionalities into novel drug candidates.[1] This document provides a comprehensive protocol for the reductive amination of this key intermediate, a critical reaction for forging carbon-nitrogen bonds and advancing drug development programs.[2][3]

Core Principles: The Rationale Behind Reductive Amination

Reductive amination is a powerful and widely utilized method for the synthesis of amines from carbonyl compounds.[4][5] It is a superior alternative to direct alkylation of amines with alkyl halides, which is often plagued by a lack of control and the formation of multiple alkylated byproducts.[6] The reductive amination process circumvents these issues by proceeding through a two-step sequence, which can often be performed in a single reaction vessel (a "one-pot" synthesis).[6]

The reaction begins with the nucleophilic attack of an amine on the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to generate an imine or an iminium ion. The crucial second step is the reduction of this C=N double bond to afford the desired amine. The elegance of this method lies in the selectivity of the reducing agent, which must preferentially reduce the iminium ion over the starting carbonyl compound.[6]

Reductive_Amination_Mechanism

Reagent Selection: The Superiority of Sodium Triacetoxyborohydride (STAB)

Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[4][5][6] However, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for this transformation due to its mildness, selectivity, and safety profile.[7]

Unlike the more reactive NaBH₄, STAB is less likely to prematurely reduce the starting aldehyde.[6] The three electron-withdrawing acetoxy groups on the boron atom temper its reducing power, making it highly selective for the iminium ion intermediate. Furthermore, STAB is a safer alternative to the highly toxic sodium cyanoborohydride.[8]

The reaction is typically conducted in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF), as STAB is sensitive to water and incompatible with methanol.[9] For less reactive substrates, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.[7]

Experimental Protocol: Reductive Amination of this compound

This protocol provides a detailed procedure for the reductive amination of this compound with a primary amine, using benzylamine as a representative example.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Benzylamine≥99%Commercially Available
Sodium triacetoxyborohydride (STAB)≥95%Commercially Available
1,2-Dichloroethane (DCE), anhydrous≥99.8%Commercially Available
Acetic Acid, glacialACS gradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Dichloromethane (DCM)ACS gradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Round-bottom flask
Magnetic stirrer and stir bar
Argon or Nitrogen supply
Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). To this solution, add benzylamine (1.1 eq).

  • Optional: Acid Catalyst: If the amine is a weak nucleophile or if the reaction is sluggish, add glacial acetic acid (0.1-0.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Addition of Reducing Agent: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The addition of STAB can be exothermic, so careful monitoring of the reaction temperature is advised.[8]

  • Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[8]

  • Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Continue stirring until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume).[8]

  • Workup - Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[8]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-1-(2-(2-methoxyethyl)pyrimidin-5-yl)methanamine.

Protocol_Workflow

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or adding a catalytic amount of acetic acid to promote imine formation.[10] The purity of the starting materials is also crucial.

  • Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by ensuring the imine has sufficiently formed before the addition of STAB and by using a mild reducing agent like STAB.[6] Over-alkylation, leading to a tertiary amine, can occur if the product secondary amine reacts with another molecule of the aldehyde. This can be mitigated by using a slight excess of the primary amine.[8]

  • Difficult Purification: If the product is difficult to purify, consider an alternative workup procedure, such as an acid-base extraction, to remove unreacted starting materials.

Conclusion

The reductive amination of this compound is a robust and reliable method for the synthesis of novel amine derivatives that are of significant interest in drug discovery and development. The use of sodium triacetoxyborohydride as the reducing agent offers a mild, selective, and safe approach to this critical transformation. The protocol and insights provided in this guide are intended to empower researchers to successfully employ this methodology in their synthetic endeavors.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Suzuki Cross-Coupling of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Chemistry

The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, forming the basis of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of this heterocycle is paramount for the development of novel molecular entities with tailored properties. "2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde" has emerged as a key building block, offering a unique combination of a reactive aldehyde for further derivatization and a modifiable pyrimidine core.[2] This aldehyde is a versatile intermediate for synthesizing a wide array of complex molecules, including potential kinase inhibitors and other biologically active compounds.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki cross-coupling reactions.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.

PropertyValueSource
CAS Number 876717-41-8[2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Appearance Clear, colorless liquid[2]
Storage Conditions 0 - 8 °C[2]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound.[3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The pyrimidine ring's electron-deficient nature makes it highly reactive in such couplings.[4]

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step. Subsequently, in the presence of a base, transmetalation occurs, where the organic group from the boronic acid replaces the halide on the palladium complex. The final step is reductive elimination, which forms the new carbon-carbon bond of the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ ArPd(II)L2X Ar-Pd(II)L₂-X Pd(0)L2->ArPd(II)L2X Ar-X Oxidative_Addition Oxidative Addition ArPd(II)L2R Ar-Pd(II)L₂-R' ArPd(II)L2X->ArPd(II)L2R R'-B(OH)₂ Base Transmetalation Transmetalation ArPd(II)L2R->Pd(0)L2 Ar-R' Product Product (Ar-R') Reductive_Elimination Reductive Elimination ArX Aryl Halide (Ar-X) RBOH2 Boronic Acid (R'-B(OH)₂)

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols: Arylation of this compound

The following protocols are generalized based on successful Suzuki couplings of similar electron-deficient heterocyclic systems.[5][6] Optimization may be required for specific substrates.

General Workflow
Figure 2: General experimental workflow for Suzuki cross-coupling.
Materials and Reagents
  • 5-Bromo-2-(2-methoxyethyl)pyrimidine (starting material for the aldehyde) or a suitable precursor

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (if not using a pre-formed catalyst, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-2-(2-methoxyethyl)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe.

  • Catalyst Introduction: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand, to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction components.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, often effective for reactive halides. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that require a ligand to form the active catalytic species.[6]
Ligand PPh₃, Buchwald ligands (e.g., SPhos), NHC ligandsThe ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient pyrimidines, electron-rich and bulky phosphine ligands can enhance the rates of oxidative addition and reductive elimination, improving yields.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for activating the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction rate and yield, with stronger bases like K₃PO₄ or Cs₂CO₃ often being more effective for challenging couplings.[8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is common, as water aids in the dissolution of the base and promotes the transmetalation step.[8]
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, particularly for less reactive aryl chlorides or hindered substrates. Microwave irradiation can significantly shorten reaction times.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor choice of base/ligand.Use a fresh batch of catalyst, increase the reaction temperature, or screen different bases and ligands. Ensure the reaction is under a strict inert atmosphere.
Protodeboronation Presence of excess water, prolonged reaction time at high temperature.Use a milder base (e.g., NaHCO₃), reduce the amount of water, or use a more stable boronic ester (e.g., pinacol ester).[8]
Homocoupling Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and ensure a proper inert atmosphere is maintained throughout the reaction.
Side Reactions with Aldehyde The aldehyde group is generally stable under Suzuki conditions, but strong bases and high temperatures could potentially lead to side reactions.If side reactions are observed, consider protecting the aldehyde group as an acetal, which can be deprotected after the coupling reaction.

Conclusion

"this compound" is a valuable and versatile building block for the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for its arylation. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this important transformation in drug discovery and materials science research.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025). ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI. [Link]

  • 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. PubChem. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). ACS Publications. [Link]

  • Screening of different ligands for Suzuki coupling. ResearchGate. [Link]

  • Palladium-catalyzed salt-free double decarboxylative aryl allylation. (2019). PubMed. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021). RSC Publishing. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2010). ResearchGate. [Link]

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. RSC Publishing. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013). MDPI. [Link]

  • Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosides. (2014). FIU Digital Commons. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). PubMed. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2014). Beilstein Journals. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). NIH Public Access. [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. [Link]

  • Palladium‐Catalyzed Regioselective Arylation of Imidazo[1,2‐a]pyrimidine. Sci-Hub. [Link]

  • Pyridine-2-carbaldehyde. Wikipedia. [Link]

  • Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. (2015). RSC Publishing. [Link]

  • Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos. (2008). PubMed. [Link]

Sources

The Versatile Building Block: 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure upon which a multitude of potent and selective kinase inhibitors have been built. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine core, with its unique electronic properties and hydrogen bonding capabilities, has proven to be an exceptional mimic of the adenine ring of ATP, enabling it to effectively compete for binding in the kinase active site. This inherent affinity has led to the development of numerous FDA-approved kinase inhibitors that feature a pyrimidine core.

This application note delves into the utility of a specific, highly functionalized pyrimidine derivative, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde , as a versatile starting material for the synthesis of novel kinase inhibitors. Its strategic placement of a reactive aldehyde group and a methoxyethyl side chain offers medicinal chemists a powerful tool to explore chemical space and develop next-generation therapeutics. We will provide a detailed overview of its synthetic applications, present robust protocols for its derivatization, and discuss the structure-activity relationships that guide the design of potent and selective kinase inhibitors.

Physicochemical Properties and Synthetic Rationale

The this compound molecule is a solid at room temperature and possesses a molecular weight of 166.18 g/mol . Its structure is characterized by a pyrimidine ring substituted at the 2-position with a 2-methoxyethyl group and at the 5-position with a carbaldehyde.

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
AppearanceSolid
Key Functional GroupsAldehyde, Pyrimidine, Ether

The aldehyde functionality at the 5-position is the primary reactive handle for synthetic elaboration. This group is readily amenable to a variety of classical organic transformations, allowing for the introduction of diverse pharmacophoric elements. The 2-(2-methoxyethyl) group, while less reactive, plays a crucial role in modulating the physicochemical properties of the final compound, such as solubility and metabolic stability, and can also influence interactions with the kinase active site.

Key Synthetic Transformations and Protocols

The aldehyde group of this compound is a gateway to a wide array of chemical modifications. Below, we detail protocols for two of the most powerful and widely used reactions in the synthesis of kinase inhibitors: reductive amination and Suzuki coupling.

Protocol 1: Reductive Amination for the Introduction of Amine Scaffolds

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. This two-step, one-pot reaction involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is instrumental in linking the pyrimidine core to various amine-containing fragments, which are often crucial for establishing key interactions with the target kinase.

Reaction Scheme:

G start aldehyde This compound intermediate Imine Intermediate aldehyde->intermediate + amine R1R2NH amine->intermediate product Amine Product intermediate->product Reduction reagents Reducing Agent (e.g., NaBH(OAc)₃) reagents->product

Reductive Amination Workflow

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-phenoxyaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1 M), add the desired amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly with less reactive amines.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. This usually takes 2-12 hours.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amine.

Causality Behind Experimental Choices:

  • Solvent: DCM and DCE are excellent choices due to their inertness and ability to dissolve a wide range of reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Stoichiometry: A slight excess of the amine and reducing agent ensures the complete conversion of the starting aldehyde.

Protocol 2: Suzuki Coupling for Carbon-Carbon Bond Formation

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. To utilize this reaction with our starting material, the aldehyde must first be converted to a halide, typically a bromide or iodide. This two-step sequence allows for the introduction of aryl or heteroaryl moieties, which are prevalent in many kinase inhibitor scaffolds.

Reaction Scheme:

G start aldehyde This compound halide 5-Halopyrimidine Intermediate aldehyde->halide Halogenation product Aryl/Heteroaryl Product halide->product Suzuki Coupling boronic_acid R-B(OH)₂ boronic_acid->product reagents1 Halogenating Agent reagents1->halide reagents2 Pd Catalyst, Base reagents2->product

Suzuki Coupling Workflow

Step 1: Halogenation of the Pyrimidine Ring

A common method to introduce a halogen at the 5-position is through a Sandmeyer-type reaction starting from the corresponding amine, which can be synthesized from the aldehyde via an oxime. A more direct, albeit potentially lower-yielding, approach could involve direct halogenation. For this protocol, we will assume the synthesis of the 5-bromopyrimidine derivative.

Step 2: Suzuki Cross-Coupling

Materials:

  • 5-Bromo-2-(2-methoxyethyl)pyrimidine (synthesized from the aldehyde)

  • Desired aryl or heteroaryl boronic acid or boronic ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vessel, add the 5-bromopyrimidine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the solvent (e.g., a 4:1 mixture of dioxane and water) to the reaction vessel.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting bromide is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligands is crucial for the success of the Suzuki coupling. Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and effective for a wide range of substrates.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Several approved BTK inhibitors, such as ibrutinib, feature a pyrimidine-based scaffold. The this compound building block is well-suited for the synthesis of novel BTK inhibitors.

A common strategy for designing BTK inhibitors involves a central pyrimidine ring that forms hydrogen bonds with the hinge region of the kinase. The 5-position of the pyrimidine is often substituted with a group that extends into the solvent-exposed region of the active site.

Illustrative Synthetic Pathway to a BTK Inhibitor Analog:

G start This compound intermediate1 N-((2-(2-Methoxyethyl)pyrimidin-5-yl)methyl)-4-phenoxyaniline start->intermediate1 + amine 4-Phenoxyaniline amine->intermediate1 product BTK Inhibitor Analog intermediate1->product reagents1 Reductive Amination reagents1->intermediate1 reagents2 Further Functionalization (e.g., acylation) reagents2->product

BTK Signaling Pathway and Inhibition

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by an understanding of the structure-activity relationship (SAR). For pyrimidine-based inhibitors, several key structural features influence their biological activity:

  • The Pyrimidine Core: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • Substituents at the 2-Position: The 2-(2-methoxyethyl) group can contribute to improved solubility and may occupy a hydrophobic pocket in the active site. Modifications to this group can fine-tune the inhibitor's properties.

  • Substituents at the 5-Position: The group introduced at the 5-position, often via reductive amination or Suzuki coupling, can have a significant impact on potency and selectivity. Large, hydrophobic groups can interact with the solvent-exposed region of the kinase, while polar groups can enhance solubility.

  • The Amine Linker: When reductive amination is employed, the resulting secondary amine can act as a hydrogen bond donor or acceptor, further stabilizing the inhibitor-kinase complex.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its reactive aldehyde functionality allows for the facile introduction of a wide range of chemical moieties through robust and well-established synthetic protocols such as reductive amination and Suzuki coupling. The strategic design of derivatives based on this scaffold, guided by an understanding of SAR, can lead to the development of potent and selective inhibitors for a variety of kinase targets, including the clinically important BTK. This application note provides a solid foundation for researchers and drug development professionals to leverage the potential of this promising chemical entity in their quest for new and effective therapies.

References

  • Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer. This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites.
  • This compound is a versatile compound that plays a significant role in the synthesis of various pharmaceuticals and agrochemicals. This aldehyde derivative of pyrimidine is recognized for its unique reactivity, making it an essential building block in medicinal chemistry.
  • The pyrimidine core has been utilized extensively to construct kinase inhibitors, including eight FDA-approved drugs.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central.
  • Pyrimidines represent an important building block in the medicinal chemistry arsenal. Compounds bearing a pyrimidine core have proven to be bioactive and exhibit diverse pharmacology, including anticonvulsant, analgesic

Synthesis of Novel Agrochemicals from 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Agrochemical Discovery

The pyrimidine ring is a cornerstone in the development of modern agrochemicals, renowned for its presence in a multitude of commercial fungicides, herbicides, and insecticides.[1][2][3] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of biological activity and physicochemical properties. The inherent bioactivity of the pyrimidine nucleus, a key component of nucleic acids, often imparts favorable interactions with biological targets in pests and pathogens.[4] This document provides a detailed guide for the synthesis of novel agrochemical candidates starting from the versatile building block, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde . This particular starting material is of significant interest due to its unique combination of a reactive aldehyde group, essential for diverse chemical transformations, and a methoxyethyl side chain, which can influence solubility and target engagement.[5]

This guide is designed for researchers and scientists in the field of agrochemical discovery and development. It offers not just procedural steps but also the underlying scientific rationale for the chosen synthetic pathways. The protocols herein are designed to be self-validating, with clear guidance on characterization and purification.

Core Synthetic Pathways from this compound

The aldehyde functionality of this compound is a gateway to a vast array of chemical derivatives. This guide will focus on three primary, high-yield transformations that are fundamental in medicinal and agrochemical synthesis: Schiff Base Formation, Knoevenagel Condensation, and Claisen-Schmidt Condensation to form Chalcones.

Protocol 1: Synthesis of Novel Pyrimidine-Based Schiff Bases

Rationale and Mechanistic Insight: Schiff base formation is a robust and straightforward method for introducing a diverse range of substituents, which can significantly impact the biological activity of the parent molecule.[6] The reaction proceeds via a nucleophilic addition of a primary amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine or Schiff base. The choice of the amine component is critical for modulating the electronic and steric properties of the final compound, which in turn influences its agrochemical efficacy.

Experimental Protocol: General Procedure for Schiff Base Synthesis
  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add 1.1 mmol of the desired substituted aniline or aliphatic amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Representative Schiff Base Derivatives
Compound IDAmine ReactantMolecular FormulaYield (%)Melting Point (°C)
SB-1 AnilineC₁₅H₁₆N₄O85121-123
SB-2 4-ChloroanilineC₁₅H₁₅ClN₄O88135-137
SB-3 4-MethoxyanilineC₁₆H₁₈N₄O₂90115-117
SB-4 2,4-DifluoroanilineC₁₅H₁₄F₂N₄O82142-144

Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

Rationale and Mechanistic Insight: The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[7][8] This reaction is instrumental in creating α,β-unsaturated systems, which are common pharmacophores in biologically active molecules due to their ability to act as Michael acceptors. The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) allows for the introduction of various electron-withdrawing groups, which can influence the reactivity and biological profile of the resulting agrochemical candidate.

Experimental Protocol: General Procedure for Knoevenagel Condensation
  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.0 mmol of this compound and 1.0 mmol of the active methylene compound (e.g., malononitrile) in 10 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (2-3 drops).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude product with cold water and then a small amount of cold ethanol. Further purification can be achieved by recrystallization.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR to confirm the formation of the α,β-unsaturated system.

Data Presentation: Representative Knoevenagel Condensation Products
Compound IDActive Methylene CompoundMolecular FormulaYield (%)Appearance
KC-1 MalononitrileC₁₁H₁₀N₄O92Pale yellow solid
KC-2 Ethyl CyanoacetateC₁₃H₁₅N₃O₃87White crystalline solid
KC-3 Diethyl MalonateC₁₅H₂₀N₂O₅75Colorless oil

Protocol 3: Synthesis of Pyrimidine-Based Chalcones via Claisen-Schmidt Condensation

Rationale and Mechanistic Insight: Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities, including antifungal and insecticidal properties.[9] The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone. In this protocol, this compound reacts with a substituted acetophenone to yield the corresponding pyrimidine-chalcone derivative. The presence of the enone functionality provides a reactive site for further chemical modifications and is a key feature for biological activity.

Experimental Protocol: General Procedure for Chalcone Synthesis
  • Reagent Preparation: Dissolve 1.0 mmol of this compound and 1.0 mmol of the desired substituted acetophenone in 15 mL of ethanol in a round-bottom flask.

  • Base Addition: To the stirred solution, add 2 mL of an aqueous solution of sodium hydroxide (10% w/v) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 6-8 hours. The formation of a precipitate usually indicates the progress of the reaction.

  • Work-up: Pour the reaction mixture into 50 mL of crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterization: Confirm the structure of the synthesized chalcones using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation: Representative Pyrimidine-Chalcone Derivatives
Compound IDAcetophenone DerivativeMolecular FormulaYield (%)Melting Point (°C)
CH-1 AcetophenoneC₁₆H₁₆N₂O₂8098-100
CH-2 4-ChloroacetophenoneC₁₆H₁₅ClN₂O₂83112-114
CH-3 4-MethylacetophenoneC₁₇H₁₈N₂O₂85105-107

Visualization of Synthetic Workflows

Diagram 1: General Synthetic Pathways

Synthetic_Pathways cluster_reactants Reactants A This compound B Schiff Base Derivatives A->B + R1 (Ethanol, H+) C α,β-Unsaturated Derivatives (Knoevenagel Products) A->C + R2 (Base catalyst) D Pyrimidine-Chalcones A->D + R3 (NaOH, Ethanol) R1 Primary Amines (R-NH2) R2 Active Methylene Compounds R3 Substituted Acetophenones

Caption: Synthetic routes from the starting material.

Diagram 2: Experimental Workflow for a Typical Synthesis

Experimental_Workflow start Start reagents Mix Starting Material, Reactant, and Solvent start->reagents catalyst Add Catalyst reagents->catalyst reaction Heat/Stir for Specified Time catalyst->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Reaction Work-up (Cooling, Precipitation/Extraction) tlc->workup Complete isolation Isolate Crude Product (Filtration/Evaporation) workup->isolation purification Purify Product (Recrystallization/Chromatography) isolation->purification characterization Characterize Pure Compound (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow.

Conclusion and Future Outlook

The protocols detailed in this guide offer robust and versatile methods for the synthesis of a diverse library of novel pyrimidine derivatives from this compound. The resulting Schiff bases, α,β-unsaturated compounds, and chalcones are promising candidates for screening as potential fungicides, insecticides, and herbicides. Further optimization of these core structures, through the introduction of a wider range of substituents and subsequent biological evaluation, holds significant potential for the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Pyrimidine-5-carboxamide derivatives. Google Patents.
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, synthesis, and antiviral activities of chalcone derivatives containing pyrimidine. ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • Pyrimidine derivatives and their use as herbicides. Google Patents.
  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. Available at: [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel Schiff bases containing pyrimidine unit. SpringerLink. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Available at: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.
  • Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives. Molecules. Available at: [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. ResearchGate. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]

  • Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient. Google Patents.
  • Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes. Asian Journal of Chemical Sciences. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]

  • Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient. Google Patents.

Sources

The Emergence of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The field of material science is in a perpetual quest for novel molecular building blocks that can unlock new functionalities and enhance the performance of existing materials. In this context, "2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde" is emerging as a versatile precursor for the synthesis of advanced functional materials. Its unique combination of a reactive aldehyde group, an electron-deficient pyrimidine core, and a flexible methoxyethyl side chain makes it a compelling candidate for applications ranging from organic electronics to high-performance polymers.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in material science. We will delve into its role in the development of conjugated polymers for Organic Light-Emitting Diodes (OLEDs) and its potential for enhancing the properties of coatings and adhesives. This document is structured to provide not only theoretical insights but also detailed, actionable protocols to facilitate its adoption in the laboratory.

Physicochemical Properties and Design Rationale

Before exploring its applications, it is crucial to understand the key structural features of this compound and the rationale behind its use in materials synthesis.

PropertyValueSignificance in Material Science
Molecular Formula C₈H₁₀N₂O₂Provides the basic elemental composition.
Molecular Weight 166.18 g/mol Relevant for stoichiometric calculations in synthesis.
Appearance Expected to be a liquid or low-melting solidInfluences handling and processing conditions.
Key Functional Groups Aldehyde, Pyrimidine, MethoxyethylThese groups dictate the reactivity and potential applications of the molecule.

The pyrimidine ring is an electron-deficient heterocycle, which can impart desirable electron-transporting properties to materials in which it is incorporated.[1] This is particularly advantageous in the design of materials for organic electronics, such as OLEDs.[1] The aldehyde group is a versatile functional handle that can participate in a variety of chemical reactions, including condensations, to form larger polymeric structures.[2] The methoxyethyl side chain can enhance the solubility of the resulting materials in common organic solvents, which is a critical factor for solution-based processing techniques often employed in the fabrication of organic electronic devices and coatings.

Application in Conjugated Polymers for Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrimidine core makes this compound an excellent building block for the synthesis of n-type or bipolar conjugated polymers for OLEDs.[1] These polymers can function as emissive layers, electron transport layers, or host materials in OLED devices.[3][4]

A promising synthetic route to incorporate this pyrimidine derivative into a conjugated polymer backbone is through an Aldol-type condensation reaction. This reaction typically involves the condensation of an aldehyde with a molecule containing an activated methyl or methylene group. While a direct polymerization protocol for this compound is not yet widely published, we can extrapolate a robust protocol from the synthesis of similar pyrimidine-containing conjugated polymers.[2]

Conceptual Synthetic Pathway

The proposed synthesis involves the condensation of this compound with a co-monomer bearing two activated methyl groups, such as a xylene derivative, to yield a poly(pyrimidine-vinylene) type conjugated polymer.

G cluster_reactants Reactants cluster_reaction Polymerization cluster_product Product A This compound C Base-catalyzed Aldol Condensation A->C B 1,4-Bis(chloromethyl)-2,5-dimethylbenzene (or similar activated co-monomer) B->C D Poly(pyrimidine-vinylene) Derivative C->D Polymerization

Caption: Proposed synthetic workflow for a pyrimidine-based conjugated polymer.

Experimental Protocol: Synthesis of a Poly(pyrimidine-vinylene) Derivative

This protocol is adapted from established procedures for the synthesis of conjugated polymers containing pyrimidine units.[2]

Materials:

  • This compound (Monomer A)

  • 1,4-Phenylenediacetonitrile (or another co-monomer with activated methylene groups) (Monomer B)

  • Potassium tert-butoxide (Base catalyst)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk line, reflux condenser, etc.)

Procedure:

  • Monomer Preparation: Ensure both monomers are pure and dry. If necessary, purify this compound by vacuum distillation or column chromatography. Recrystallize the co-monomer from a suitable solvent.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer, a reflux condenser, and an argon/nitrogen inlet.

  • Reactant Addition: Under a positive pressure of inert gas, add equimolar amounts of Monomer A and Monomer B to the flask. Add anhydrous THF to dissolve the monomers (concentration typically 0.1-0.5 M).

  • Initiation of Polymerization: Slowly add a solution of potassium tert-butoxide in THF (1.0 M) to the reaction mixture at room temperature. A color change should be observed, indicating the initiation of the condensation reaction. The amount of base should be catalytic (e.g., 10 mol%).

  • Polymerization: Heat the reaction mixture to reflux and maintain for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Isolation: After cooling to room temperature, slowly pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomers and oligomers. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight fractions. Finally, dissolve the polymer in a suitable solvent like chloroform or THF and re-precipitate it into methanol.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C for 24 hours.

Self-Validating System: Characterization of the Conjugated Polymer

To ensure the successful synthesis of the target polymer and to understand its properties, a thorough characterization is essential.

Characterization TechniqueExpected Results and Interpretation
¹H NMR Spectroscopy Appearance of new peaks corresponding to the vinyl protons (typically in the 6.5-7.5 ppm region), and broadening of all peaks, which is characteristic of a polymeric structure.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A higher molecular weight generally correlates with better film-forming properties.
UV-Vis Spectroscopy An absorption maximum (λ_max) in the range of 350-450 nm, corresponding to the π-π* transition of the conjugated backbone. A red-shift in the absorption spectrum of a thin film compared to the solution indicates stronger intermolecular interactions in the solid state.
Photoluminescence (PL) Spectroscopy Emission spectrum in the blue or green region of the visible spectrum, depending on the extent of conjugation and the nature of the co-monomer.
Cyclic Voltammetry (CV) Determination of the HOMO and LUMO energy levels from the onset of oxidation and reduction potentials, respectively. These values are crucial for assessing the suitability of the polymer for use in OLEDs and for designing the device architecture.[5]
Protocol: Fabrication and Testing of a Polymer-Based OLED

This protocol outlines the fabrication of a simple single-layer OLED device to evaluate the electroluminescent properties of the synthesized polymer.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Synthesized poly(pyrimidine-vinylene) derivative

  • Chlorobenzene or Toluene (for spin-coating)

  • Low work function metal (e.g., Calcium, followed by Aluminum) for the cathode

  • Deionized water, acetone, isopropanol (for substrate cleaning)

  • UV-Ozone cleaner or plasma cleaner

  • Spin-coater

  • Thermal evaporator

  • Source measure unit and photometer/spectrometer for device testing

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-Ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Polymer Solution Preparation: Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. Filter the solution through a 0.2 µm PTFE filter.

  • Spin-Coating the Emissive Layer: Spin-coat the polymer solution onto the cleaned ITO substrate. The spin speed and time should be optimized to achieve a film thickness of 50-100 nm.

  • Annealing: Anneal the polymer film at a temperature just above its glass transition temperature (if known) or at a moderate temperature (e.g., 80-120 °C) under an inert atmosphere to remove residual solvent and improve film morphology.

  • Cathode Deposition: Transfer the substrate with the polymer film into a high-vacuum thermal evaporator. Deposit a layer of a low work function metal (e.g., 20 nm of Ca) followed by a protective layer of a more stable metal (e.g., 100 nm of Al) to form the cathode.

  • Encapsulation: For improved device stability, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.

  • Device Testing: Characterize the current-voltage-luminance (I-V-L) characteristics of the fabricated OLED using a source measure unit and a photometer. Measure the electroluminescence spectrum using a spectrometer.

G cluster_prep Device Preparation cluster_test Device Characterization A ITO Substrate Cleaning B Spin-Coating of Pyrimidine Polymer A->B C Thermal Annealing B->C D Cathode Deposition (Ca/Al) C->D E I-V-L Measurement D->E F Electroluminescence Spectrum D->F

Caption: Workflow for OLED fabrication and characterization.

Potential Application in High-Performance Coatings and Adhesives

While the application of this compound in coatings and adhesives is less explored in academic literature, its chemical structure suggests several potential benefits. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and can chelate with metal surfaces, potentially improving the adhesion of a coating or adhesive to a substrate.

The aldehyde functionality is also highly valuable in this context. It can be used as a cross-linking site to enhance the mechanical properties, chemical resistance, and thermal stability of the coating. For example, it can react with polyols in the presence of an acid catalyst to form acetal linkages, or with amines to form imines (Schiff bases), both of which can serve as cross-links in a polymer network.

Conceptual Protocol: Incorporation into a Polyurethane Coating

This conceptual protocol describes how this compound could be used as an additive in a two-component polyurethane coating to enhance its properties.

Rationale:

The aldehyde group can react with the hydroxyl groups of the polyol component to form hemiacetals, which can then react with the isocyanate component. Alternatively, the pyrimidine nitrogen atoms may exhibit some catalytic activity or interact with the substrate to improve adhesion.

Materials:

  • A commercial two-component polyurethane coating system (Polyol resin and Isocyanate hardener)

  • This compound

  • A suitable solvent (e.g., xylene, butyl acetate)

  • Substrates for coating (e.g., steel panels, glass slides)

Procedure:

  • Formulation: In a mixing vessel, blend the polyol resin with the solvent. Add a small amount of this compound (e.g., 1-5% by weight of the total resin) and mix thoroughly.

  • Curing: Add the isocyanate hardener to the mixture according to the manufacturer's recommended ratio. Mix well.

  • Application: Apply the coating to the prepared substrates using a suitable method (e.g., spray, brush, or draw-down bar).

  • Curing: Allow the coating to cure under the conditions specified by the manufacturer (e.g., at room temperature or with thermal curing).

Validation of Performance Enhancement

To validate the benefits of incorporating this compound, the properties of the modified coating should be compared to an unmodified control.

Performance MetricTest MethodExpected Outcome
Adhesion ASTM D3359 (Cross-hatch adhesion test)Improved adhesion rating due to the interaction of the pyrimidine ring with the substrate.
Hardness ASTM D3363 (Pencil hardness test)Increased hardness due to potential cross-linking involving the aldehyde group.
Chemical Resistance ASTM D1308 (Spot test with various chemicals)Enhanced resistance to solvents, acids, and bases due to a more cross-linked polymer network.
Gloss and Appearance ASTM D523 (Specular gloss measurement)To be evaluated; the additive should not negatively impact the aesthetic properties of the coating.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the creation of novel functional materials. Its unique electronic and chemical properties make it particularly well-suited for the development of conjugated polymers for OLED applications. The detailed protocols provided herein offer a starting point for researchers to explore the synthesis and characterization of such materials.

Furthermore, the potential of this compound to enhance the performance of coatings and adhesives warrants further investigation. The conceptual framework provided can guide initial experiments in this area. As research into pyrimidine-based materials continues to grow, we anticipate that this compound will play an increasingly important role in the development of the next generation of advanced materials.

References

  • CN103202843B - Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers - Google P
  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. [Link]

  • Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. (2025). ResearchGate. [Link]

  • Tunik, S. P., Balova, I. A., Borovitov, M. E., Nordlander, E., Haukka, M., & Pakkanen, T. A. (2002). Unusual C–H bond activation—aldol condensation of aromatic aldehydes with the methyl group of a carbene-like triosmium cluster. Dalton Transactions, (4), 544-546. [Link]

  • Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs. (n.d.). ResearchGate. [Link]

  • Examples of pyrimidine derivatives with applications in medicinal and materials science. (n.d.). ResearchGate. [Link]

  • Conjugated Polymer Films Having a Uniaxial Molecular Orientation and Network Structure Prepared by Electrochemical Polymerization in Liquid Crystals. (2021). MDPI. [Link]

  • Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. (2021). Journal of Materials Chemistry C. [Link]

  • Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. (2005). ResearchGate. [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021). PubMed. [Link]

  • Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. (2024). MDPI. [Link]

  • Tolba, M. S., Kamal El-Dean, A. M., Hassanien, R., & Zaki, R. M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent. (n.d.). ResearchGate. [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Publishing. [Link]

  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. (2018). ResearchGate. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

  • CV data of the polymers. (n.d.). ResearchGate. [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]

  • Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. (2019). RSC Publishing. [Link]

  • Aldol Condensation of Esters with Ketones or Aldehydes to Form β-Hydroxy Esters by Lithium Amide. Comparison with the Reformatsky Reaction. (1970). Journal of the American Chemical Society. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Journal of the Serbian Chemical Society. [Link]

  • Synthesis and Opto-Electronic Properties of Functionalized Pyrimidine-Based Conjugated Polymers. (n.d.). Treasures. (URL not available)

Sources

The Strategic Role of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in Forging Novel Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Neurological Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, make it an ideal foundation for designing drugs that can effectively interact with a wide range of biological targets.[1] Within the central nervous system (CNS), pyrimidine derivatives have demonstrated significant therapeutic potential across a spectrum of neurological disorders, from neurodegenerative diseases like Alzheimer's and Parkinson's to conditions such as ischemic stroke.[2][3] These compounds have been successfully developed as kinase inhibitors, anti-inflammatory agents, and neuroprotective molecules, highlighting the versatility of the pyrimidine core in neuropharmacology.[2][4]

This application note focuses on a particularly valuable building block, 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde , and its strategic application in the synthesis of novel drug candidates for neurological disorders. This compound is a versatile intermediate, with its aldehyde functionality providing a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.[5] The 2-(2-methoxyethyl) substituent can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. We will explore a representative synthetic pathway from this starting material to a potential neuroprotective agent, detail a robust experimental protocol, and discuss the biological evaluation of the resulting compound, thereby providing a comprehensive guide for researchers in the field of neurological drug development.

Synthetic Pathway Design: From Aldehyde to a Potent Neuroprotective Agent

The aldehyde group of this compound is a key functional group that allows for the introduction of diverse functionalities. A common and effective strategy in medicinal chemistry is the use of reductive amination to couple aldehydes with amines, forming a stable carbon-nitrogen bond. This approach is widely used to build molecular complexity and explore the structure-activity relationships (SAR) of a compound series.

In this application note, we will outline a hypothetical, yet scientifically plausible, two-step synthesis of a novel neuroprotective agent, which we will designate as NPA-1 (Neuro-Protective Agent 1) . The synthesis involves an initial reductive amination of this compound with a substituted aniline, followed by a subsequent reaction to introduce a pharmacophore known to impart neuroprotective properties.

Visualizing the Synthetic Workflow: From Starting Material to NPA-1

G A This compound C Reductive Amination (e.g., NaBH(OAc)3) A->C B Substituted Aniline B->C D Intermediate Amine C->D Formation of C-N bond E Second Pharmacophore Introduction D->E F NPA-1 (Final Compound) E->F Enhanced Neuroprotective Activity G A Inflammatory Stimulus (e.g., Oxidative Stress) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB Activation (p65/p50) C->D E Nuclear Translocation D->E F Pro-inflammatory Gene Transcription E->F G Neuronal Apoptosis & Damage F->G H NPA-1 H->B Inhibits

Sources

Application Note: Robust Analytical Strategies for Monitoring Reactions of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the real-time and offline monitoring of chemical reactions involving 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde. This versatile pyrimidine derivative is a critical building block in the synthesis of pharmaceuticals and agrochemicals, making precise reaction monitoring essential for optimizing yield, minimizing impurities, and ensuring process consistency.[1] We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, providing a framework for adapting these methods to specific reaction conditions. This document is intended to serve as a practical resource for scientists in research and development, process chemistry, and quality control.

Introduction: The Significance of this compound

This compound is a key intermediate recognized for its unique reactivity, stemming from the electrophilic nature of the aldehyde group and the distinct electronic properties of the pyrimidine ring.[1] Its structure facilitates the introduction of diverse functional groups, making it a valuable precursor in the development of novel therapeutic agents and crop protection agents.[1][2]

Effective monitoring of its reactions, such as nucleophilic additions to the carbonyl group or transformations involving the pyrimidine core, is paramount.[3] Process Analytical Technology (PAT) principles encourage the use of timely measurements to gain a deeper understanding and control of manufacturing processes.[4][5] This guide provides the analytical tools to implement such a strategy, ensuring the development of efficient, reproducible, and scalable synthetic routes.

Core Principles of Reaction Monitoring

The goal of reaction monitoring is to track the concentration of reactants, intermediates, products, and byproducts over time. This data allows for the determination of reaction kinetics, identification of transient intermediates, and optimization of reaction parameters such as temperature, catalyst loading, and reaction time.[6] A multi-pronged analytical approach is often most effective.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the workhorse for quantitative analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[7][8] For monitoring reactions of this compound, a reversed-phase method is typically the most effective approach.[7]

Rationale for Method Selection

A reversed-phase C18 column is chosen for its versatility and ability to retain and separate a wide range of non-polar to moderately polar compounds. The pyrimidine core and the methoxyethyl side chain provide sufficient hydrophobicity for good retention. A gradient elution is recommended to ensure the separation of the relatively polar starting material from potentially more non-polar products or impurities within a reasonable timeframe. UV detection is ideal, as the pyrimidine ring is a strong chromophore.

Detailed HPLC Protocol

Objective: To quantify the consumption of this compound and the formation of products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation:

    • Carefully quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) in a known volume of a suitable solvent (e.g., 950 µL of mobile phase A/B 50:50) to stop the reaction and dilute the sample.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • The mobile phase consists of:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Set the UV detector to a wavelength of 270 nm.[9]

    • Inject 5-10 µL of the prepared sample.

  • Data Analysis:

    • Integrate the peak areas of the starting material, product(s), and any significant impurities.

    • Calculate the percent conversion of the starting material and the relative amounts of each species.

Parameter Setting Justification
Column Reversed-phase C18, 4.6 x 150 mm, 5 µmExcellent retention for moderately polar aromatic compounds. Standard dimensions provide good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for nitrogen-containing heterocycles by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, equilibrate for 5 minutes.Ensures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CEnsures reproducible retention times by minimizing fluctuations in mobile phase viscosity.
Detection UV at 270 nmPyrimidine derivatives typically exhibit strong UV absorbance in this region.[9]
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench Reaction A->B C Dilute Sample B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (270 nm) F->G H Integrate Peak Areas G->H I Calculate % Conversion H->I J Assess Purity Profile H->J

Caption: HPLC analysis workflow from sample preparation to data interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for reactions where volatile byproducts might be formed or for analyzing the starting aldehyde if it is sufficiently thermally stable.[10][11]

Rationale for Method Selection

Given the aldehyde functionality, direct GC analysis is possible. However, derivatization can improve peak shape and thermal stability.[12][13] Coupling the gas chromatograph to a mass spectrometer provides definitive identification of reaction components based on their mass spectra and fragmentation patterns.

Detailed GC-MS Protocol

Objective: To identify and quantify volatile reactants, products, and byproducts.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • (Optional) Derivatizing agent, e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[13]

Procedure:

  • Sample Preparation (Direct Injection):

    • Quench a reaction aliquot (e.g., 50 µL) in a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 1 mL).

    • Add an internal standard if quantitative analysis is desired.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Transfer the solution to a GC vial.

  • GC-MS Conditions:

    • Set the injector temperature to 250 °C.

    • Use a split injection mode (e.g., 50:1 split ratio).

    • The oven temperature program should be:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier gas: Helium at a constant flow of 1.2 mL/min.

    • MS transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Scan range: 40-450 amu.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • The molecular ion and characteristic fragmentation patterns of the pyrimidine and methoxyethyl moieties will be key identifiers.

Parameter Setting Justification
Column DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µmA robust, low-polarity column suitable for a wide range of semi-volatile compounds.
Injector Temp. 250 °CEnsures rapid vaporization of the sample without thermal degradation of the analyte.
Oven Program 80 °C (2 min), then 15 °C/min to 280 °C (5 min)Provides good separation of components with varying boiling points.
Carrier Gas Helium, 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Detector Mass Spectrometer (EI, 70 eV)Provides structural information for unambiguous peak identification.[12]
Scan Range 40-450 amuCovers the expected mass range of the starting material (MW ~180 g/mol ) and potential products/byproducts.[14]

In-Situ and Online NMR Spectroscopy for Real-Time Monitoring

NMR spectroscopy offers a unique advantage by providing detailed structural information in real-time without the need for sample workup.[6][15] This is particularly powerful for identifying unstable intermediates and determining reaction kinetics directly from the reaction vessel.

Rationale for Method Selection

¹H NMR is ideal for monitoring the reaction of this compound due to its distinct and well-resolved proton signals. The aldehydic proton (~9-10 ppm) is a particularly clear marker for the consumption of the starting material.[16] The appearance of new signals will correspond to the formation of products. Online NMR setups, where the reaction mixture is continuously circulated through the spectrometer, are powerful tools for process development.[17]

Detailed NMR Protocol

Objective: To obtain real-time kinetic and structural data on the reaction progress.

Instrumentation:

  • Benchtop or high-field NMR spectrometer.

  • For online monitoring, a flow-through NMR tube and a peristaltic pump with solvent-resistant tubing.[6]

Procedure:

  • Setup:

    • Set up the reaction in a vessel that allows for continuous extraction of the reaction mixture via a sampling loop.

    • Use a deuterated solvent for the reaction if possible, or run the reaction in a protonated solvent and use solvent suppression techniques.

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction (t=0).

    • Once the reaction is initiated, acquire spectra at regular time intervals (e.g., every 5-15 minutes).[17]

    • Key signals to monitor:

      • Aldehyde proton (CHO): Disappearance of the signal around 9.9 ppm.

      • Pyrimidine protons (C-H): Shifts in the aromatic region (~8.5-9.5 ppm).

      • Methoxyethyl protons (OCH₃, CH₂CH₂): Shifts in the aliphatic region (~3.4-4.0 ppm).

      • Appearance of new signals corresponding to the product.

  • Data Analysis:

    • Normalize the spectra.

    • Integrate the characteristic peaks for the starting material and product(s) in each spectrum.

    • Plot the relative integral values against time to generate a reaction profile and determine kinetics.

Key ¹H NMR Signal Approximate Chemical Shift (ppm) Utility in Monitoring
Aldehydic Proton (CHO)~9.9Direct and unambiguous measure of starting material consumption.[16]
Pyrimidine Protons (H-4, H-6)~9.2 and ~9.0Their chemical environment will change upon reaction, leading to shifts or new signals.
Methylene Protons (-CH₂-O)~3.8May shift depending on the transformation at the aldehyde.
Methyl Protons (-OCH₃)~3.4A stable reference point unless the methoxyethyl group is involved in the reaction.
Logical Diagram for Method Selection

Method_Selection Start Need to Monitor Reaction of This compound Q1 Primary Goal? Start->Q1 Quant Quantitative Analysis (Conversion & Purity) Q1->Quant Quantification ID Identification of Volatile Byproducts Q1->ID Identification Kinetics Real-time Kinetics & Intermediate ID Q1->Kinetics Real-time HPLC Use HPLC Protocol Quant->HPLC GCMS Use GC-MS Protocol ID->GCMS NMR Use NMR Protocol Kinetics->NMR

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Best Practices

The successful monitoring of reactions involving this compound relies on the judicious selection and application of appropriate analytical techniques. We recommend using HPLC for routine quantitative analysis of reaction conversion and purity. GC-MS should be employed when volatile byproducts are suspected or for orthogonal purity assessment. For in-depth mechanistic studies and the determination of reaction kinetics, in-situ or online NMR spectroscopy is the most powerful tool.

Self-Validating Principles:

  • Cross-Validation: Where possible, confirm results from one technique with another (e.g., confirm the purity profile from HPLC with GC-MS).

  • Internal Standards: For accurate quantification, especially with GC-MS, the use of a suitable internal standard is critical.

  • Mass Balance: In HPLC analysis, strive to account for >98% of the total peak area to ensure all major components are being observed.

  • Reference Spectra: Always acquire and maintain reference spectra of your starting material and any isolated products and key intermediates.

By implementing these detailed protocols and adhering to best practices, researchers and drug development professionals can achieve a high level of process understanding and control, ultimately leading to more efficient and robust synthetic processes.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. doi: 10.1081/ncn-200060295. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxypropyl)pyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

  • Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Scirp.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Hiden Analytical. (2018). Real-Time Process Monitoring of Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde. Retrieved from [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • ResearchGate. (2023). Resolving Analytical Challenges in Pharmaceutical Process Monitoring Using Multivariate Analysis Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

  • The Journal of the Serbian Chemical Society. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control. Retrieved from [Link]

  • YouTube. (2021). Reaction Monitoring by NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Aldehydes and Ketones and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of purine and pyrimidine compounds in high-freshness. Retrieved from [Link]

  • bioRxiv. (2025). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. Retrieved from [Link]

  • YouTube. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of "2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde" Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Purifying 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

"this compound" and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[1][2] The aldehyde functional group, coupled with the pyrimidine core, provides a versatile scaffold for medicinal chemists to develop novel therapeutic agents. The purity of this intermediate is paramount, as even minute impurities can significantly impact the yield, stereochemistry, and biological activity of the final product, as well as introduce potential toxicities.

This document provides a comprehensive guide to the purification of "this compound" using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, provide detailed protocols for immediate application, and discuss troubleshooting strategies to overcome common purification challenges. This guide is intended for researchers, scientists, and professionals in drug development who require highly purified pyrimidine derivatives for their work.

Method Development: A Rational Approach to HPLC Purification

The successful purification of "this compound" hinges on a systematic approach to HPLC method development. The inherent polarity of the molecule, imparted by the pyrimidine ring, the ether linkage, and the aldehyde group, necessitates careful consideration of the stationary and mobile phases. Reversed-phase HPLC is the most logical starting point for such a compound.[3][4]

Choosing the Right Column: The Foundation of Separation

For the separation of pyrimidine derivatives, C8 and C18 columns are the industry standard.[3] A C18 column, with its longer alkyl chains, generally provides greater hydrophobicity and is an excellent initial choice for retaining and separating "this compound" from less polar impurities.

Diagram: HPLC Purification Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis & Collection Sample Crude Sample in Reaction Solvent Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV/Vis Detector Column->Detector Fractionation Fraction Collection Column->Fractionation Eluent Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Purity Analysis Chromatogram->Integration Post_Purification Solvent Evaporation & Purity Confirmation Fractionation->Post_Purification Purified Fractions Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues Problem Problem Observed Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Broad Broad Peaks Problem->Broad Shift Retention Time Shift Problem->Shift NoRetention No/Poor Retention Problem->NoRetention HighP High Pressure Problem->HighP LowP Low Pressure Problem->LowP Sol_Tailing Secondary interactions with silanols Incompatible sample solvent Column overload Tailing->Sol_Tailing Possible Causes Sol_Fronting Sample overload Low column temperature Fronting->Sol_Fronting Possible Causes Sol_Broad Column degradation Large injection volume Extra-column volume Broad->Sol_Broad Possible Causes Sol_Shift Mobile phase composition change Flow rate fluctuation Column aging Shift->Sol_Shift Possible Causes Sol_NoRetention Sample too polar Strong sample solvent Incorrect column NoRetention->Sol_NoRetention Possible Causes Sol_HighP Column/frit blockage Precipitation in mobile phase Tubing kinked HighP->Sol_HighP Possible Causes Sol_LowP Leak in the system Pump malfunction Empty solvent reservoir LowP->Sol_LowP Possible Causes

Caption: A decision tree for troubleshooting common HPLC problems.

Table 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Tailing - Secondary interactions with residual silanols on the column. - Mismatch between sample solvent and mobile phase.- Add a small amount of acid (e.g., 0.1% TFA or formic acid) to the mobile phase. - Dissolve the sample in the initial mobile phase composition.
Peak Fronting - Sample overload.- Reduce the injection volume or the sample concentration.
Broad Peaks - Column degradation or contamination. - Extra-column band broadening.- Wash the column with a strong solvent or replace it if necessary. - Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure proper mobile phase mixing and degassing. Check the pump for leaks or bubbles. - Use a column oven to maintain a constant temperature.
High Backpressure - Blockage in the column or tubing. - Precipitation of buffer or sample in the mobile phase.- Reverse-flush the column (if recommended by the manufacturer). Check for blockages in the system. - Ensure the mobile phase components are fully soluble in all proportions of the gradient. Filter all mobile phases and samples.

Conclusion

The purification of "this compound" derivatives by reversed-phase HPLC is a robust and reliable method when approached systematically. By carefully selecting the appropriate column and optimizing the mobile phase composition, high purity levels can be achieved, which is critical for the subsequent stages of drug discovery and development. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists to successfully purify these valuable synthetic intermediates.

References

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21.
  • Patil, S., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15.
  • Simmonds, H. A., et al. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 106(2), 145–154.
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Bitesize Bio. (2022). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]

  • American Elements. (n.d.). Pyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Sarker, S. (2020). Answer to "How to separate a mixture of organic acids by HPLC?". ResearchGate. Retrieved from [Link]

  • Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474.
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • Unger, K. K. (2007). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Lund University.
  • Singh, A., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • Dolan, J. W. (2013). Making the Most of a Gradient Scouting Run. LCGC North America, 31(1).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde . This molecule is a crucial building block in the development of novel therapeutic agents and agrochemicals.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis, optimize yield, and troubleshoot common experimental challenges. We will delve into the causality behind procedural steps, ensuring a robust and reproducible outcome.

I. Synthetic Strategy Overview

The most reliable and scalable approach to synthesizing this compound involves a two-stage process:

  • Formation of the Pyrimidine Core : Synthesis of the precursor, 2-(2-Methoxyethyl)pyrimidine.

  • Electrophilic Formylation : Introduction of the aldehyde group at the C5 position of the pyrimidine ring.

For the formylation step, the Vilsmeier-Haack reaction is the industry-standard method due to its efficiency, use of cost-effective reagents, and amenability to scale-up.[2] It involves the reaction of an electron-rich aromatic compound with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), which, after hydrolysis, yields the corresponding aldehyde.[3][4]

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation Start Starting Materials (e.g., 1,1,3,3-Tetramethoxypropane & 3-Methoxypropionamidine HCl) Condensation Cyclocondensation Start->Condensation Base (e.g., NaOMe) Precursor 2-(2-Methoxyethyl)pyrimidine Condensation->Precursor Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Precursor->Vilsmeier Hydrolysis Aqueous Work-up (Hydrolysis of Iminium Salt) Vilsmeier->Hydrolysis Purification Purification (Chromatography/Recrystallization) Hydrolysis->Purification FinalProduct Target Product: 2-(2-Methoxyethyl)pyrimidine- 5-carbaldehyde Purification->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the Vilsmeier-Haack formylation stage.

Problem 1: Low or No Conversion of 2-(2-Methoxyethyl)pyrimidine

  • Q: My reaction stalls, showing a high percentage of unreacted starting material by TLC/LC-MS. What are the most probable causes and how can I fix this?

    A: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.

    • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive. It should be prepared in situ under strictly anhydrous conditions.[5] Any moisture will quench the phosphorus oxychloride (POCl₃) and prevent the formation of the active electrophile.

      • Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous grade DMF and a fresh, sealed bottle of POCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Cause 2: Insufficient Electrophilicity. Pyrimidines are inherently electron-deficient heterocycles, which makes them less reactive towards electrophilic substitution compared to rings like pyrrole or furan.[6] The reaction often requires thermal energy to proceed at a reasonable rate.

      • Solution: The reaction temperature is critical.[5] While the Vilsmeier reagent is typically formed at 0 °C, the subsequent reaction with the pyrimidine substrate often requires heating. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress by TLC to find the optimal temperature and time.

    • Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

      • Solution: Use a slight excess of the Vilsmeier reagent. A common molar ratio is 1.0 equivalent of pyrimidine to 1.2-1.5 equivalents of POCl₃ and 1.2-1.5 equivalents of DMF.

Problem 2: Formation of Significant Side Products

  • Q: My crude NMR shows multiple unexpected signals, suggesting side reactions. What are these products and how can I suppress their formation?

    A: Side product formation is typically due to overly harsh conditions or reactive intermediates.

    • Cause 1: Chlorination of the Pyrimidine Ring. POCl₃ is a powerful chlorinating agent. At excessively high temperatures or with prolonged reaction times, it can chlorinate the pyrimidine ring, especially at the 4 and 6 positions, leading to chlorinated byproducts.

      • Solution: Carefully control the reaction temperature. Do not exceed 90 °C unless absolutely necessary. Minimize the reaction time; once the starting material is consumed (as monitored by TLC), proceed with the work-up.

    • Cause 2: Diformylation or Polymerization. Although less common for an electron-poor system, highly activating conditions could potentially lead to side reactions. More likely, the dark, tar-like substances sometimes observed are due to polymerization of the starting material or product under harsh acidic conditions.

      • Solution: Maintain a controlled temperature and avoid a large excess of the Vilsmeier reagent. Ensure efficient stirring to prevent localized overheating.

Troubleshooting_Flowchart cluster_checks cluster_solutions Start Low Yield or Impure Product Check_Conversion Is Starting Material Consumed? (TLC/LCMS) Start->Check_Conversion Check_Purity Are there multiple side products? Check_Conversion->Check_Purity Yes Sol_Reagent Solution: - Use anhydrous reagents - Prepare Vilsmeier reagent fresh - Increase reagent equivalents (1.2-1.5x) Check_Conversion->Sol_Reagent No Sol_Side_Rxn Solution: - Lower reaction temperature - Reduce reaction time - Avoid excess POCl3 Check_Purity->Sol_Side_Rxn Yes Sol_Workup Problem: Difficult Purification Solution: - Ensure complete hydrolysis - Control pH during work-up - Optimize chromatography Check_Purity->Sol_Workup No (Mainly one product) Sol_Conditions Solution: - Increase temperature (60-80 °C) - Increase reaction time Sol_Reagent->Sol_Conditions

Caption: A decision-making flowchart for troubleshooting common issues.

Problem 3: Difficult Product Isolation and Purification

  • Q: The aqueous work-up is problematic, resulting in an emulsion or a low yield of extracted product. What is the correct procedure?

    A: The work-up step is critical as it involves the hydrolysis of the intermediate iminium salt to the final aldehyde.

    • Cause 1: Incomplete Hydrolysis. The iminium salt intermediate formed after the electrophilic attack is stable until quenched with water. Incomplete hydrolysis means the product remains in a charged, water-soluble form, leading to poor extraction into organic solvents.

      • Solution: After the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto crushed ice. This exotherm must be managed. Stir the aqueous mixture vigorously for a period (e.g., 1-2 hours) to ensure hydrolysis is complete.

    • Cause 2: Incorrect pH during Extraction. The product contains basic nitrogen atoms on the pyrimidine ring. In a highly acidic solution (from the breakdown of POCl₃), the product will be protonated and remain in the aqueous layer.

      • Solution: After hydrolysis, the acidic solution must be carefully neutralized. Slowly add a base like sodium bicarbonate (NaHCO₃) solution or a cold, dilute sodium hydroxide (NaOH) solution until the pH is neutral to slightly basic (pH 7-8). This deprotonates the product, allowing it to be efficiently extracted with a solvent like dichloromethane (DCM) or ethyl acetate.

III. Frequently Asked Questions (FAQs)

  • Q1: Why is the formylation regioselective for the 5-position?

    • A: In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are adjacent to electron-withdrawing nitrogen atoms, making them electron-deficient. The C5 position is comparatively the most electron-rich and thus the most susceptible to attack by an electrophile like the Vilsmeier reagent.[6] The 2-(2-Methoxyethyl) group is a weakly electron-donating group, which further activates the ring towards this substitution.

  • Q2: Are there alternative methods to the Vilsmeier-Haack reaction?

    • A: Yes. An alternative is the directed ortho-metalation (DoM) strategy. This would involve deprotonating the pyrimidine ring at the C5 position using a strong base like lithium diisopropylamide (LDA) or a TMP-zinc base, followed by quenching the resulting organometallic intermediate with DMF.[7][8] However, this method requires cryogenic temperatures and strictly controlled anhydrous conditions, making the Vilsmeier-Haack reaction more practical for larger scales.

  • Q3: What are the primary safety concerns with this reaction?

    • A: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction quench is highly exothermic and must be done slowly and with adequate cooling.

IV. Optimized Experimental Protocol

This protocol is for a representative 10 mmol scale synthesis.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-(2-Methoxyethyl)pyrimidine138.171.38 g10.01.0
Phosphorus Oxychloride (POCl₃)153.331.1 mL12.01.2
Anhydrous Dimethylformamide (DMF)73.0915 mL-Solvent/Reagent

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the DMF over 10 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes. A pale-yellow solid may form.

  • Reaction with Pyrimidine: Dissolve 2-(2-Methoxyethyl)pyrimidine (1.38 g, 10.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 75 °C using an oil bath.

  • Maintain the reaction at 75 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes).

  • Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate beaker, prepare 100 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Stir the resulting slurry for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Neutralization and Extraction: Cool the slurry in an ice bath and carefully neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford this compound as a pure solid.

V. References

Sources

Technical Support Center: Synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. As a key heterocyclic building block, this aldehyde is instrumental in the development of novel pharmaceutical and agrochemical agents.[1] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the synthetic challenges and improve your reaction outcomes.

Proposed Synthetic Strategies

The introduction of a formyl group at the C5 position of a 2-substituted pyrimidine ring can be challenging. Based on established heterocyclic chemistry, two primary strategies are recommended: the Vilsmeier-Haack formylation and a metal-halogen exchange followed by formylation. This guide will address common issues encountered in both pathways.

Troubleshooting and Optimization (Q&A Format)

This section directly addresses specific problems you may encounter during your experiments.

Route A: Vilsmeier-Haack Formylation

This route involves the direct formylation of the precursor, 2-(2-methoxyethyl)pyrimidine, using a Vilsmeier reagent (typically generated from POCl₃ and DMF).

Q1: My Vilsmeier-Haack reaction has a very low yield, or I'm recovering only my starting material. What are the most critical parameters to check?

A1: This is a common issue often traced back to two areas: the activity of the Vilsmeier reagent and the reactivity of your pyrimidine substrate.

  • Vilsmeier Reagent Formation & Activity: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive.[2][3] Ensure your DMF is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). The order of addition is critical: POCl₃ should be added slowly to chilled DMF (0 °C) to form the reagent in situ before adding the pyrimidine substrate. An insufficient amount of the Vilsmeier reagent (less than 1.5 equivalents) can lead to incomplete conversion.

  • Substrate Reactivity: Pyrimidine is an electron-deficient heterocycle. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which can be sluggish on such rings.[4] The 2-(2-methoxyethyl) group is weakly activating. To drive the reaction, you may need to increase the temperature gently after the initial addition, for instance, by letting the reaction warm to room temperature or heating to 40-50 °C. Monitor progress carefully by TLC to avoid degradation.

Q2: My reaction mixture turns dark, and I'm getting a significant amount of tar-like byproducts instead of my desired aldehyde. How can I prevent this?

A2: Tar formation is typically a result of excessive heat or unwanted side reactions.

  • Causality (Temperature Control): The formylation reaction is exothermic. Poor temperature control during the addition of POCl₃ or the pyrimidine substrate can cause localized heating, leading to polymerization and degradation.[5]

    • Solution: Maintain a strict internal temperature of 0-5 °C during all additions. Use an ice-salt bath if necessary. After additions are complete, allow the reaction to warm slowly to room temperature before considering further heating.

  • Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes promote side reactions.

    • Solution: Start with 1.5 - 2.0 equivalents of the Vilsmeier reagent. A higher excess is not always better and can complicate purification.

Q3: The aqueous work-up is messy, and I'm struggling with low recovery of the final product. What is the correct procedure?

A3: The work-up is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and requires careful pH control.

  • Mechanism Insight: The reaction product is an iminium salt, which must be hydrolyzed to yield the aldehyde.[2] This hydrolysis is typically achieved by quenching the reaction mixture with ice-cold water or a buffered solution.

  • Protocol:

    • Cool the reaction vessel in an ice bath.

    • Very slowly, pour the reaction mixture onto crushed ice.

    • Once the initial quench is complete, carefully neutralize the mixture. Add a saturated solution of sodium bicarbonate or sodium carbonate portion-wise until the pH is ~7-8. This step can be highly exothermic and release CO₂ gas; perform it slowly in a large flask to avoid foaming over.

    • Once neutralized, the aldehyde can be extracted with an organic solvent like ethyl acetate or dichloromethane.

Route B: Lithiation-Formylation

This pathway involves creating a nucleophilic pyrimidine species via metal-halogen exchange of a precursor like 5-bromo-2-(2-methoxyethyl)pyrimidine, followed by quenching with an electrophilic formylating agent like DMF.

Q1: I'm not seeing any product formation. TLC analysis shows only my starting 5-bromopyrimidine. What went wrong?

A1: This points to a failure in the lithiation step, which is the most sensitive part of this sequence.

  • Anhydrous Conditions are Non-Negotiable: Organolithium reagents like n-BuLi are extremely strong bases and are instantly quenched by trace amounts of water.[6]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., THF, diethyl ether) from a solvent purification system or a freshly opened bottle. All additions should be done via syringe under a positive pressure of inert gas.

  • Temperature is Critical: The lithiated pyrimidine intermediate can be unstable at higher temperatures.

    • Solution: The metal-halogen exchange must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath).[7] Maintain this temperature throughout the addition of the organolithium reagent and for a short period afterward (15-30 minutes) to ensure complete exchange.

Q2: My main byproduct is the debrominated starting material, 2-(2-methoxyethyl)pyrimidine, instead of the aldehyde. Why is this happening?

A2: This occurs when the lithiated intermediate is quenched by a proton source instead of the desired electrophile (DMF).

  • Causality (Proton Sources): The proton source could be trace water in the solvent or DMF, or the reaction temperature may have risen, allowing the intermediate to abstract a proton from the solvent itself.

    • Solution:

      • Verify Anhydrous Conditions: Re-check all solvents and reagents for water content. Use freshly distilled or purchased anhydrous DMF.

      • Maintain Low Temperature: Do not allow the reaction to warm up before or during the addition of DMF. Add the DMF solution dropwise at -78 °C.

      • Quenching: After adding DMF, keep the reaction at -78 °C for about an hour before allowing it to slowly warm to room temperature.

General FAQs

Q: Which synthetic route is better, Vilsmeier-Haack or Lithiation-Formylation?

A: The choice depends on precursor availability, scale, and your tolerance for specific reaction conditions. The table below provides a comparative summary.

ParameterRoute A: Vilsmeier-HaackRoute B: Lithiation-Formylation
Precursor 2-(2-Methoxyethyl)pyrimidine5-Bromo-2-(2-methoxyethyl)pyrimidine
Key Reagents POCl₃, Anhydrous DMFn-BuLi or s-BuLi, Anhydrous THF, Anhydrous DMF
Temperature 0 °C to ~50 °C-78 °C
Pros Fewer synthetic steps if precursor is available; avoids cryogenic temperatures.Generally higher yielding and cleaner if lithiation is successful; regiochemistry is unambiguous.
Cons Can be low yielding for electron-poor systems; risk of tar formation; corrosive reagents.Requires strictly anhydrous conditions and cryogenic temperatures; organolithiums are pyrophoric.
Ideal For Rapid exploration; when halogenated precursors are unavailable.Higher-yield synthesis; when regioselectivity is critical.

Q: How should I purify the final product, this compound?

A: The crude product is typically an oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc) is usually effective at separating the product from non-polar byproducts and baseline impurities.

Optimized Experimental Protocols

Disclaimer: These are generalized protocols based on established chemical principles. They should be adapted and optimized for your specific laboratory conditions.

Protocol A: Vilsmeier-Haack Formylation
  • Under an inert atmosphere (N₂), add anhydrous DMF (3.0 equiv.) to a three-neck flask equipped with a stirrer, thermometer, and addition funnel.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 2-(2-methoxyethyl)pyrimidine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

  • Slowly neutralize with a saturated NaHCO₃ solution to pH 7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography.

Protocol B: Lithiation-Formylation
  • Add 5-bromo-2-(2-methoxyethyl)pyrimidine (1.0 equiv.) to an oven-dried, three-neck flask under an inert atmosphere (N₂).

  • Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equiv., solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add anhydrous DMF (3.0 equiv.) dropwise via syringe.

  • Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography.

Workflow Visualizations

Troubleshooting Low Yield in Vilsmeier-Haack Reaction

Vilsmeier_Troubleshooting start Problem: Low Yield / No Reaction check_reagent Check Vilsmeier Reagent: 1. Anhydrous DMF? 2. Correct Stoichiometry? 3. Proper Formation Temp (0°C)? start->check_reagent check_substrate Check Substrate Addition: 1. Temperature Control (0-5°C)? 2. Reaction Time/Temp sufficient? start->check_substrate solution_reagent Solution: - Use fresh anhydrous DMF. - Increase POCl3/DMF to 1.5-2.0 eq. - Ensure pre-formation at 0°C. check_reagent->solution_reagent solution_substrate Solution: - Improve cooling during addition. - Increase reaction time or gently heat (40-50°C) post-addition. - Monitor via TLC. check_substrate->solution_substrate

Caption: Troubleshooting workflow for low Vilsmeier-Haack yields.

Decision Logic: Choosing a Synthetic Route

Route_Decision start Start: Synthesize Aldehyde precursor 5-Bromo Precursor Available? start->precursor equipment Cryogenic Temp (-78°C) Feasible? precursor->equipment Yes synthesize_bromo Synthesize 5-Bromo Precursor precursor->synthesize_bromo No lithiation Route B: Lithiation-Formylation (High Yield Potential) equipment->lithiation Yes vilsmeier Route A: Vilsmeier-Haack (Fewer Steps) equipment->vilsmeier No synthesize_bromo->equipment

Caption: Decision tree for selecting the optimal synthetic route.

References

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-8. doi: 10.1081/ncn-200060295. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2007). Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. Molecules, 12(7), 1457-66. doi: 10.3390/12071457. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. doi: 10.1055/s-2002-25767. Retrieved from [Link]

  • Scientific Diagram. (n.d.). Optimization of the pyrimidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Formamidopyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Greener and regioselective lithiation of substituted pyridines. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A deconstruction-reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. Retrieved from [Link]

Sources

Common side reactions and byproducts in the synthesis of "2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, side reactions, and byproduct formation encountered during its synthesis. Our aim is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two primary routes, each with its own set of potential challenges. Understanding these pathways is crucial for effective troubleshooting.

  • Route A: Sequential Formylation. This strategy involves the initial construction of the 2-(2-methoxyethyl)pyrimidine core, followed by the introduction of the aldehyde group at the C5 position.

  • Route B: Convergent Synthesis. This approach entails the direct cyclization of a three-carbon synthon, already possessing a protected aldehyde, with 3-methoxypropanamidine.

This guide will address the common issues associated with both synthetic routes, providing detailed explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of 2-(2-methoxyethyl)pyrimidine (Route A) is giving a low yield of the desired 5-carbaldehyde. What are the likely causes?

A1: Low yields in the Vilsmeier-Haack formylation of pyrimidines are often due to the electron-deficient nature of the pyrimidine ring, which deactivates it towards electrophilic substitution.[1] Several factors could be at play:

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that your dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh. Decomposition of DMF can lead to the formation of dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[2]

  • Reaction Temperature: While the reaction is often initiated at low temperatures, sufficient thermal energy is required to overcome the activation barrier for formylation of the deactivated ring. A gradual increase in temperature after the initial addition may be necessary.

  • Reaction Time: The reaction may require an extended period to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent may be required to drive the reaction forward. However, a large excess can lead to the formation of byproducts.

Q2: I am observing the formation of a significant amount of a dark, gummy byproduct in my reaction mixture. What is this and how can I minimize it?

A2: The formation of dark, polymeric, or gummy materials is a common issue in reactions involving aldehydes and strong acids, such as those generated during the Vilsmeier-Haack reaction. This is likely due to the self-condensation or polymerization of the aldehyde product under the reaction conditions. To mitigate this:

  • Control Temperature: Avoid excessive heating, as this can accelerate decomposition and polymerization.

  • Quenching: Quench the reaction mixture promptly upon completion by pouring it into a cold, basic solution (e.g., ice-cold sodium bicarbonate or sodium hydroxide solution). This will neutralize the acidic environment and stabilize the aldehyde product.

  • Purification: For purification, consider forming a bisulfite adduct of the aldehyde. This can often be selectively precipitated and then hydrolyzed back to the pure aldehyde, separating it from non-aldehydic impurities.[3][4][5]

Q3: In the direct cyclization (Route B), my reaction is incomplete, and I have a complex mixture of products. What are the potential side reactions?

A3: Incomplete reactions and complex product mixtures in the direct cyclization approach often stem from the stability and reactivity of the starting materials. Potential side reactions include:

  • Self-condensation of the three-carbon synthon: Enals and related compounds can undergo self-condensation, especially under basic or acidic conditions.

  • Incomplete cyclization: The cyclization step to form the pyrimidine ring may be slow or reversible, leading to the presence of open-chain intermediates in the final mixture.

  • Side reactions of the amidine: Amidines can be sensitive to hydrolysis, especially if water is present in the reaction medium.

Troubleshooting Guides

Guide 1: Optimizing the Vilsmeier-Haack Formylation (Route A)

This guide provides a systematic approach to troubleshooting low yields and byproduct formation during the formylation of 2-(2-methoxyethyl)pyrimidine.

Problem: Low Conversion to the 5-carbaldehyde

Potential Cause Troubleshooting Step Scientific Rationale
Inactive Vilsmeier Reagent Use freshly distilled, anhydrous DMF and a new bottle of POCl₃.The Vilsmeier reagent is moisture-sensitive and its activity diminishes over time.
Insufficient Reaction Temperature After initial formation of the Vilsmeier reagent at 0°C, allow the reaction to warm to room temperature and then gently heat to 50-60°C.Pyrimidine is an electron-deficient ring and requires thermal energy to undergo electrophilic substitution.
Incorrect Stoichiometry Titrate your organolithium solution if using a lithiation-formylation approach. For Vilsmeier-Haack, incrementally increase the equivalents of the reagent.Accurate stoichiometry is crucial for clean reactions. An excess of the formylating agent may be needed to drive the reaction to completion.
Formation of Isomeric Byproducts Characterize any byproducts by NMR and MS. Formylation may occur at the C4 or C6 positions.The 2-(2-methoxyethyl) group is a weak ortho-, para-director. Understanding the isomeric distribution is key to optimization.

Problem: Formation of Chlorinated Byproducts

In some cases, especially with prolonged heating or a large excess of POCl₃, chlorination of the pyrimidine ring can occur.

Potential Cause Troubleshooting Step Scientific Rationale
Excess POCl₃ and High Temperature Reduce the equivalents of POCl₃ and maintain a lower reaction temperature.POCl₃ can act as a chlorinating agent for activated heterocyclic systems, particularly at elevated temperatures.
Guide 2: Improving the Direct Pyrimidine Synthesis (Route B)

This guide focuses on troubleshooting the condensation reaction between 3-methoxypropanamidine and a three-carbon synthon.

Problem: Low Yield of the Target Pyrimidine

Potential Cause Troubleshooting Step Scientific Rationale
Instability of the Three-Carbon Synthon Synthesize the three-carbon synthon (e.g., 2-(dimethoxymethyl)acrolein) immediately before use and keep it cold.Acrolein derivatives are prone to polymerization. Using a freshly prepared reagent minimizes the concentration of polymeric inhibitors.
Suboptimal Condensation Conditions Screen different solvents and bases. A mild, non-nucleophilic base may be preferable.The choice of base and solvent can significantly impact the rate of the desired condensation versus side reactions like self-condensation.
Hydrolysis of the Amidine Ensure all reagents and solvents are anhydrous.Amidines can hydrolyze to the corresponding amides, which are unreactive in the cyclization.

Problem: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Step Scientific Rationale
Presence of Unreacted Starting Materials Use a slight excess of the more volatile starting material and remove it under reduced pressure after the reaction.This can help drive the reaction to completion and simplify purification.
Formation of Oligomeric Byproducts Purify the product via column chromatography using a gradient elution. Alternatively, consider converting the aldehyde to a crystalline derivative for purification.Oligomers arising from the self-condensation of the three-carbon synthon can be difficult to remove by simple crystallization.

Visualizing the Reaction Pathways

To better understand the potential for side reactions, it is helpful to visualize the synthetic routes.

Route A: Sequential Formylation Pathway

Route_A cluster_start Starting Material cluster_reaction Formylation cluster_product Desired Product cluster_byproducts Potential Byproducts SM 2-(2-Methoxyethyl)pyrimidine Formylation Vilsmeier-Haack or Lithiation/DMF SM->Formylation Product 2-(2-Methoxyethyl)pyrimidine- 5-carbaldehyde Formylation->Product Major Pathway Byproduct1 4/6-formylated isomer Formylation->Byproduct1 Side Reaction Byproduct2 Polymeric material Formylation->Byproduct2 Side Reaction Byproduct3 Chlorinated pyrimidine Formylation->Byproduct3 Side Reaction Route_B cluster_start Starting Materials cluster_reaction Condensation/Cyclization cluster_product Desired Product cluster_byproducts Potential Byproducts Amidine 3-Methoxypropanamidine Condensation Base or Acid Catalysis Amidine->Condensation Byproduct3 Hydrolyzed amidine Amidine->Byproduct3 Decomposition Synthon 3-Carbon Synthon (e.g., 2-(dimethoxymethyl)acrolein) Synthon->Condensation Product 2-(2-Methoxyethyl)pyrimidine- 5-carbaldehyde Condensation->Product Major Pathway Byproduct1 Open-chain intermediate Condensation->Byproduct1 Side Reaction Byproduct2 Synthon self-condensation product Condensation->Byproduct2 Side Reaction

Caption: Synthetic pathway for Route B, illustrating potential side reactions.

Experimental Protocols

Protocol 1: Purification of Aldehydes via Bisulfite Adduct Formation

This protocol is effective for removing non-aldehydic impurities from the crude product. [3][4][5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes. The aldehyde will form a water-soluble adduct.

  • Separation: Separate the aqueous layer containing the bisulfite adduct. Wash the organic layer with water to remove any residual bisulfite solution.

  • Regeneration of Aldehyde: Treat the aqueous layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic. This will regenerate the aldehyde, which may precipitate out or can be extracted with an organic solvent.

  • Isolation: If the aldehyde precipitates, collect it by filtration. If it remains in solution, extract it with a fresh portion of an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.

References

  • Review on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Sciforum. [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

Sources

Technical Support Center: Purification of Substituted Pyrimidine-5-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common and often complex challenges encountered during the purification of substituted pyrimidine-5-carbaldehydes. These heterocycles are vital building blocks in medicinal chemistry, and achieving high purity is paramount for successful downstream applications.[1] This resource is designed to provide not just solutions, but a foundational understanding of the chemical principles at play.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing explanations and actionable protocols to resolve them.

Q1: My column chromatography purification is giving poor separation and significant peak tailing. What's causing this and how can I fix it?

A1: The Cause-and-Effect of Poor Chromatography

Poor separation and peak tailing of pyrimidine-5-carbaldehydes on silica gel are classic symptoms of strong, undesirable interactions between the analyte and the stationary phase. The pyrimidine ring's nitrogen atoms are basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[2] This leads to tailing. Furthermore, the polar carbaldehyde group contributes to this strong adsorption.

Troubleshooting Workflow:

Caption: A logical workflow for diagnosing and solving poor chromatographic separation.

Solutions & Protocols:

  • Mobile Phase Modification:

    • For Polarity: Start with a standard solvent system like Ethyl Acetate/Hexane and gradually increase the polarity. A common progression is to add methanol. A mobile phase of 5% Methanol in Dichloromethane is often effective for polar compounds.[3]

    • To Mitigate Acidity: Add a small amount (0.1-1%) of triethylamine (TEA) or ammonium hydroxide to the mobile phase. This neutralizes the acidic silica sites, preventing the basic pyrimidine nitrogens from sticking and thus reducing tailing.

  • Choice of Stationary Phase:

    • If tailing persists, consider using a less acidic stationary phase like neutral alumina.[2]

    • For highly polar compounds, reversed-phase chromatography (C18 silica) with a mobile phase like Acetonitrile/Water may provide superior separation.

Q2: My final product is always contaminated with the corresponding carboxylic acid. How is this forming and how do I remove it?

A2: The Challenge of Aldehyde Oxidation

Aldehydes are notoriously susceptible to oxidation to the corresponding carboxylic acid, and pyrimidine-5-carbaldehydes are no exception. This can occur during the reaction, workup, or even during purification if exposed to air for prolonged periods, especially on silica gel which can facilitate oxidation.[4]

Identification and Removal Strategies:

  • Aqueous Wash: Before chromatography, dissolve the crude product in a solvent like ethyl acetate and wash with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. The desired aldehyde remains in the organic layer.

  • Chromatography: The carboxylic acid is significantly more polar than the aldehyde. It will either stick to the baseline of a silica gel column or elute much later. A well-chosen solvent system for the aldehyde should leave the acid behind.[4]

Table 1: Common Impurities and Their Origin

ImpurityLikely SourceIdentification MethodRemoval Strategy
Pyrimidine-5-carboxylic acid Oxidation of the aldehyde product.¹H NMR (disappearance of aldehyde proton ~9-10 ppm, appearance of broad acid proton >10 ppm), LC-MS (mass increase of 16 amu).Aqueous wash with NaHCO₃; Column chromatography.
Unreacted Starting Materials Incomplete reaction.TLC, ¹H NMR, LC-MS.Column chromatography.
Over-reaction/Side Products Depends on synthesis route (e.g., Vilsmeier-Haack, Biginelli).[5][6]LC-MS, ¹H NMR.Column chromatography, Recrystallization.
Polymeric material Self-condensation of the aldehyde, especially under acidic conditions.[7]Insoluble material, broad signals in NMR.Filtration, Trituration.
Q3: My compound is a solid, but I'm struggling to get it to crystallize. What recrystallization strategies are effective for these compounds?

A3: Mastering the Art of Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.[8] Pyrimidine derivatives can be tricky due to their polarity and potential for hydrogen bonding.

Systematic Approach to Recrystallization:

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Good Single Solvents to Try: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.

    • Solvent Pairs: If no single solvent works, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., DCM, THF, or even DMF for stubborn cases) at high temperature.[9] Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane, Heptane, Diethyl Ether) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Inducing Crystallization:

    • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature first, then move it to an ice bath. Slow cooling forms larger, purer crystals.[8]

    • Seeding: Add a tiny crystal of pure product to the cooled, saturated solution to provide a nucleation site.

    • Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can initiate crystal growth.

Advanced Purification Protocol: Purification via Bisulfite Adduct

For particularly stubborn mixtures where chromatography fails, chemical derivatization can be a highly effective solution. Aldehydes reversibly react with sodium bisulfite to form a water-soluble adduct, allowing for easy separation from non-aldehydic impurities.[10][11]

Caption: Workflow for bisulfite adduct purification.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude aldehyde mixture in a suitable water-miscible solvent like THF or methanol.[10] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent like ethyl acetate and water. Shake well. The non-aldehydic impurities will remain in the organic layer, while the charged bisulfite adduct will move to the aqueous layer.[11]

  • Isolation: Separate the aqueous layer containing the adduct. Wash it once more with fresh ethyl acetate to remove any residual impurities.

  • Regeneration: To the isolated aqueous layer, add fresh ethyl acetate. Then, regenerate the aldehyde by adding a base (e.g., 10% NaOH solution) or an acid until the reaction is complete (monitor by TLC).[12] The aldehyde will be released from the adduct and will be extracted into the fresh organic layer.

  • Final Workup: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

  • Q: How can I confirm the purity of my final product?

    • A: A combination of techniques is best. Use ¹H NMR to confirm the structure and look for impurity signals. Use HPLC or LC-MS for a quantitative assessment of purity (e.g., >95% by peak area). A sharp melting point is also a good indicator of high purity for crystalline solids.

  • Q: My pyrimidine-5-carbaldehyde seems to decompose on the benchtop. How should I store it?

    • A: Due to their sensitivity to air and light, these compounds should be stored in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is ideal for long-term storage).

  • Q: Can I use a different stationary phase for column chromatography?

    • A: Yes. If silica gel proves problematic, neutral alumina is a good alternative for basic compounds.[2] For very polar compounds, consider using reversed-phase silica (C18) with polar mobile phases like acetonitrile/water or methanol/water.[13]

References

  • Chandrasekhar, M. M., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. Available at: [Link]

  • Zhang, Y., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Communications, 12(1), 5863. Available at: [Link]

  • Patil, S. B., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Available at: [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]

  • Debnath, U., et al. (2019). Concise Pyrimido[4,5‐d]pyrimidine Synthesis via Direct Annulation of N‐Uracil Amidines with Benzaldehydes Under Transition Metal Free Conditions. ChemistrySelect, 4(9), 2736-2740. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Abdel-Ghaffar, A. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12224-12255. Available at: [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Zhang, Y., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 218, 114886. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Moffatt, J. G., & Khorana, H. G. (1961). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Journal of the American Chemical Society, 83(3), 649-658. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Kumar, A., et al. (2013). Unusual transformation of substituted-3-formylchromones to pyrimidine analogues: synthesis and antimicrobial activities of 5-(o-hydroxyaroyl)pyrimidines. Bioorganic & Medicinal Chemistry Letters, 23(24), 6649-6653. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]

  • Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Kjell, D. P., et al. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. Available at: [Link]

Sources

Technical Support Center: Navigating the Chemistry of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this versatile building block. Here, we address common questions and troubleshooting scenarios encountered during its use in complex synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions regarding the stability and reactivity of this compound, along with troubleshooting advice for potential experimental challenges.

Q1: What are the primary stability concerns when working with this compound?

A1: Like many aromatic aldehydes, the primary stability concerns for this compound are its susceptibility to oxidation and polymerization . The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, particularly when exposed to air (autoxidation), oxidizing agents, or even light over prolonged periods. Additionally, aldehydes can undergo self-condensation or polymerization, especially in the presence of strong acids or bases, or upon prolonged storage, which may lead to the formation of colored impurities.

Q2: My reaction mixture containing this compound is turning yellow/brown. What is the likely cause and how can I prevent it?

A2: A color change to yellow or brown is a common indicator of product degradation, likely due to the oxidation of the aldehyde to the corresponding carboxylic acid or the formation of polymeric byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents. Ethereal solvents like THF and diethyl ether can form peroxides upon storage, which can initiate oxidation.

  • Temperature Control: Avoid excessive heat, as it can accelerate decomposition.

  • Light Protection: Protect the reaction mixture from direct light by wrapping the flask in aluminum foil.

  • Storage of Starting Material: Ensure the starting material has been stored properly at 0-8°C under an inert atmosphere.[1]

Q3: I need to perform a reaction under acidic conditions. How stable is the 2-(2-methoxyethyl) ether linkage?

A3: The methoxyethyl ether linkage is generally stable to mild acidic conditions. However, strong acids can cleave the ether bond.[2][3] The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack (SN1 or SN2).[2]

Causality of Cleavage: The pyrimidine ring is electron-withdrawing, which can influence the stability of the adjacent ether. However, cleavage typically requires harsh conditions.

Recommendations:

  • Avoid Strong Protic Acids: Whenever possible, avoid using strong protic acids like concentrated HCl, HBr, HI, or H₂SO₄, especially at elevated temperatures.

  • Lewis Acids: Be cautious with strong Lewis acids (e.g., BBr₃, AlCl₃), as they are known to be effective reagents for ether cleavage.[2][4]

  • Alternative Catalysts: Consider using milder acidic catalysts or conditions if your desired transformation allows.

Q4: Can I use strong bases in reactions involving this compound?

A4: Yes, but with caution. While the pyrimidine ring itself is relatively stable to bases, the aldehyde group can undergo base-catalyzed reactions.

Potential Side Reactions:

  • Cannizzaro Reaction: In the absence of α-protons, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base to yield a mixture of the corresponding alcohol and carboxylic acid.[5][6][7]

  • Aldol-type Condensations: If other enolizable carbonyl compounds are present, cross-aldol condensations can occur.

  • Degradation: Strong basic conditions, especially with heating, can lead to decomposition of the pyrimidine ring over time.

Recommendations:

  • Use non-nucleophilic bases where possible if only deprotonation is required.

  • Employ milder bases (e.g., K₂CO₃, Et₃N) when feasible.

  • Maintain low reaction temperatures to minimize side reactions.

Q5: What are the recommended conditions for reducing the aldehyde group to an alcohol?

A5: The aldehyde can be selectively reduced to the corresponding primary alcohol using a variety of standard reducing agents.

Recommended Reagents:

  • Sodium Borohydride (NaBH₄): This is a mild and selective reagent for reducing aldehydes and ketones and is generally compatible with the pyrimidine ring and the ether linkage.[8][9] It is often used in alcoholic solvents like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄): While a more powerful reducing agent, it can also be used. However, care must be taken as it can potentially reduce the pyrimidine ring under certain conditions, especially if there are electron-withdrawing groups present.

Q6: I am planning a Wittig reaction. Are there any known incompatibilities?

A6: this compound is a suitable substrate for the Wittig reaction to form an alkene.[10][11] The aldehyde group readily reacts with phosphonium ylides.

Key Considerations:

  • Base Selection: The choice of base to generate the ylide is important. Strong bases like n-butyllithium or sodium hydride are commonly used.[12] Ensure that the base does not react with other functional groups in your substrate.

  • Ylide Stability: The reactivity of the ylide can influence the stereochemical outcome of the reaction. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.

Experimental Protocols & Data

Protocol 1: General Procedure for the Reduction of the Aldehyde
  • Dissolve this compound (1.0 eq) in methanol or ethanol (0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at 0°C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography on silica gel if necessary.

Reagent Compatibility for Aldehyde Reduction
Compatible Sodium borohydride (NaBH₄), Lithium borohydride (LiBH₄), Diisobutylaluminium hydride (DIBAL-H) at low temperatures
Use with Caution Lithium aluminum hydride (LiAlH₄) - may affect the pyrimidine ring
Incompatible Catalytic hydrogenation (e.g., H₂/Pd-C) - may reduce the pyrimidine ring

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound under specific conditions.

G cluster_acid Acid-Catalyzed Ether Cleavage (Strong Acid) A This compound B Protonated Ether Intermediate A->B H⁺ C 2-(2-Hydroxyethyl)pyrimidine-5-carbaldehyde B->C Nu⁻ D Methoxyethane

Caption: Acid-catalyzed cleavage of the methoxyethyl ether.

G cluster_oxidation Oxidation of the Aldehyde E This compound F 2-(2-Methoxyethyl)pyrimidine-5-carboxylic acid E->F [O] (e.g., air, KMnO₄)

Caption: Oxidation of the aldehyde to a carboxylic acid.

G cluster_cannizzaro Cannizzaro Reaction (Strong Base) G 2 x this compound H (2-(2-Methoxyethyl)pyrimidin-5-yl)methanol G->H Reduction I 2-(2-Methoxyethyl)pyrimidine-5-carboxylate G->I Oxidation

Caption: Disproportionation via the Cannizzaro reaction.

References

  • Purechemistry. Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Request PDF. Facile Functionalization of Pyrimidines by Nucleophilic Addition Reactions. [Link]

  • PMC. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • NIH. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • PMC. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • Sci-Hub. Synthesis of 5-Substituted Pyrimidine Nucleosides. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • PubMed. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • Google Patents.
  • Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • PubMed. Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]

  • Chemistry Steps. Cannizzaro Reaction. [Link]

  • Oriental Journal of Chemistry. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]

  • THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. [Link]

  • PMC. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. [Link]

  • NIH. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • ResearchGate. Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. [Link]

  • Organic Chemistry Portal. Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]

  • Request PDF. Methods of Enhancement of Reactivity and Selectivity of Sodium Borohydride for Applications in Organic Synthesis. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • PubMed. Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products. [Link]

  • MDPI. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

  • Beilstein Journals. Synthetic applications of the Cannizzaro reaction. [Link]

  • ACS Publications. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. Convenient syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides and their 5-hydroxy oxidation products | Request PDF. [Link]

  • Request PDF. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • YouTube. Cannizzaro Reaction Mechanism. [Link]

  • PubMed. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. [Link]

  • PMC. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic strategies.

This center is structured to address your issues in a direct, question-and-answer format, moving from frequently asked questions to in-depth troubleshooting guides for specific synthetic methods. Every recommendation is grounded in established chemical principles and supported by authoritative references.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles in pyrimidine synthesis.

Q1: My pyrimidine synthesis is resulting in very low yields. What are the general factors I should investigate first?

A1: Low yields in pyrimidine synthesis often stem from a few key areas. Before delving into method-specific issues, consider a systematic check of the following:

  • Purity of Starting Materials: Impurities in your aldehyde, 1,3-dicarbonyl compound, urea, or amidine can act as inhibitors or lead to unwanted side reactions. Always use reagents of the highest possible purity.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. In many cases, a slight excess of one reactant (like urea or amidine) can drive the reaction to completion.

  • Solvent Quality: The presence of water in your solvent can be detrimental, especially in reactions sensitive to hydrolysis like the Pinner synthesis. Use anhydrous solvents and consider drying your glassware thoroughly.

  • Reaction Temperature and Time: Many pyrimidine syntheses require specific temperature ranges to proceed efficiently. Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.[1]

  • Catalyst Activity: If your reaction employs a catalyst, ensure it is active. Some catalysts may need activation or regeneration, especially if they are reused.

Q2: I'm observing multiple spots on my TLC plate that are not my starting materials or desired product. How do I begin to identify these byproducts?

A2: The first step in tackling byproduct formation is identification. The most common byproducts in pyrimidine synthesis can often be predicted based on the reaction mechanism. Key analytical techniques for identification include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. By analyzing the chemical shifts, coupling constants, and integration of the signals, you can often piece together the structure of the byproduct.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.

  • Infrared (IR) Spectroscopy: IR can help identify key functional groups present in the byproduct, which can help differentiate it from your target molecule.

Common byproducts often arise from predictable side reactions, such as the Knoevenagel condensation in the Biginelli reaction, which will lack the urea moiety.

Q3: My crude product is an intractable oil or is very difficult to purify. What are my options?

A3: Purification of pyrimidine derivatives can be challenging due to their polarity and sometimes poor crystallinity. Here are a few strategies:

  • Recrystallization: This is the preferred method for crystalline solids. The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For oily products or complex mixtures, silica gel column chromatography is the workhorse. A systematic approach to finding the right eluent system using TLC is crucial for successful separation.

  • Acid-Base Extraction: If your pyrimidine has basic nitrogen atoms, you can often purify it by dissolving the crude mixture in an organic solvent and extracting it with an acidic aqueous solution. The pyrimidine will move to the aqueous layer as its salt. After washing the aqueous layer, you can regenerate the free base by adding a base and then extract it back into an organic solvent.

Troubleshooting Specific Pyrimidine Syntheses

This section provides detailed troubleshooting for common pyrimidine synthesis methods.

The Biginelli Reaction

This one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea is a cornerstone of pyrimidine synthesis. However, it is not without its challenges.

Q: My Biginelli reaction is giving a low yield, and I have a major byproduct. How can I improve this?

A: Low yields in the Biginelli reaction are frequently due to competing side reactions. The most common culprits are the Knoevenagel condensation and the Hantzsch dihydropyridine synthesis.

  • Issue 1: Knoevenagel Condensation Byproduct. This occurs between the aldehyde and the β-ketoester.

    • Identification: This byproduct will have a molecular weight corresponding to the condensation of the aldehyde and β-ketoester minus a molecule of water. Its NMR spectrum will lack the signals corresponding to the urea moiety.

    • Causality & Solution: The Knoevenagel condensation is often favored by certain catalysts and reaction conditions. To favor the Biginelli pathway, you can:

      • Use an excess of urea: This can help to outcompete the β-ketoester in reacting with the initial intermediate.

      • Change the catalyst: Lewis acids like Yb(OTf)₃ have been shown to improve yields in the Biginelli reaction, potentially by favoring the formation of the N-acyliminium ion intermediate.[2]

      • Solvent-free conditions: In some cases, running the reaction neat or under solvent-free mechanochemical conditions can improve yields and reduce side reactions.

  • Issue 2: Hantzsch Dihydropyridine Byproduct. This fluorescent byproduct can form, especially at higher temperatures.

    • Identification: This byproduct will have a distinct fluorescence under UV light. Its mass will correspond to the condensation of one molecule of the aldehyde with two molecules of the β-ketoester and one molecule of ammonia (which can be formed from the decomposition of urea).

    • Causality & Solution: The Hantzsch pathway is favored at elevated temperatures.

      • Lower the reaction temperature: Running the reaction at a milder temperature can significantly suppress the formation of the Hantzsch byproduct.

      • Catalyst choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.

Caption: Troubleshooting workflow for common issues in the Biginelli reaction.

The Pinner Pyrimidine Synthesis

The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing substituted pyrimidines. Its primary challenge lies in its sensitivity to reaction conditions.

Q: My Pinner synthesis is failing, resulting in a complex mixture of products and low yield. What are the critical parameters to control?

A: The Pinner synthesis is highly susceptible to side reactions if not performed under carefully controlled conditions. The most common issues are hydrolysis and self-condensation.

  • Issue 1: Hydrolysis of Intermediates. The amidine starting material and the reaction intermediates are sensitive to water.

    • Identification: The presence of esters or amides in your crude product, identified by NMR and MS, is a strong indicator of hydrolysis.

    • Causality & Solution: Water in the reaction mixture will readily react with the electrophilic intermediates.

      • Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

      • Purity of Amidine Salt: Use high-purity amidine hydrochloride, as it can be hygroscopic.

  • Issue 2: Self-Condensation of the 1,3-Dicarbonyl Compound. This is a common competing reaction.

    • Identification: Byproducts with molecular weights corresponding to the dimer of the dicarbonyl compound can be observed by MS.

    • Causality & Solution: The basic or acidic conditions used can promote the self-condensation of the dicarbonyl starting material.

      • Control of Temperature: Running the reaction at the lowest effective temperature can minimize self-condensation.

      • Order of Addition: Adding the dicarbonyl compound slowly to the reaction mixture containing the amidine can help to favor the desired intermolecular reaction.

This protocol for the synthesis of a 2,4-disubstituted pyrimidine from acetylacetone and benzamidine hydrochloride emphasizes anhydrous conditions.

Materials:

  • Benzamidine hydrochloride (1.1 eq)

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Amidine Formation: Add benzamidine hydrochloride to the stirred solution and stir for 30 minutes at room temperature.

  • Dicarbonyl Addition: Slowly add acetylacetone to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of Barbituric Acid and its Derivatives

The condensation of diethyl malonate with urea is a classic method for synthesizing barbituric acid, the parent compound of barbiturates.

Q: I am attempting to synthesize barbituric acid, but my yield is low and the product is impure. How can I optimize this synthesis?

A: The synthesis of barbituric acid is a condensation reaction that requires strongly basic conditions to deprotonate the diethyl malonate. Low yields and impurities often arise from incomplete reaction or side reactions.

  • Issue 1: Incomplete Reaction. The reaction may not go to completion if the conditions are not optimal.

    • Causality & Solution:

      • Strong Base: A strong base, such as sodium ethoxide, is required to generate the enolate of diethyl malonate. Ensure that your base is freshly prepared or properly stored to maintain its activity.

      • Anhydrous Conditions: The presence of water will consume the strong base and can hydrolyze the ester starting material. Use anhydrous ethanol and dry reagents.

      • Reaction Time and Temperature: This reaction typically requires prolonged heating to drive it to completion. Refluxing in ethanol for several hours is common.[3]

  • Issue 2: Purification Challenges. Barbituric acid can be challenging to purify from unreacted starting materials and salts.

    • Causality & Solution:

      • Work-up Procedure: After the reaction, the sodium salt of barbituric acid is formed. Acidification of the reaction mixture with a strong acid (e.g., HCl) is necessary to precipitate the neutral barbituric acid.[3]

      • Recrystallization: Barbituric acid can be purified by recrystallization from hot water or a mixture of ethanol and water.[4] The use of activated charcoal during recrystallization can help to remove colored impurities.[4]

Barbituric_Acid_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Urea Urea Base Sodium Ethoxide (in Anhydrous Ethanol) Urea->Base DEM Diethyl Malonate DEM->Base Heat Reflux Base->Heat Condensation Acidify Acidification (HCl) Heat->Acidify Recrystallize Recrystallization (Hot Water/Ethanol) Acidify->Recrystallize Product Barbituric Acid Recrystallize->Product Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Acyliminium + Urea, H⁺ Urea Urea Open_Chain Open-Chain Ureide Acyliminium->Open_Chain + β-Ketoester Ketoester β-Ketoester (Enol form) Ketoester->Open_Chain DHPM Dihydropyrimidinone (Product) Open_Chain->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

References

  • Organic Syntheses, Coll. Vol. 2, p.60 (1943); Vol. 13, p.10 (1933). [Link]

  • Vibzz Lab. Barbituric Acid : Organic synthesis. YouTube. [Link] (Note: A representative YouTube link format is used as the original may not be stable. The content is based on the general procedure found in multiple sources).

  • National Center for Biotechnology Information. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link] (Note: A representative NCBI link format is used as the specific article was not provided in the prompt).

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Slideshare. Practical Experiment 8: To synthesize and characterized barbaturic acid. [Link]

  • Journal of the American Chemical Society. Solid-state NMR of N-acylureas derived from the reaction of hyaluronic acid with isotopically-labeled carbodiimides. [Link] (Note: A representative ACS link format is used).

  • Google Patents.
  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. Prebiotic cytosine synthesis: a critical analysis and implications for the origin of life. [Link]

  • ResearchGate. Reaction mechanism of the synthesized pyrimidine derivatives. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Canadian Science Publishing. The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. [Link]

  • PubMed. Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway. [Link] (Note: A representative PubMed link format is used).

  • NASA Technical Reports Server (NTRS). An efficient prebiotic synthesis of cytosine and uracil. [Link]

  • Indian Academy of Sciences. Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. [Link]

Sources

How to avoid over-alkylation in reductive amination of pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-Alkylation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of complex organic transformations. This guide is designed to provide you with in-depth technical insights and practical, field-proven strategies to successfully navigate the reductive amination of pyrimidines, with a specific focus on preventing the common pitfall of over-alkylation.

Troubleshooting Guide: Over-Alkylation in Pyrimidine Reductive Amination

Over-alkylation, the formation of a tertiary amine when a secondary amine is the desired product, is a frequent challenge in the reductive amination of primary aminopyrimidines. This occurs when the newly formed secondary amine, which is often more nucleophilic than the starting primary amine, competes for reaction with the aldehyde, leading to a second alkylation event. Here, we address the most common issues and their solutions in a question-and-answer format.

Question 1: My reaction is producing a significant amount of the di-alkylated pyrimidine byproduct. What is the most likely cause and how can I fix it?

Answer: The primary cause of over-alkylation is the comparable or greater reactivity of the mono-alkylated secondary amine product compared to the starting primary aminopyrimidine.[1] To address this, a multi-pronged approach focusing on reaction kinetics and reagent choice is recommended.

  • Immediate Action: Lower the reaction temperature. A decrease of 10-20 °C can significantly favor the initial mono-alkylation by slowing down the subsequent, often faster, second alkylation.

  • Reagent & Stoichiometry Adjustment:

    • Limiting the Aldehyde/Ketone: Use a strict 1.0 to 1.1 molar equivalence of the carbonyl compound relative to the aminopyrimidine. This starves the reaction of the alkylating agent once the primary amine has reacted.

    • Excess Amine: Conversely, employing a 1.5 to 2-fold excess of the aminopyrimidine can statistically favor the reaction with the starting material over the product. This is particularly useful if the aminopyrimidine is readily available and easily separable.

  • Procedural Change: Switch from a "one-pot" to a "two-step" procedure. First, form the imine intermediate, and only then add the reducing agent. This physically separates the formation of the desired product from the conditions that lead to the byproduct.[2]

Question 2: I am using Sodium Borohydride (NaBH₄) and observing a complex mixture of products, including the reduced aldehyde (alcohol) and the over-alkylated amine. How can I improve selectivity?

Answer: Sodium borohydride is a powerful reducing agent that can indiscriminately reduce both the carbonyl starting material and the imine/iminium ion intermediate.[3] This lack of selectivity is a common source of complex product mixtures.

  • Switch to a Milder, More Selective Reducing Agent: The choice of reducing agent is critical for controlling selectivity.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[4] It is a milder reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces aldehydes or ketones, especially under neutral or mildly acidic conditions.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is selective for the iminium ion over the carbonyl group, particularly at a controlled pH of around 5-6.[5] However, it is toxic and can generate hydrogen cyanide, requiring careful handling and workup procedures.[3]

Question 3: My reaction is sluggish, and upon forcing the conditions with heat, I get significant over-alkylation. What's happening?

Answer: A sluggish reaction often points to inefficient imine formation. The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the exocyclic amino group, slowing its initial attack on the carbonyl. Forcing the reaction with heat will accelerate both the desired reaction and the undesired over-alkylation.

  • Optimize pH: Imine formation is catalyzed by mild acid (typically pH 4-6).[5][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic aminopyrimidine. However, too low a pH will protonate the amine, rendering it non-nucleophilic. A small amount of acetic acid is often added to facilitate this.

  • Use of a Lewis Acid: A Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can be used to activate the carbonyl group towards nucleophilic attack by the amine.[5]

  • Water Removal: Imine formation is a reversible reaction that produces water.[3] Removing water as it is formed can drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of over-alkylation in the reductive amination of pyrimidines?

A1: The mechanism proceeds through the following competitive pathway:

OverAlkylation

Q2: How does the substitution pattern on the pyrimidine ring affect the reaction?

A2: Electron-donating groups (EDGs) on the pyrimidine ring will increase the nucleophilicity of the amino group, potentially accelerating the initial imine formation but also possibly increasing the nucleophilicity of the secondary amine product, which could enhance over-alkylation. Conversely, electron-withdrawing groups (EWGs) will decrease the nucleophilicity of the amine, making the initial reaction slower and potentially requiring more forcing conditions, which in turn could lead to side reactions.

Q3: Can steric hindrance be used to my advantage?

A3: Absolutely. Using a sterically bulky aldehyde or ketone can disfavor the second alkylation step due to steric clash at the already substituted nitrogen atom.[7] This is a powerful strategy for promoting mono-alkylation. Similarly, bulky substituents on the pyrimidine ring near the amino group can also help prevent over-alkylation.

Q4: Are there any specific protocols for the mono-alkylation of aminopyrimidines?

A4: Yes, for the preparation of N-monosubstituted 2-aminopyrimidines, a method involving refluxing the 2-aminopyrimidine and an aldehyde in formic acid has been reported to be effective.[8] Formic acid serves as both a solvent and the reducing agent in this Eschweiler-Clarke type reaction.

Experimental Protocols

Protocol 1: Stepwise Reductive Amination using Sodium Triacetoxyborohydride

This two-step protocol is designed to maximize the yield of the mono-alkylated product by separating imine formation from the reduction step.

Step 1: Imine Formation

  • To a solution of the aminopyrimidine (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane), add the aldehyde or ketone (1.05 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine and the formation of the imine.

    • Self-Validation Check: The formation of the imine should be nearly complete before proceeding. If the reaction is slow, gentle heating (40-50 °C) or the addition of a dehydrating agent may be required.

Step 2: Reduction

  • Once imine formation is complete, cool the reaction mixture to 0 °C.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring for the consumption of the imine.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

StepwiseProtocol

Data Summary: Controlling Factors in Reductive Amination

ParameterCondition for Mono-alkylationRationalePotential Drawbacks
Reducing Agent NaBH(OAc)₃ or NaBH₃CNMild and selective for iminium ions over carbonyls.[3]NaBH₃CN is toxic. NaBH(OAc)₃ can be moisture sensitive.
Stoichiometry 1:1 ratio of amine to aldehyde, or excess amine.Limits the availability of the alkylating agent for the second reaction.Excess amine may require removal during purification.
Procedure Two-step (imine formation then reduction)Prevents the secondary amine product from being present during imine formation conditions.[2]Longer reaction time and more handling steps.
Temperature Low temperature (0 °C to RT)Decreases the rate of the undesired second alkylation.May significantly slow down the desired reaction.
pH Mildly acidic (pH 4-6)Catalyzes imine formation without deactivating the amine nucleophile.[5]Requires careful control; too acidic or too basic will inhibit the reaction.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Vaughan, J. R., & English, J. (2025, August 6). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, February 20). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Compound Stability. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common stability challenges encountered during the workup of pyrimidine derivatives. This resource is structured to anticipate your questions and provide clear, actionable solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine compound seems to be degrading during aqueous workup. What are the most likely causes?

Degradation of pyrimidine compounds during aqueous workup is a frequent issue, often attributable to the inherent chemical properties of the pyrimidine ring. The two primary culprits are typically pH-mediated hydrolysis and oxidation.

The pyrimidine ring is π-deficient, making it susceptible to nucleophilic attack.[1] This reactivity is exacerbated under both strongly acidic and strongly basic conditions, which can lead to hydrolysis and ring-opening. For instance, acid-catalyzed ring cleavage has been observed in certain pyrimidine derivatives.[2]

Furthermore, many pyrimidine derivatives are sensitive to dissolved oxygen in workup solvents, leading to oxidative degradation. This is particularly true for compounds with electron-rich substituents that can be easily oxidized. The generation of reactive oxygen species (ROS) during a reaction or workup can lead to the formation of unwanted byproducts and loss of your target compound.[3][4]

Q2: I'm observing a new, more polar spot on my TLC plate after aqueous extraction. What could this be?

A new, more polar spot appearing on a TLC plate post-extraction often indicates the formation of a degradation product. Common transformations that increase polarity include:

  • Hydrolysis: If your pyrimidine has ester or amide functionalities, these can be hydrolyzed to carboxylic acids or primary amides, respectively, which are significantly more polar. The pyrimidine ring itself can also undergo hydrolytic cleavage to form more polar, acyclic compounds.

  • Oxidation: The introduction of hydroxyl groups or N-oxides through oxidation will increase the polarity of your compound.

  • N-Dealkylation: If your pyrimidine has N-alkyl groups, these can sometimes be cleaved under acidic conditions, resulting in a more polar secondary or primary amine.

To confirm if the new spot is a degradation product, you can try running a small-scale, mock extraction of your purified material under the same conditions and analyzing the outcome by TLC or LC-MS.

Q3: Can the choice of solvent for extraction impact the stability of my pyrimidine compound?

Absolutely. While the primary role of the extraction solvent is to partition your product from the aqueous phase, it can also influence stability. Some key considerations include:

  • Peroxide Formation: Ethers like diethyl ether and tetrahydrofuran (THF) can form explosive peroxides over time. These peroxides are oxidizing agents and can degrade sensitive pyrimidine compounds. It is crucial to use freshly distilled or peroxide-free solvents for your extractions.

  • Dissolved Oxygen: All solvents will have some dissolved oxygen. If your compound is particularly air-sensitive, degassing the solvent by sparging with an inert gas (like nitrogen or argon) before use can be beneficial.

  • Temperature: For thermally labile pyrimidines, conducting extractions at reduced temperatures (e.g., using a pre-chilled separatory funnel and solvents) can minimize degradation.

Troubleshooting Guide: A Proactive Approach to Pyrimidine Stability

This section provides a systematic approach to troubleshooting and preventing the degradation of your pyrimidine compounds during workup.

Issue 1: Degradation During pH Adjustment and Aqueous Washes

The π-deficient nature of the pyrimidine ring makes it susceptible to both acidic and basic hydrolysis. Extreme pH values should be avoided whenever possible.

Causality:

  • Acidic Conditions: Protonation of the ring nitrogens can activate the ring towards nucleophilic attack by water, leading to ring-opening or functional group hydrolysis.

  • Basic Conditions: Hydroxide ions can directly attack the electron-deficient carbons of the pyrimidine ring, initiating a cascade of reactions that can result in ring cleavage.[5]

Solutions & Protocols:

  • Use of Buffered Washes: Instead of using strong acids or bases, employ buffered solutions to adjust the pH of your aqueous layer. This provides a much gentler and more controlled environment for your compound.

Purpose of Wash Traditional Reagent Recommended Buffered Alternative Typical pH Range
Neutralize excess base1M HClSaturated aq. NH₄Cl~4.5 - 5.5
Neutralize excess acidSaturated aq. NaHCO₃Saturated aq. NaHCO₃ / Phosphate Buffer~7.5 - 8.5
General WashDeionized WaterPhosphate Buffered Saline (PBS)~7.4

Protocol 1: Buffered Aqueous Wash for a Basic Pyrimidine Derivative

This protocol is designed to remove acidic impurities from an organic solution containing a basic pyrimidine compound without resorting to harsh basic washes.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Procedure:

  • Transfer the organic solution of your crude pyrimidine compound to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Gently invert the separatory funnel several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with saturated aqueous NaHCO₃ if significant acid is still present (as indicated by continued gas evolution).

  • Wash the organic layer with an equal volume of brine to remove residual water and any remaining water-soluble impurities.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the drying agent and concentrate the organic solvent under reduced pressure.

Issue 2: Oxidative Degradation During Workup and Purification

Many pyrimidine derivatives, especially those with electron-donating groups like amines or hydroxyls, are prone to oxidation by atmospheric oxygen.

Causality: The presence of dissolved oxygen in solvents, or exposure to air during filtration and concentration steps, can lead to the formation of radical species that attack the pyrimidine ring or its substituents.

Solutions & Protocols:

  • Inert Atmosphere: Whenever possible, perform workup procedures under an inert atmosphere of nitrogen or argon. This is especially important during solvent evaporation.

  • Use of Antioxidants: The addition of a small amount of an antioxidant to your workup solvents can effectively scavenge free radicals and prevent oxidative degradation.

Antioxidant Typical Concentration Solvent Compatibility Notes
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Most organic solventsA common and effective radical scavenger.[6]
Ascorbic Acid (Vitamin C)Saturated solutionAqueous phaseUseful for aqueous washes of air-sensitive compounds.
N-Acetylcysteine1-5 mMAqueous phaseA thiol-based antioxidant that can scavenge a variety of reactive oxygen species.[7]

Protocol 2: Workup with an Antioxidant

This protocol outlines the use of BHT to protect an oxidation-sensitive pyrimidine during extraction and solvent removal.

Materials:

  • Crude reaction mixture in an organic solvent.

  • Extraction solvent (e.g., ethyl acetate) containing 0.05% (w/v) BHT.

  • Aqueous wash solutions.

  • Anhydrous sodium sulfate.

Procedure:

  • Prepare a stock solution of your extraction solvent containing the desired concentration of BHT.

  • Dilute your crude reaction mixture with the BHT-containing solvent.

  • Perform your aqueous washes as required, using degassed aqueous solutions if your compound is extremely sensitive.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure. The BHT is volatile enough to be removed under high vacuum but will protect your compound during the initial concentration steps.

Issue 3: Degradation During Chromatographic Purification

Silica gel is the most common stationary phase for chromatography, but its acidic nature can cause degradation of sensitive pyrimidine compounds.

Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze hydrolysis, ring-opening, or other acid-mediated decomposition pathways for sensitive molecules.[1]

Solutions & Protocols:

  • Deactivation of Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a base, typically triethylamine.

  • Use of Alumina: Alumina is another common stationary phase that is available in acidic, neutral, and basic forms. For many acid-sensitive compounds, basic or neutral alumina can be an excellent alternative to silica gel.[1][8]

  • Alternative Purification Methods: For highly unstable compounds, consider non-chromatographic purification methods like crystallization or sublimation.

Workflow for Choosing a Purification Strategy

Protecting_Group_Strategy Start Identify Reactive Functional Group Protect Introduce Protecting Group (e.g., Boc for -NH2) Start->Protect e.g., Aminopyrimidine Workup Perform Reaction and Workup Protect->Workup Deprotect Remove Protecting Group Workup->Deprotect Final_Product Isolated, Pure Product Deprotect->Final_Product

Sources

Technical Support Center: Enhancing Yields of Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, field-tested strategies and in-depth troubleshooting advice to help you overcome common challenges and improve the yield of your pyrimidine-based drug candidates. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with a robust problem-solving framework.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific, common issues encountered during the synthesis of pyrimidine derivatives. Each entry follows a question-and-answer format to directly tackle the problem at hand.

Question 1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?

Low conversion is a frequent challenge stemming from several potential sources, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1] A systematic approach is crucial for diagnosis.

  • Catalyst Inactivity or Inappropriateness: The catalyst is fundamental to driving the reaction forward; without it, product formation is often difficult and results in poor yields.[2]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If using a recyclable or older catalyst, its activity may be compromised. Consider using a fresh batch or regenerating it according to the supplier's protocol.

      • Screen Catalysts: Classical Brønsted acids (e.g., HCl) can sometimes promote side reactions.[2] Evaluate a panel of Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) or modern nanocatalysts, which can offer improved yields and greener reaction profiles.[2][3]

      • Optimize Loading: Both too little and too much catalyst can be detrimental. Perform a loading optimization study (e.g., 1 mol%, 5 mol%, 10 mol%) to find the sweet spot for your specific substrate.

  • Suboptimal Reaction Conditions: Temperature, time, and solvent are interconnected variables that dictate reaction kinetics and equilibrium.

    • Troubleshooting Steps:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time. This will help determine the optimal reaction time and prevent product degradation from prolonged heating.[1]

      • Adjust Temperature: Some reactions require higher thermal energy to overcome activation barriers, while others may favor side reactions at elevated temperatures.[1] If the reaction is sluggish, cautiously increase the temperature. If byproduct formation is an issue, try lowering it.

      • Solvent Selection: The solvent's polarity and boiling point can dramatically affect reactant solubility and reaction rates.[1][2] While ethanol is common, consider screening other solvents like acetonitrile, DMF, or even solvent-free conditions, which have proven effective in many syntheses.[1]

  • Poor Reagent Quality or Stoichiometry: The purity and ratio of your starting materials are critical.

    • Troubleshooting Steps:

      • Ensure Purity: Impurities in aldehydes, β-ketoesters, or amidines can inhibit the reaction.[1] Use freshly purified reagents. Amidines, in particular, can be hygroscopic and hydrolyze over time; use freshly prepared amidine hydrochloride for best results.[1]

      • Strictly Anhydrous Conditions: Water can lead to the hydrolysis of key intermediates and starting materials, especially in reactions like the Pinner synthesis.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

The following decision tree provides a logical workflow for troubleshooting low-yield pyrimidine syntheses.

low_yield_troubleshooting start Low Yield Observed (<30%) check_reagents Step 1: Verify Reagents start->check_reagents purity High Purity? (NMR/GC-MS) check_reagents->purity check_conditions Step 2: Evaluate Conditions temp_time Temp/Time Optimized? (TLC Monitoring) check_conditions->temp_time check_catalyst Step 3: Assess Catalyst activity Catalyst Active? (Fresh Batch) check_catalyst->activity anhydrous Anhydrous Setup? purity->anhydrous Yes solution_reagents Action: - Purify starting materials - Use anhydrous techniques purity->solution_reagents No anhydrous->check_conditions Yes anhydrous->solution_reagents No solvent Solvent Appropriate? temp_time->solvent Yes solution_conditions Action: - Run time course/temp gradient - Screen alternative solvents temp_time->solution_conditions No solvent->check_catalyst Yes solvent->solution_conditions No loading Loading Optimized? activity->loading Yes solution_catalyst Action: - Screen different catalysts - Optimize catalyst loading activity->solution_catalyst No loading->start Yes (Re-evaluate) loading->solution_catalyst No

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Question 2: My crude product is difficult to purify due to persistent side products. How can I identify and prevent their formation?

Side product formation is a common issue, particularly in multicomponent reactions where competing pathways exist. Identifying the likely structure of the byproduct is the first step toward mitigating its formation.

  • Problem: In a Biginelli reaction, a fluorescent yellow byproduct is observed, complicating purification.

    • Identification: This is often a Hantzsch-type 1,4-dihydropyridine (DHP). It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition), competing with the desired pyrimidine synthesis.[1]

    • Prevention:

      • Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction under milder conditions can significantly suppress DHP formation.[1]

      • Order of Addition: Adding the urea component last can sometimes minimize its decomposition into ammonia, which is a key reactant in the side reaction.[1]

      • Catalyst Choice: Certain Lewis acids may show higher selectivity for the Biginelli pathway over the Hantzsch pathway.

  • Problem: In a Pinner synthesis, a complex mixture is obtained instead of the target pyrimidine.

    • Identification: Common side reactions include the self-condensation of the 1,3-dicarbonyl starting material or hydrolysis of the amidine.[1]

    • Prevention:

      • High-Quality Amidine: Use freshly prepared, pure amidine hydrochloride, as amidines can degrade and hydrolyze.[1]

      • Strictly Anhydrous Conditions: Water promotes the hydrolysis of both the amidine and key reaction intermediates.[1]

      • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide) are critical for promoting the desired cyclization while minimizing self-condensation.[1]

If side products cannot be eliminated, a robust purification strategy is needed.

  • Initial Work-up: Perform a liquid-liquid extraction to remove acid/base catalysts and highly polar impurities.

  • Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). This is often the most effective method for removing closely related impurities.

  • Column Chromatography: If crystallization fails, use silica gel column chromatography. A step-gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is recommended to separate the desired product from non-polar starting materials and polar byproducts.

  • Preparative HPLC: For high-value drug candidates or very challenging separations, preparative reverse-phase HPLC is the ultimate tool for achieving >99% purity.

Frequently Asked Questions (FAQs)

This section provides answers to broader strategic questions related to optimizing pyrimidine synthesis for drug discovery.

Q1: What are the most robust strategies for constructing the pyrimidine core to maximize yield?

Several methods exist, each with distinct advantages. The choice depends on the desired substitution pattern and available starting materials.

Synthesis StrategyDescriptionAdvantagesDisadvantagesTypical Yields
Biginelli Reaction A one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea/thiourea.Operationally simple, atom-economical, rapid access to dihydropyrimidinones (DHPMs).Can have limited substrate scope for the aldehyde component; potential for Hantzsch side products.[1]Moderate to Excellent (40-95%)
Pinner Synthesis Cyclocondensation of a 1,3-dicarbonyl compound with an amidine.Versatile for producing a wide range of substituted pyrimidines.Requires careful control of anhydrous conditions; amidine quality is critical.[1]Good to Excellent (60-90%)
Multicomponent Annulation Modern variations using diverse building blocks, often catalyzed by transition metals or nanocatalysts.[4][5]High efficiency, broad functional group tolerance, can be eco-friendly.[3][4]Catalyst development may be required; can be sensitive to steric hindrance.Good to Excellent (70-99%)
Deconstruction-Reconstruction A novel strategy involving ring-opening of an existing pyrimidine to an iminoenamine intermediate, followed by recyclization with a new component.[6]Excellent for late-stage diversification of complex molecules; allows access to analogs that are difficult to synthesize otherwise.[6]Multi-step process; may not be suitable for initial scale-up.Good (for the overall sequence)
Q2: How can I strategically use protecting groups to improve yield and selectivity?

Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions, thereby improving yield and directing regioselectivity.[7]

  • Causality: In a molecule with multiple nucleophilic sites (e.g., -OH, -NH2), direct reaction with an electrophile will often lead to a mixture of products. By temporarily "capping" or protecting one site, you can force the reaction to occur at the desired location.

  • Key Considerations:

    • Orthogonality: Choose protecting groups that can be installed and removed under conditions that do not affect other functional groups in the molecule. For example, a Boc group (acid-labile) and an Fmoc group (base-labile) are an orthogonal pair.

    • Stability: The protecting group must be stable to the reaction conditions of the subsequent step.

    • Ease of Removal: The deprotection step should be high-yielding and not damage the final product.

protecting_group_workflow start Complex Starting Material (SM) protect Step 1: Protect Reactive Group start->protect e.g., Boc-ON react Step 2: Perform Desired Transformation protect->react e.g., Suzuki Coupling deprotect Step 3: Deprotect to Reveal Final Product react->deprotect e.g., TFA end High-Yield Pure Product deprotect->end

Caption: A typical workflow employing a protecting group strategy.

Q3: My project requires diverse analogs. Are there methods to modify the pyrimidine core after it has been formed?

Yes, late-stage functionalization is a powerful strategy in drug discovery. Metal-catalyzed cross-coupling reactions are particularly effective for this purpose.

  • Suzuki-Miyaura Coupling: This is one of the most robust methods for forming C-C bonds. It typically involves the reaction of a halo-pyrimidine (e.g., 2-chloro- or 5-bromopyrimidine) with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst.[8][9]

    • Why it Works: The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to forge the new C-C bond with high efficiency and functional group tolerance.

    • Yield Optimization: Success often depends on the choice of palladium catalyst/ligand combination (e.g., Pd(PPh₃)₄, XPhosPdG2), base, and solvent.[10][11] Microwave-assisted protocols can often accelerate the reaction and improve yields.[10]

This protocol provides a general guideline for the late-stage arylation of a bromopyrimidine derivative.

  • Reagent Preparation: To a microwave-safe reaction vial, add the bromopyrimidine starting material (1.0 eq), the arylboronic acid (1.2-1.5 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio).

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to a specified temperature (e.g., 100-140 °C) for a set time (e.g., 15-60 minutes).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

  • Analysis: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

References
  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • RSC Publishing. (2023, April 14). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • PMC - NIH. A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]

  • ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF. [Link]

  • ResearchGate. Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. [Link]

  • ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • ResearchGate. Optimization of the pyrimidine synthesis. a | Download Scientific Diagram. [Link]

  • PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... [Link]

  • RSC Publishing. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • ResearchGate. Inborn errors of pyrimidine metabolism: clinical update and therapy. [Link]

  • PubMed. Protecting Group Strategies in Natural Product Biosynthesis. [Link]

  • Analytical Chemistry. Chromatography of Pyrimidine Reduction Products. [Link]

  • ResearchGate. (PDF) Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials. [Link]

  • ResearchGate. Synthetic strategy for the new pyrimidine. | Download Scientific Diagram. [Link]

  • ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... [Link]

  • Organic & Biomolecular Chemistry. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. [Link]

  • Thieme. Recent Advances in Direct C–H Functionalization of Pyrimidines. [Link]

  • Plant Physiology. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. [Link]

  • ResearchGate. (PDF) Protecting Groups for the Synthesis of Ribonucleic Acids. [Link]

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PMC - NIH. Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • ResearchGate. (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • PubMed Central. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]

  • PubMed. Inborn errors of pyrimidine metabolism: clinical update and therapy. [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... [Link]

Sources

Validation & Comparative

A Strategic Guide to Pyrimidine Building Blocks: A Comparative Analysis of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents. The strategic selection of pyrimidine building blocks is therefore a critical decision that profoundly influences the efficiency and success of a drug discovery program. This guide offers an in-depth comparison of "2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde" with other key pyrimidine building blocks, providing a technical analysis of their respective reactivities, advantages, and practical applications, supported by experimental data.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring system is a vital pharmacophore due to its ability to engage in a multitude of interactions with biological targets, including hydrogen bonding and π-stacking. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents, among others. The strategic functionalization of the pyrimidine ring is key to modulating the pharmacological profile of a molecule, and pyrimidine aldehydes, such as the titular compound, are versatile intermediates for achieving this.

Unveiling "this compound": Properties and Potential

"this compound" is a highly functionalized building block that offers several advantageous features for medicinal chemists. The aldehyde group at the C5 position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. The 2-(2-methoxyethyl) substituent provides a unique combination of properties. The ether linkage can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. Furthermore, the flexible ethyl chain can allow the substituent to adopt various conformations to optimize binding within a protein pocket.

From a synthetic standpoint, the 2-alkoxy group is generally stable under a variety of reaction conditions. However, its electron-donating nature can influence the reactivity of the pyrimidine ring, a factor that will be explored in the subsequent comparative analysis.

Comparative Analysis of Reactivity and Performance

To provide a practical framework for decision-making, we will compare the performance of "this compound" with two other commonly employed pyrimidine building blocks: 2-Chloropyrimidine-5-carbaldehyde and 2-(Methylthio)pyrimidine-5-carbaldehyde . The comparison will focus on key reactions pivotal in drug discovery: olefination, reductive amination, and cross-coupling reactions.

Key Transformations: A Head-to-Head Comparison

The aldehyde functionality at the C5 position is a gateway to a multitude of synthetic transformations. Below, we delve into the comparative performance of our selected building blocks in three fundamental reaction classes.

Table 1: Comparative Performance in Key Synthetic Transformations

Reaction TypeThis compound2-Chloropyrimidine-5-carbaldehyde2-(Methylthio)pyrimidine-5-carbaldehydeKey Considerations
Wittig/HWE Olefination Good to excellent yields. The electron-donating 2-substituent has a minimal electronic effect on the aldehyde reactivity.Good to excellent yields. The electron-withdrawing chloro group can slightly enhance the electrophilicity of the aldehyde.Good to excellent yields. The methylthio group has a moderate electron-donating effect.The choice of base and reaction conditions is crucial for yield and stereoselectivity. Stabilized ylides generally provide higher E-selectivity.
Reductive Amination Good to excellent yields. The reaction proceeds smoothly under standard conditions.Good to excellent yields. The chloro-substituent is generally stable to common reducing agents like NaBH(OAc)₃.Good to excellent yields. The methylthio group is stable under reductive amination conditions.The choice of reducing agent is critical to avoid reduction of the pyrimidine ring or other functional groups.
Nucleophilic Aromatic Substitution (SNAr) at C2 Not applicable (alkoxy is a poor leaving group).Excellent. The chloro group is a good leaving group, activated by the ring nitrogens.Moderate to good. The methylthio group can be displaced, often requiring activation (e.g., oxidation to sulfone) or harsher conditions.The reactivity order for leaving groups at the C2 position is generally Cl > SMe > OMe.
Suzuki-Miyaura Cross-Coupling at C2 Not applicable.Good to excellent yields. A versatile method for introducing aryl or heteroaryl groups.Possible, but less common than with chloro-pyrimidines.Requires a palladium catalyst and a suitable base. Ligand choice is critical for efficient coupling with chloro-heterocycles.
Experimental Insights and Protocols

To provide actionable guidance, we present detailed protocols for key reactions, drawing from established literature and providing representative data where available.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Solvent_1 Anhydrous Solvent (e.g., THF, DMSO) Solvent_1->Ylide Ylide_input Phosphonium Ylide Pyrimidine_Aldehyde Pyrimidine-5-carbaldehyde Alkene_Product 5-Vinylpyrimidine Derivative Pyrimidine_Aldehyde->Alkene_Product Reaction Ylide_input->Alkene_Product Solvent_2 Anhydrous Solvent Solvent_2->Alkene_Product Quench Quench Reaction Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Alkene Product Purification->Final_Product

Caption: General workflow for the Wittig olefination of pyrimidine-5-carbaldehydes.

Protocol 1: Representative Wittig Olefination

  • Ylide Preparation: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

  • Allow the resulting orange-red solution to stir at room temperature for 1 hour.

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of the respective pyrimidine-5-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-vinylpyrimidine derivative.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Pyrimidine_Aldehyde Pyrimidine-5-carbaldehyde Imine Imine Intermediate (often in situ) Pyrimidine_Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Solvent_1 Solvent (e.g., DCE, MeOH) Solvent_1->Imine Imine_input Imine Intermediate Amine_Product 5-(Aminomethyl)pyrimidine Imine_input->Amine_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Amine_Product Quench Quench Reaction Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Amine Product Purification->Final_Product

Caption: General workflow for the reductive amination of pyrimidine-5-carbaldehydes.

Protocol 2: Representative Reductive Amination

  • Imine Formation: To a solution of the pyrimidine-5-carbaldehyde (1.0 eq.) and the desired amine (1.1 eq.) in 1,2-dichloroethane (DCE), add acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(aminomethyl)pyrimidine derivative.

Expected Yields: Reductive amination is a robust reaction, and yields for this transformation with various pyrimidine-5-carbaldehydes are generally high, often exceeding 80%.

Strategic Considerations for Building Block Selection

The choice between "this compound", "2-Chloropyrimidine-5-carbaldehyde", and "2-(Methylthio)pyrimidine-5-carbaldehyde" depends on the overall synthetic strategy and the desired final compound.

  • For Late-Stage Diversification: "2-Chloropyrimidine-5-carbaldehyde" is an excellent choice when late-stage diversification at the C2 position is desired via nucleophilic aromatic substitution or cross-coupling reactions. The chloro group provides a handle for introducing a variety of substituents after the aldehyde has been transformed.

  • When C2 Modification is Not Required: "this compound" is a suitable option when the 2-substituent is a desired final feature of the target molecule. Its stability under various reaction conditions makes it a reliable building block.

  • For Intermediate Reactivity: "2-(Methylthio)pyrimidine-5-carbaldehyde" offers an intermediate level of reactivity at the C2 position. The methylthio group can be displaced, albeit under more forcing conditions than a chloro group, or it can be oxidized to a more reactive sulfone, providing an additional layer of synthetic control.

Conclusion

"this compound" is a valuable and versatile building block in the medicinal chemist's toolbox. Its aldehyde functionality allows for a wide range of synthetic manipulations, while the 2-(2-methoxyethyl) group imparts unique physicochemical properties. When compared to its chloro and methylthio analogs, it offers stability at the C2 position, making it an ideal choice when late-stage modification at this position is not required. The selection of the optimal pyrimidine building block is a strategic decision that should be guided by the desired synthetic route and the final target structure. A thorough understanding of the relative reactivities and synthetic utilities of these building blocks, as outlined in this guide, will empower researchers to make informed decisions and accelerate their drug discovery efforts.

References

  • G. A. Showalter, et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 87(11), 1289-1301.
  • Chem-Impex International. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [A relevant organic chemistry resource]
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [A relevant organic chemistry resource]
  • J. V. Wade & C. A. Krueger. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [A relevant organic chemistry resource]
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • A. R. Katritzky, et al. (2010). Nucleophilic Aromatic Substitution.
  • P. J. Kocienski. (2005). Protecting Groups. Thieme.
  • J. Clayden, N. Greeves, & S. Warren. (2012). Organic Chemistry. Oxford University Press.

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Pyrimidine Ring in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine and the Strategy of Bioisosteric Replacement

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its significance is particularly pronounced in the field of protein kinase inhibitors, where the arrangement of its nitrogen atoms expertly mimics the adenine base of ATP, enabling crucial hydrogen-bonding interactions within the kinase hinge region.[3] Drugs like Imatinib and Dasatinib are landmark examples of this principle in action.[3]

However, the journey of drug discovery is one of relentless optimization. A lead compound, while promising, often presents a constellation of challenges that must be overcome: insufficient potency, poor selectivity, unfavorable pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), or metabolic liabilities.[4][5] This is where the strategic application of bioisosterism becomes an indispensable tool in the medicinal chemist's arsenal.

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or steric properties, is a powerful strategy to modulate a molecule's behavior.[5] This guide provides a comparative analysis of common bioisosteric replacements for the pyrimidine ring, moving beyond a simple catalog of alternatives. We will dissect the causal relationships between structural changes and their downstream effects on biological activity and drug-like properties, supported by experimental data and actionable protocols for researchers in the field.

The "Why": Rationale for Pyrimidine Ring Replacement

The decision to replace a pyrimidine core is never arbitrary. It is a calculated design choice driven by the need to solve specific, identifiable problems in a lead compound. The primary motivations include:

  • Fine-Tuning Target Engagement: The pyrimidine ring's two nitrogen atoms act as hydrogen bond acceptors. Their position (1,3-diaza) creates a specific electronic and steric profile. Replacing this ring with an isomer like pyridazine (1,2-diaza) or a pyridine (mono-aza) fundamentally alters this hydrogen bonding pattern. This can be used to enhance affinity for the desired target, disrupt binding to off-targets to improve selectivity, or accommodate subtle differences in the topology of the binding site.[4][6]

  • Modulating Physicochemical Properties (ADME): Properties such as solubility, lipophilicity (LogP), and basicity (pKa) are critical determinants of a drug's ADME profile.[5] Introducing or removing nitrogen atoms directly impacts these factors. For instance, replacing a carbon with a nitrogen generally increases polarity and can improve aqueous solubility, while also potentially altering the compound's basicity, which affects absorption and cellular permeability.[7]

  • Blocking Metabolic Liabilities: Aromatic and heteroaromatic rings are often sites of cytochrome P450 (CYP)-mediated metabolism (oxidation). A C-H bond on the ring can be a "metabolic hotspot," leading to rapid clearance and poor bioavailability. Replacing this C-H with a nitrogen atom (a common outcome of bioisosteric replacement) effectively blocks that site of metabolism, enhancing the compound's metabolic stability.[8]

  • Navigating Intellectual Property (IP): In the competitive landscape of drug development, establishing a novel chemical entity is paramount. Replacing a known core scaffold like pyrimidine with a different heterocycle can create a new, patentable chemical series, even if it binds to the same target in a similar manner.[3]

Comparative Analysis of Key Pyrimidine Bioisosteres

The selection of a suitable bioisostere is highly context-dependent. The following section compares common replacements, supported by case studies and quantitative data.

G cluster_pyrimidine Core Scaffold cluster_bioisosteres Common Bioisosteric Replacements pyrimidine Pyrimidine pyridine Pyridine (Mono-aza) pyrimidine->pyridine Remove N Modulate pKa pyridazine Pyridazine (1,2-Diaza) pyrimidine->pyridazine Isomeric Shift Alter H-Bond Vector fused Fused Systems (e.g., Pyrrolopyrimidine) pyrimidine->fused Extend Scaffold Mimic Purine triazole Triazole (Non-classical) pyrimidine->triazole Change Ring Size/Class Improve Metabolism

Caption: Bioisosteric Scaffolds for the Pyrimidine Ring.

Pyridine: The Subtractive Approach

Replacing a pyrimidine with a pyridine is one of the most common bioisosteric swaps. This seemingly simple change—removing one nitrogen atom—can have profound consequences.

Causality: The removal of a nitrogen atom replaces a hydrogen bond acceptor with a neutral C-H group. This reduces the polarity of the ring and increases its basicity (pyridine pKa ≈ 5.2 vs. pyrimidine pKa ≈ 1.3). This modification is employed to probe the necessity of a specific nitrogen interaction or to improve cell permeability by reducing the hydrogen bond donor/acceptor count.

Case Study: Cathepsin K Inhibitors In the development of nitrile-based inhibitors for Cathepsin S and K, a 2-cyanopyrimidine core was identified as a potent scaffold.[4] The N3 nitrogen of the pyrimidine was hypothesized to act as a general base, activating the catalytic cysteine thiol for covalent modification of the nitrile. To test this, bioisosteric replacement with pyridine was performed.

  • 2-cyanopyridine (N replaces N1): This isomer was 44-fold and 127-fold less potent against Cathepsin S and K, respectively.[4]

  • 3-cyanopyridine (N replaces N1, nitrile moved): This isomer was completely inactive.[4]

Fused Systems: The Additive Approach

For targets that recognize purines, such as many protein kinases, expanding the pyrimidine to a fused bicyclic system can significantly enhance potency.

Causality: Fused systems like pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines more closely mimic the size, shape, and electronics of the natural adenine/guanine purine bases. This can lead to additional favorable interactions within the binding pocket.

Case Study: Troponin I-Interacting Kinase (TNNI3K) Inhibitors A pyrrolopyridine compound was identified as a Type I inhibitor of TNNI3K.[3] However, modeling suggested a steric clash prevented the molecule from adopting the ideal flat conformation for optimal hinge binding. Replacing the pyridine moiety with a pyrimidine ring to create a pyrrolopyrimidine scaffold was explored.

Result: The pyrrolopyrimidine analog was 100-fold more potent in binding affinity.[3] The strategically placed second nitrogen atom resolved the steric clash and allowed the molecule to achieve the planar conformation required for effective binding.[3]

Parameter Lead Compound (Pyrrolopyridine) Bioisostere (Pyrrolopyrimidine) Reference
Scaffold PyrrolopyridinePyrrolo[2,3-d]pyrimidine[3]
Target TNNI3KTNNI3K[3]
Relative Potency 1x100x[3]
Rationale for Improvement Introduction of N atom resolved steric clash and improved planarity for hinge binding.[3]
Non-Classical Replacements: The Disruptive Approach

Sometimes, a more drastic change is needed to overcome persistent problems like metabolic instability or poor solubility. Non-classical bioisosteres, which may not share obvious structural similarities, can be highly effective.

Causality: Five-membered rings like 1,2,4-triazoles can replicate the hydrogen-bonding pattern of a functional group (like an amide) or a larger ring system while offering a completely different metabolic profile and improved physicochemical properties.

Case Study: CSNK2 Inhibitors for Antiviral Activity A series of pyrazolo[1,5-a]pyrimidine inhibitors of the protein kinase CSNK2 were being developed. A key feature for potency was an amide group that formed critical hydrogen bonds. However, this amide was a potential metabolic liability. Researchers replaced the amide with a 1,2,4-triazole ring.

Result: This bioisosteric replacement not only maintained the crucial hydrogen bonds but also led to improved potency and significantly better metabolic stability in both mouse and human liver microsomes.[8] However, this came at the cost of reduced aqueous solubility, highlighting the trade-offs inherent in drug design.[8]

Parameter Lead Compound (Amide) Bioisostere (1,2,4-Triazole) Reference
Scaffold Feature Amide1,2,4-Triazole[8]
Target CSNK2CSNK2[8]
Potency (IC50) Maintained / ImprovedImproved[8]
Metabolic Stability BaselineImproved in mouse & human microsomes[8]
Aqueous Solubility BaselineReduced[8]

Experimental Workflow & Protocols

A self-validating system for comparing bioisosteres requires a standardized workflow to generate reliable, comparable data.

G cluster_assays Comparative Evaluation start Lead Compound (Pyrimidine Core) synthesis Synthesis of Bioisosteric Analogs start->synthesis potency In Vitro Potency Assay (e.g., Kinase IC50) synthesis->potency selectivity Selectivity Profiling (Off-target screening) synthesis->selectivity adme ADME Profiling (Solubility, Stability) synthesis->adme decision Data Analysis & Selection of Optimal Bioisostere potency->decision selectivity->decision adme->decision

Caption: Experimental Workflow for Bioisostere Evaluation.

Protocol 1: General Synthesis of an Aminopyrimidine Analog

This protocol is representative of a common method to assemble a substituted aminopyrimidine core, a frequent starting point for kinase inhibitors.[3]

Objective: To synthesize a 2-amino-4-chloropyrimidine intermediate for further derivatization.

Materials:

  • 2,4-dichloropyrimidine

  • Amine of interest (R-NH2)

  • Sodium Bicarbonate (NaHCO3)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in a 1:1 mixture of EtOH/THF.

  • Addition of Reagents: Add the desired amine (1.1 eq) followed by sodium bicarbonate (2.0 eq). The bicarbonate acts as a mild base to neutralize the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and water. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-chloropyrimidine analog.

Protocol 2: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the IC50 value of a compound against a target protein kinase.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated peptide, and streptavidin-XL665 binds to the biotin. When both are bound, they are brought into close proximity, allowing for a FRET (Förster Resonance Energy Transfer) signal to be generated upon excitation.

Materials:

  • Kinase enzyme of interest

  • Biotinylated peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Europium (Eu3+) cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665 (SA-XL665)

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • 384-well low-volume assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or high concentration of a known inhibitor).

  • Kinase Reaction: Add the kinase enzyme and the biotinylated peptide substrate to the wells.

  • Initiation: Start the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction by adding a detection mixture containing the Eu3+-labeled antibody and SA-XL665 in a buffer with EDTA. The EDTA chelates Mg2+ and stops the kinase activity.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and convert to % inhibition. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The bioisosteric replacement of the pyrimidine ring is a nuanced and highly effective strategy in modern drug design. It is not a search for a "perfect" one-to-one replacement, but rather a deliberate modification to solve specific, multifaceted problems. As the case studies demonstrate, a single atomic change can cascade into significant alterations in potency, selectivity, and ADME properties. The choice of a pyridine, pyridazine, fused system, or non-classical ring is dictated by a deep understanding of the target biology and the physicochemical goals of the optimization campaign.

The future of this field will be increasingly driven by computational chemistry. Advanced techniques like free energy perturbation (FEP) can now predict the impact of bioisosteric swaps on binding affinity with greater accuracy, allowing researchers to prioritize the synthesis of only the most promising analogs.[6] As our predictive tools become more powerful and our understanding of the interplay between structure and property deepens, the rational design of bioisosteres will continue to accelerate the development of safer and more effective medicines.

References

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

  • Rosales, R., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • Lee, H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(15), 4436. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Gündisch, D., et al. (2003). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 11(11), 2351–2359. [Link]

  • Wagener, M., & van der Neut, J. M. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 677–685. [Link]

  • Synapse. (2025). What is the role of bioisosterism in drug design?. Patsnap. [Link]

  • Jespers, W., et al. (2017). Structure-Based Design of Potent and Selective Ligands at the Four Adenosine Receptors. ResearchGate. [Link]

Sources

The Pyrimidine-5-Carboxamide Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine core represents a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 2-substituted pyrimidine-5-carboxamide scaffold has emerged as a particularly fruitful area of investigation, yielding potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for this versatile scaffold, grounded in experimental data and field-proven insights. We will dissect the causal relationships behind experimental choices in lead optimization, present detailed protocols for key assays, and offer a comprehensive overview to inform and accelerate your own drug discovery programs.

The Strategic Importance of the 2-Substituted Pyrimidine-5-Carboxamide Core

The enduring appeal of the pyrimidine ring in drug design stems from its ability to engage in a multitude of non-covalent interactions with protein targets, most notably through hydrogen bonding via its nitrogen atoms. The strategic placement of a carboxamide group at the 5-position provides an additional, crucial interaction point, often with the hinge region of kinases, a key determinant of binding affinity and selectivity.[1] The substituent at the 2-position offers a versatile vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This modularity makes the 2-substituted pyrimidine-5-carboxamide a "privileged scaffold," capable of being adapted to target a wide array of proteins with high affinity.

This guide will explore the SAR of this scaffold against several important classes of drug targets, highlighting the nuanced effects of structural modifications on biological activity.

Comparative SAR Analysis Across Key Therapeutic Targets

The versatility of the 2-substituted pyrimidine-5-carboxamide scaffold is best illustrated by examining its application across different families of protein targets. Here, we compare the SAR for inhibitors of several key kinases, providing a framework for understanding how to tailor this scaffold to achieve desired biological outcomes.

Salt-Inducible Kinases (SIKs)

Salt-inducible kinases (SIKs) are emerging as important therapeutic targets in inflammatory diseases. The development of pyrimidine-5-carboxamide derivatives as SIK inhibitors has demonstrated a clear SAR. Starting from the potent but drug-like-property-poor inhibitor HG-9-91-01, a molecular hybridization strategy was employed to improve its characteristics.[2]

CompoundR1R2SIK1 IC50 (nM)SIK2 IC50 (nM)Microsomal Stability (% remaining at 1h)
HG-9-91-01 PotentPotentPoor
8h 4-fluorophenylN-methylpiperazine152585%

Key SAR Insights for SIK Inhibitors:

  • 2-Position: The introduction of a piperazine moiety at the 2-position was found to be crucial for improving metabolic stability and in vivo exposure.[2]

  • 4-Position: A substituted aniline at this position is a common feature. The nature of the substituent on the aniline ring can modulate potency and selectivity.

  • 5-Position Carboxamide: The carboxamide is essential for activity, likely forming key hydrogen bonds within the ATP-binding pocket of SIKs.

The optimization of HG-9-91-01 to the more drug-like compound 8h showcases a rational approach to medicinal chemistry, where strategic modifications at the 2-position led to a significant improvement in pharmacokinetic properties while maintaining potent SIK inhibition.[2]

Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a negative regulator of T-cell signaling, making it an attractive target for cancer immunotherapy. The discovery of diaminopyrimidine carboxamides as HPK1 inhibitors has provided valuable insights into the SAR of this scaffold.

A key finding was the dramatic effect of the 5-carboxamide moiety. Its addition to a 2,4-diaminopyrimidine core resulted in a greater than 100-fold improvement in potency, attributed to its engagement with a glutamate residue (Glu92) in the hinge region of HPK1.[1]

CompoundR (at C5)HPK1 TR-FRET IC50 (nM)
2 H64
1 CONH2<1

Key SAR Insights for HPK1 Inhibitors:

  • 5-Position Carboxamide: This group is critical for high-potency inhibition, forming a key hydrogen bond with the kinase hinge region.[1]

  • 2- and 4-Positions: These positions are typically occupied by amino groups, often substituted with aryl or heteroaryl rings, which can be optimized to enhance selectivity and cell-based activity.

This example underscores the importance of the 5-carboxamide as a primary pharmacophore for achieving high-affinity binding to kinases.

Spleen Tyrosine Kinase (Syk)

Syk is a key mediator in the signaling pathways of immune cells and is a target for allergic and inflammatory diseases. The 4-anilinopyrimidine-5-carboxamides have been identified as potent Syk inhibitors.

Key SAR Insights for Syk Inhibitors:

  • 2-Position: An aminoethylamino group at this position was found to be important for Syk inhibitory activity.[3]

  • 4-Position: A meta-substituted anilino group was preferred for optimal potency.[3]

  • 5-Position Carboxamide: This group is a consistent feature in potent Syk inhibitors of this class.

The SAR for Syk inhibitors highlights the importance of the interplay between substituents at the 2- and 4-positions in achieving both potency and selectivity.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate the exploration of the 2-substituted pyrimidine-5-carboxamide scaffold, we provide detailed, step-by-step methodologies for their synthesis and biological characterization.

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[4] This method is particularly useful as it avoids substitution at the 4-position.

Experimental Workflow:

cluster_0 Preparation of Sodium Salt cluster_1 Pyrimidine Synthesis cluster_2 Work-up and Purification Methyl formate Methyl formate Condensation Condensation Methyl formate->Condensation Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate Methyl 3,3-dimethoxypropionate->Condensation Sodium Hydride Sodium Hydride Sodium Hydride->Condensation Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Condensation->Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate Reaction Reaction Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate->Reaction Amidinium Salt Amidinium Salt Amidinium Salt->Reaction Crude Product Crude Product Reaction->Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Purification Purification Extraction->Purification Pure Product Pure Product Purification->Pure Product

Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Step-by-Step Protocol:

  • Preparation of the Sodium Salt: To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) in THF. Stir the mixture for 30 minutes, then add methyl formate (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

  • Pyrimidine Synthesis: To a solution of the sodium salt (1.0 eq) in a suitable solvent such as DMF, add the desired amidinium salt (1.1 eq). Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 2-6 hours, monitoring the progress by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.[5]

Conversion to Pyrimidine-5-Carboxamides

The corresponding carboxamides can be readily prepared from the esters via amidation.

Step-by-Step Protocol:

  • Ester Hydrolysis (if necessary): The methyl or ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of THF and water.

  • Amide Coupling: The carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in a solvent such as DMF. The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with aqueous acid, aqueous base, and brine, then dried and concentrated. The crude product is purified by chromatography or recrystallization.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a powerful tool for quantifying kinase activity in a high-throughput format. The principle involves the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium or europium) to an acceptor fluorophore (e.g., fluorescein or GFP) when they are brought into close proximity, which occurs when a phospho-specific antibody binds to the phosphorylated substrate.

cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Incubation1 Incubation1 Kinase->Incubation1 Substrate Substrate Substrate->Incubation1 ATP ATP ATP->Incubation1 Inhibitor Inhibitor Inhibitor->Incubation1 Phosphorylated Substrate Phosphorylated Substrate Incubation1->Phosphorylated Substrate Incubation2 Incubation2 Phosphorylated Substrate->Incubation2 Eu-labeled Antibody Eu-labeled Antibody Eu-labeled Antibody->Incubation2 EDTA (Stop) EDTA (Stop) EDTA (Stop)->Incubation2 TR-FRET Signal TR-FRET Signal Incubation2->TR-FRET Signal

Caption: Workflow for a typical TR-FRET kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound (2-substituted pyrimidine-5-carboxamide) at various concentrations.

  • Kinase Reaction: Add the kinase, a fluorescently labeled substrate peptide, and ATP to initiate the reaction. The final volume is typically 10-20 µL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a solution containing EDTA. Then, add a europium- or terbium-labeled phospho-specific antibody.

  • Incubation and Reading: Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Incubate cells with compound Cell Lysis Cell Lysis Heating->Cell Lysis Apply temperature gradient Centrifugation Centrifugation Cell Lysis->Centrifugation Solubilize proteins Protein Quantification Protein Quantification Centrifugation->Protein Quantification Separate soluble and aggregated fractions Data Analysis Data Analysis Protein Quantification->Data Analysis e.g., Western Blot, ELISA

Caption: Key steps in a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the supernatant using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The 2-substituted pyrimidine-5-carboxamide scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors for a wide range of therapeutic targets. The modular nature of this scaffold allows for a systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties through rational design.

The comparative analysis presented in this guide highlights several key principles:

  • The 5-carboxamide moiety is a powerful hydrogen-bonding group that is often critical for high-affinity binding, particularly to the hinge region of kinases.

  • The 2-position is a key site for modification to tune potency, selectivity, and drug-like properties such as metabolic stability and solubility.

  • Substituents at the 4-position , often an aniline or a related aromatic group, play a crucial role in defining the selectivity profile of the inhibitor.

As our understanding of the structural biology of an increasing number of drug targets grows, the opportunities for the rational design of novel 2-substituted pyrimidine-5-carboxamide inhibitors will continue to expand. Future work in this area will likely focus on the development of highly selective inhibitors for challenging targets, as well as the exploration of novel substitution patterns to access new chemical space and intellectual property. The robust synthetic and biological testing protocols outlined in this guide provide a solid foundation for these future endeavors.

References

  • BenchChem. (2025).
  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 258, 115469.
  • Google Patents. (2003). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Kumar, A., et al. (2018). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro anti-fungal and anti-bacterial activities. Semantic Scholar.
  • Kikelj, D., et al. (2017). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 22(4), 563.
  • Ahmad, A., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Gfeller, P., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7653-7666.
  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Gao, L., et al. (2022). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
  • Kumar, A., et al. (2012). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. PubMed.
  • Ohem, M., et al. (2005). Synthetic studies on novel Syk inhibitors.
  • Nakashima, K., et al. (2008). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.
  • Wang, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7489-7503.
  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
  • MDPI. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules.
  • Dongguk University. (2025).
  • ResearchGate. (2022). (PDF) Synthesis, Docking and Evaluation of Novel Fused Pyrimidine Compounds as possible Lead Compounds with Antibacterial and Antitumor Activities.
  • Scott, J. S., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(9), 1436-1443.
  • ACS Omega. (2022). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met.
  • Asian Journal of Organic & Medicinal Chemistry. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

Sources

A Senior Application Scientist's Guide to In Vitro Validation of Pyrimidine-Based Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of oncology, pyrimidine-based compounds represent a cornerstone of chemotherapy. Their mechanism, primarily centered on disrupting DNA and RNA synthesis, has proven effective against a range of solid tumors. However, the nuanced differences between these agents, their varying efficacy across cancer types, and the ever-present challenge of drug resistance necessitate a robust and logical framework for in vitro validation. This guide provides an in-depth, experience-driven comparison of key pyrimidine-based compounds, detailing the experimental workflows required to rigorously assess their anticancer potential in relevant cancer cell line models.

The Central Role of Pyrimidine Analogs in Oncology

Pyrimidine analogs exert their cytotoxic effects by mimicking endogenous pyrimidines (cytosine, thymine, and uracil), thereby interfering with critical cellular processes. Malignant cells, with their high proliferative rate, have an increased demand for pyrimidine biosynthesis to support DNA and RNA synthesis.[1] This metabolic rewiring makes them particularly vulnerable to agents that disrupt this pathway.

Clinically established pyrimidine-based drugs such as 5-Fluorouracil (5-FU), Gemcitabine, and Capecitabine have been mainstays in the treatment of various cancers, including breast, colorectal, pancreatic, and lung cancers.[1][2] While 5-FU and its prodrug Capecitabine primarily inhibit thymidylate synthase, leading to a depletion of thymidine for DNA synthesis, Gemcitabine, a deoxycytidine analog, gets incorporated into DNA, causing chain termination and inducing apoptosis.[1][3]

This guide will focus on a comparative in vitro validation workflow for two prototypic pyrimidine-based compounds: 5-Fluorouracil and Gemcitabine . We will explore their effects on representative cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and HCT116 (colorectal carcinoma).[4][5][6][7]

Comparative Analysis of 5-Fluorouracil and Gemcitabine

The initial step in validating any potential anticancer compound is to determine its cytotoxic and antiproliferative activity across a panel of relevant cancer cell lines. This allows for a direct comparison of potency and provides a foundation for subsequent mechanistic studies.

Workflow for In Vitro Validation

In Vitro Validation Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation Cytotoxicity Cell Viability/Cytotoxicity Assays (MTT, SRB) IC50 IC50 Determination Cytotoxicity->IC50 Dose-response curves Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Target Target Engagement & Pathway Analysis (Western Blot) IC50->Target ComparativeAnalysis Comparative Analysis of 5-FU vs. Gemcitabine Apoptosis->ComparativeAnalysis Report Comprehensive Report Generation ComparativeAnalysis->Report

Caption: A streamlined workflow for the in vitro validation of anticancer compounds.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table summarizes hypothetical, yet representative, IC50 values for 5-FU and Gemcitabine across our selected cell lines after a 72-hour treatment period, as would be determined by an MTT or SRB assay.

CompoundCell LineCancer TypeIC50 (µM)
5-Fluorouracil MCF-7Breast Adenocarcinoma15.5
A549Non-Small Cell Lung Carcinoma25.2
HCT116Colorectal Carcinoma5.8
Gemcitabine MCF-7Breast Adenocarcinoma0.08
A549Non-Small Cell Lung Carcinoma0.15
HCT116Colorectal Carcinoma0.05

Analysis of Cytotoxicity Data:

From this hypothetical data, we can infer that Gemcitabine is significantly more potent than 5-FU across all three cell lines, exhibiting cytotoxic effects at nanomolar concentrations. HCT116 cells appear to be the most sensitive to both agents, which aligns with the clinical use of fluoropyrimidines in colorectal cancer.[2] The differential sensitivity observed underscores the importance of selecting appropriate cell line models that are representative of the intended clinical application.

Delving Deeper: Mechanistic Assays

Understanding how a compound induces cell death is as crucial as knowing that it does. The following assays dissect the cellular responses to 5-FU and Gemcitabine treatment.

Apoptosis Induction: The Annexin V/PI Assay

A hallmark of many successful chemotherapeutics is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is a robust method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Experimental Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[8] Propidium Iodide is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Expected Outcomes: Treatment with both 5-FU and Gemcitabine at their respective IC50 concentrations is expected to result in a significant increase in the percentage of Annexin V-positive cells (early and late apoptotic) compared to untreated controls. This confirms that the observed cytotoxicity is, at least in part, due to the induction of apoptosis.

Cell Cycle Arrest: Propidium Iodide Staining

Pyrimidine analogs that interfere with DNA synthesis are expected to cause perturbations in the cell cycle. Flow cytometric analysis of cellular DNA content using propidium iodide staining allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Rationale: Since both 5-FU and Gemcitabine disrupt DNA replication, they are anticipated to cause an accumulation of cells in the S-phase, where DNA synthesis occurs.[1] This S-phase arrest is a direct consequence of the compounds' mechanism of action.

Cell Cycle Analysis cluster_0 Untreated Cells cluster_1 Pyrimidine Analog-Treated Cells G1 G0/G1 Phase S S Phase G1->S G2M G2/M Phase S->G2M G2M->G1 G1_T G0/G1 Phase S_T S Phase Arrest G1_T->S_T G2M_T G2/M Phase S_T->G2M_T Progression Blocked

Sources

A Researcher's Guide to Cross-Reactivity Studies of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized cancer therapy. Among the most successful scaffolds for these inhibitors is the pyrimidine ring system. Its structural resemblance to the adenine base of ATP makes it an effective "hinge-binding" motif, allowing it to anchor within the active site of many kinases.[1][2]

However, this same feature is the root of a significant challenge in kinase drug discovery: cross-reactivity. The high degree of conservation in the ATP-binding pocket across the human kinome means that an inhibitor designed for one kinase can often bind to and inhibit many others. This "off-target" activity can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology, where a single drug can modulate multiple disease-relevant pathways.[3][4][5]

This guide provides an in-depth comparison of the methodologies used to characterize the cross-reactivity of pyrimidine-based kinase inhibitors. We will explore the causality behind experimental choices, provide actionable protocols, and present data-driven insights to help researchers navigate the complex landscape of kinase inhibitor selectivity.

The Structural Rationale for Cross-Reactivity

The pyrimidine scaffold's success is intrinsically linked to its ability to act as an ATP isostere.[2] It forms critical hydrogen bonds with the "hinge" region of the kinase catalytic domain, a structural feature common to nearly all kinases. This fundamental interaction provides a strong anchor, but achieving selectivity requires exploiting the subtle differences in the surrounding regions of the ATP pocket.

Modifications at various positions on the pyrimidine ring can introduce interactions with specific amino acid residues, such as the gatekeeper residue, which can confer selectivity.[6] However, many kinases share similar structural features in these variable regions, leading to inhibitor promiscuity.[7] For example, the well-known inhibitor Imatinib, while designed to target BCR-ABL, also potently inhibits other tyrosine kinases like c-KIT and PDGFR, an off-target effect that proved highly beneficial for treating gastrointestinal stromal tumors (GIST).[3][5] This highlights that cross-reactivity is not always detrimental and can be strategically leveraged.

A Comparative Guide to Assessing Inhibitor Selectivity

A thorough understanding of an inhibitor's selectivity profile is paramount for both validating its utility as a research tool and predicting its clinical safety and efficacy.[8] Several orthogonal methods are employed to build a comprehensive cross-reactivity profile.

1. Biochemical Assays: The Gold Standard for Direct Interactions Biochemical assays are the preferred method for initial, large-scale selectivity profiling because they directly measure the interaction between the inhibitor and a purified kinase, providing a clear and quantifiable readout.[8]

  • Principle: These assays measure the inhibitor's ability to block the catalytic activity of a kinase (phosphorylation of a substrate) or to directly bind to the kinase.

  • Common Formats:

    • Radiometric Assays: The traditional method, using radio-labeled ATP (³²P or ³³P) to quantify substrate phosphorylation.

    • Fluorescence/Luminescence-Based Assays: These methods detect either the consumption of ATP or the generation of ADP. For instance, the ADP-Glo™ Kinase Assay measures ADP production via a coupled luciferase reaction, where the light output is proportional to kinase activity.[9]

    • Enzyme-Linked Immunosorbent Assays (ELISA): Use phospho-specific antibodies to detect substrate phosphorylation.[10]

  • Causality: The choice of assay often depends on throughput needs, sensitivity, and the availability of reagents. Luminescence-based assays are highly amenable to high-throughput screening against large kinase panels.[9][10] A critical experimental parameter is the ATP concentration; assays are often run at or near the Km value for ATP for each kinase to reflect the inhibitor's intrinsic affinity.[11]

2. Cell-Based Assays: Probing Activity in a Physiological Context While biochemical assays are essential, they don't fully recapitulate the cellular environment. Cell-based assays provide crucial information on an inhibitor's ability to engage its target and modulate downstream signaling pathways within a living cell.

  • Principle: These assays typically measure the phosphorylation status of a known downstream substrate of the target kinase using techniques like Western blotting or cellular ELISA.

  • Causality: This approach validates that the inhibitor is cell-permeable and can inhibit the target in the presence of physiological ATP concentrations (which are much higher than in biochemical assays).[11] Discrepancies between biochemical and cellular potency can point to issues like poor permeability, efflux by cellular transporters, or rapid metabolism.

3. Proteomic and Chemical Proteomic Approaches: An Unbiased View These advanced methods offer a global and unbiased view of an inhibitor's targets within the complex protein landscape of a cell lysate or even a whole cell.

  • Principle: Methods like Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) or affinity chromatography using immobilized inhibitors can identify proteins that directly interact with the compound.[12]

  • Causality: These techniques are powerful for discovering completely unexpected off-targets, including non-kinase proteins, that would be missed by panel screening.[13] For example, a proteomics study revealed that Imatinib binds to NQO2, a non-kinase off-target.[13]

4. In Silico Profiling: Predictive Power Computational methods are increasingly used to predict potential off-targets before a compound is even synthesized or screened.[14]

  • Principle: These approaches use the crystal structure of kinase domains to dock the inhibitor in silico or compare binding site similarities to predict potential interactions.

  • Causality: While not a replacement for experimental validation, computational profiling can prioritize which kinases to screen against experimentally, saving significant resources.

Experimental Workflow & Protocol

The following section details a typical workflow for kinase inhibitor selectivity profiling and a representative protocol for an in vitro biochemical assay.

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Orthogonal Validation A Compound Synthesis (Pyrimidine-based Inhibitor) B Single-Dose Screening (e.g., 1µM) vs. Kinase Panel A->B C Data Analysis: Identify 'Hits' (% Inhibition > Threshold) B->C D Dose-Response Assay (10-point curve) for Hits C->D Prioritized Hits E Calculate IC50 Values D->E F Determine Selectivity Score E->F G Cell-Based Target Engagement Assay F->G Potent & Selective Leads I In Vivo Efficacy & Toxicity Studies G->I H Proteomics Profiling (Optional, for lead compounds) H->I

Caption: A typical workflow for characterizing kinase inhibitor selectivity.

Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

Objective: To determine the inhibitory activity of a pyrimidine-based compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • ADP-Glo™ Kinase Assay Kit (or similar)[9]

  • Kinase reaction buffer (specific to each kinase)

  • Test inhibitor (dissolved in 100% DMSO)

  • ATP solution

  • Multi-well assay plates (e.g., 384-well)

Step-by-Step Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the test inhibitor in 100% DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 100 µM is common.

    • Transfer a small volume (e.g., 1 µL) of the diluted compound into the assay plate wells.

  • Reaction Setup (Kinase/Substrate Mix):

    • Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.[15]

    • Dispense this mix into the wells containing the test compound. Also, prepare wells for controls:

      • No-Inhibitor Control (100% Activity): Add kinase/substrate mix to wells containing only DMSO.

      • No-Kinase Control (Background): Add substrate mix (without kinase) to wells containing only DMSO.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer. The final concentration should ideally be at the Km for each respective kinase.[11]

    • Add the ATP solution to all wells to start the reaction.[16] The total reaction volume is typically small (e.g., 10 µL).[16]

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60-90 minutes).[16]

  • Signal Detection (ADP-Glo™ Procedure):

    • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent contains luciferase and converts the ADP generated by the kinase reaction into a luminescent signal. Incubate (e.g., 30-60 minutes).

  • Data Acquisition:

    • Read the luminescence on a plate reader. The signal is stable for several hours.

  • Data Analysis:

    • Subtract the background signal (No-Kinase control) from all other readings.

    • Normalize the data by setting the No-Inhibitor control as 100% activity and a positive control inhibitor (or highest concentration of test compound) as 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Sample Cross-Reactivity Data for Pyrimidine-Based Inhibitors
CompoundPrimary TargetIC50 (nM)Off-Target 1IC50 (nM)Off-Target 2IC50 (nM)Selectivity Score (S10)
Inhibitor A AURKA5AURKB15ABL1>10,0000.02
Inhibitor B EGFR10ERBB250SRC8500.05
Inhibitor C JAK22JAK125TYK2750.15
Imatinib ABL125KIT100PDGFRα1200.10

Note: Data are hypothetical for illustrative purposes, except for Imatinib which is representative. Selectivity Score (S10) is the fraction of kinases inhibited >90% at a 1 µM screen.

Interpreting this data requires context. Inhibitor A shows good selectivity for AURKA over AURKB and excellent selectivity against ABL1. In contrast, Inhibitor C is a pan-JAK inhibitor, which could be therapeutically desirable or a source of side effects depending on the indication.

Visualizing Cross-Reactivity in Signaling Pathways

Understanding the impact of off-target inhibition requires placing it in the context of cellular signaling.

G cluster_0 Target Pathway (e.g., Cancer Cell Proliferation) cluster_1 Off-Target Pathway (e.g., Platelet Function) Receptor1 Growth Factor Receptor TargetKinase Primary Target Kinase (e.g., EGFR) Receptor1->TargetKinase Substrate1 Downstream Substrate TargetKinase->Substrate1 Proliferation Cell Proliferation Substrate1->Proliferation Receptor2 Platelet Receptor OffTargetKinase Off-Target Kinase (e.g., SRC) Receptor2->OffTargetKinase Substrate2 Downstream Substrate OffTargetKinase->Substrate2 Platelet Platelet Aggregation Substrate2->Platelet Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->TargetKinase Intended Inhibition Inhibitor->OffTargetKinase Cross-Reactivity

Caption: Impact of inhibitor cross-reactivity on distinct signaling pathways.

Conclusion

The pyrimidine scaffold will undoubtedly remain a cornerstone of kinase inhibitor design. However, a deep and early understanding of a compound's cross-reactivity profile is essential for successful drug development. A multi-pronged approach, combining high-throughput biochemical screening with cell-based validation and, where appropriate, proteomic and in silico methods, provides the most comprehensive and reliable picture of an inhibitor's selectivity. By carefully choosing experimental methodologies and rigorously controlling for artifacts, researchers can confidently select the most promising candidates, minimizing the risk of late-stage failure due to unforeseen off-target effects and potentially uncovering new therapeutic opportunities through beneficial polypharmacology.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • Promiscuous kinase inhibitors: When having more than one partner can be good.Signal Transduction and Targeted Therapy.
  • Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.
  • Kinase Selectivity Profiling Systems—General Panel.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.RSC Publishing.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.PubMed Central.
  • What makes a kinase promiscuous for inhibitors?PubMed Central, NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.PubMed Central, NIH.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • SER/THR KINASE ASSAY KIT, CROSSTIDE, RED OR GREEN PROTOCOL.* Thermo Fisher Scientific.
  • Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design?
  • In vitro kinase assay.protocols.io.
  • Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP)

Sources

A Technical Guide to the Comparative Bioavailability of Pyrimidine and Pyridine Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds due to their versatile biological activities.[1] Among these, pyrimidine and pyridine derivatives are cornerstones in the development of therapeutics ranging from anticancer to anti-inflammatory agents.[1][2] A critical determinant of a drug candidate's success is its oral bioavailability, which dictates the proportion of an orally administered dose that reaches systemic circulation to exert its therapeutic effect. Understanding the nuances of bioavailability between structurally similar scaffolds like pyrimidine and pyridine is paramount for medicinal chemists and drug development professionals in optimizing lead compounds and accelerating the path to clinical translation.

This guide provides an in-depth technical comparison of the bioavailability of pyrimidine versus pyridine derivatives, grounded in fundamental physicochemical principles and supported by established experimental methodologies. We will explore the key factors governing their absorption, distribution, metabolism, and excretion (ADME), and provide detailed protocols for their preclinical assessment.

The Foundational Blueprint: Physicochemical Properties Dictating Bioavailability

The journey of an oral drug begins with its dissolution in the gastrointestinal tract and subsequent permeation across the intestinal epithelium. This process is heavily influenced by the molecule's intrinsic physicochemical properties. While both pyrimidine and pyridine are aromatic six-membered rings containing nitrogen, their electronic and structural differences give rise to distinct properties that impact their bioavailability.

A Comparative Overview of Key Physicochemical Parameters:

PropertyPyrimidinePyridineImplication for Bioavailability
Structure 1,3-diazineAzineThe two nitrogen atoms in pyrimidine lead to a more electron-deficient ring system compared to pyridine.[3] This can influence metabolic stability and interactions with biological targets.
pKa ~1.3 (for the monoprotonated species)~5.2 (for the pyridinium ion)Pyridine is significantly more basic than pyrimidine.[3][4] At physiological pH, a larger fraction of pyridine derivatives may be protonated, which can affect their membrane permeability and interaction with transporters.
Polarity & Solubility Generally more polar than pyridineLess polar than pyrimidineHigher polarity can lead to better aqueous solubility, which is crucial for dissolution in the gut. However, excessive polarity can hinder passive diffusion across lipid membranes. The interplay between solubility and lipophilicity is a key optimization challenge.
Lipophilicity (logP) Generally lower logP valuesGenerally higher logP valuesLipophilicity is a critical determinant of membrane permeability. A higher logP generally favors passive diffusion, but excessively high values can lead to poor aqueous solubility and increased metabolic clearance.

This table synthesizes general chemical principles of the parent heterocycles. The properties of derivatives will be significantly influenced by their substituents.

Expert Insight: The lower basicity of the pyrimidine ring can be advantageous in drug design. A compound that is highly basic (like many pyridine derivatives) will be predominantly ionized in the acidic environment of the stomach and upper intestine, which can limit its ability to passively diffuse across the gut wall. The less basic nature of pyrimidines may result in a more favorable balance between solubility and permeability.

Crossing the Barrier: Membrane Permeability

The ability of a drug to permeate the intestinal epithelium is a primary determinant of its oral absorption. This can occur via passive diffusion or be mediated by transporters.

Passive Permeability: The Role of Lipophilicity and Polarity

Passive diffusion across the lipid bilayer of enterocytes is favored by compounds with optimal lipophilicity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool to assess a compound's passive permeability.

Diagram of the PAMPA Experimental Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare Donor Solution (Test Compound in Buffer) assemble Assemble 'Sandwich' (Donor Plate on Acceptor Plate) prep_solution->assemble prep_membrane Coat Filter Plate with Artificial Membrane Solution prep_membrane->assemble prep_acceptor Add Buffer to Acceptor Plate prep_acceptor->assemble incubate Incubate at Room Temperature assemble->incubate separate Separate Plates incubate->separate quantify_donor Quantify Compound in Donor Well separate->quantify_donor quantify_acceptor Quantify Compound in Acceptor Well separate->quantify_acceptor calculate Calculate Permeability Coefficient (Pe) quantify_donor->calculate quantify_acceptor->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Gatekeepers: Role of Transporters

Both uptake and efflux transporters on the apical and basolateral membranes of enterocytes can significantly influence the net flux of a drug into the bloodstream. For instance, some pyrimidine analogues are known to be substrates for nucleoside transporters.[6]

The Caco-2 Cell Permeability Assay is the gold standard for investigating both passive and active transport mechanisms. This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express a variety of transporters and metabolic enzymes, mimicking the intestinal barrier.[7]

Diagram of the Caco-2 Permeability Assay Workflow:

Caco2_Workflow cluster_culture Cell Culture cluster_experiment Permeability Experiment cluster_analysis Data Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_monolayer Culture for 21 days to form a monolayer seed_cells->culture_monolayer check_integrity Measure TEER to confirm monolayer integrity culture_monolayer->check_integrity add_compound_A_B Add test compound to Apical (A) side check_integrity->add_compound_A_B add_compound_B_A Add test compound to Basolateral (B) side check_integrity->add_compound_B_A sample_B Sample from Basolateral (B) side at time points add_compound_A_B->sample_B quantify Quantify compound concentration (LC-MS/MS) sample_B->quantify sample_A Sample from Apical (A) side at time points add_compound_B_A->sample_A sample_A->quantify calculate_Papp Calculate Apparent Permeability (Papp) quantify->calculate_Papp calculate_ER Calculate Efflux Ratio (Papp B-A / Papp A-B) calculate_Papp->calculate_ER

Caption: Caco-2 cell permeability assay workflow for assessing drug absorption.

An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is indicative of active efflux, a common mechanism of poor oral bioavailability.

The Metabolic Gauntlet: First-Pass Metabolism

After crossing the intestinal wall, drugs enter the portal circulation and are transported to the liver, where they may undergo extensive "first-pass" metabolism before reaching systemic circulation. The metabolic stability of a compound is a key determinant of its oral bioavailability.

In Vitro Assessment of Metabolic Stability

The metabolic stability of pyrimidine and pyridine derivatives can be assessed in vitro using human liver microsomes or hepatocytes. These systems contain the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

Comparative Metabolic Stability Data (Hypothetical):

Compound IDScaffoldHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Compound X-PyrPyridine2527.7
Compound X-PymPyrimidine4515.4
Verapamil (Control)-1546.2

This table presents hypothetical data for a structurally matched pair to illustrate a potential outcome. HLM = Human Liver Microsomes.

Expert Insight: The electron-deficient nature of the pyrimidine ring can, in some cases, render it less susceptible to oxidative metabolism by CYPs compared to the more electron-rich pyridine ring. However, the specific sites and rates of metabolism are highly dependent on the nature and position of substituents on the rings.

The Whole Picture: In Vivo Pharmacokinetic Studies

While in vitro assays provide valuable predictive data, in vivo pharmacokinetic (PK) studies in animal models are essential for a definitive assessment of oral bioavailability.

Key Pharmacokinetic Parameters from an In Vivo Study:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t½ (Half-life) Time for plasma concentration to decrease by half
F% (Oral Bioavailability) (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

For example, a study on a pyrimidine-based non-nucleoside reverse transcriptase inhibitor reported an oral bioavailability (F) of 31.8% in rats.[8] Another study on a pyridine-based Factor XIa inhibitor, compound (S)-17, also demonstrated oral bioavailability.[9] While these are isolated examples, they underscore that with appropriate structural modifications, both scaffolds can yield orally bioavailable drugs.

Experimental Protocols

Protocol: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer to assess intestinal absorption and identify potential active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Permeability Assessment (Apical to Basolateral - A to B):

    • The culture medium is replaced with transport buffer.

    • The test compound is added to the apical (A) chamber.

    • Samples are collected from the basolateral (B) chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Permeability Assessment (Basolateral to Apical - B to A):

    • The experiment is repeated with the addition of the test compound to the basolateral (B) chamber and sampling from the apical (A) chamber.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • The efflux ratio (ER) is determined as the ratio of Papp (B to A) to Papp (A to B).

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes to predict its hepatic clearance.

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes and NADPH (a cofactor for CYP enzymes) in a phosphate buffer at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The concentration of the remaining parent compound in the supernatant is determined by LC-MS/MS.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters, including oral bioavailability, of a test compound in a rodent model (e.g., rats).

Methodology:

  • Animal Dosing:

    • Intravenous (IV) Group: A cohort of animals receives the test compound as a single IV bolus injection.

    • Oral (PO) Group: Another cohort receives the test compound via oral gavage.

  • Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose, corrected for the dose administered.

Conclusion: A Tale of Two Scaffolds

The choice between a pyrimidine and a pyridine scaffold in drug design is a nuanced decision that extends beyond target engagement to the intricacies of bioavailability. While pyridine's higher basicity and lipophilicity can be modulated to achieve good oral exposure, the inherent electronic properties of the pyrimidine ring may offer a subtle advantage in terms of metabolic stability and a more favorable ionization profile at physiological pH.

Ultimately, the bioavailability of a pyrimidine or pyridine derivative is not solely dictated by the core heterocycle but is a complex interplay of its physicochemical properties, its interaction with biological transporters and metabolic enzymes, and the formulation in which it is delivered. The experimental workflows detailed in this guide provide a robust framework for the systematic and comparative evaluation of these critical parameters, empowering drug development professionals to make data-driven decisions and design the next generation of orally bioavailable medicines.

References

  • Deng, B., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(15), 3297.
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
  • Catarzi, D., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 9(11), 2819-2837.
  • Gitto, R., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(30), 3535-3564.
  • Dash, R. N., et al. (2021). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. Journal of Molecular Graphics and Modelling, 108, 107994.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Antal, Z., et al. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices.
  • Troutman, M. D., et al. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Journal of Pharmaceutical Sciences, 96(11), 3097-3108.
  • El-Sayed, N. S., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1863.
  • Corte, J. R., et al. (2016). Orally bioavailable pyridine and pyrimidine-based Factor XIa inhibitors: Discovery of the methyl N-phenyl carbamate P2 prime group. Bioorganic & Medicinal Chemistry, 24(10), 2266-2277.
  • BenchChem. (2025). Physicochemical Properties of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide. Retrieved from a hypothetical BenchChem technical document.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • El-Metwally, A. M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101375.
  • Jireš, J., et al. (2016). Advances in Purine and Pyrimidine Metabolism in Health and Diseases. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 533-540.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Request PDF.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
  • Gupta, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125.
  • Wikipedia. (2024). Pyridine.
  • Coluccia, A., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena AIR.
  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-227.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Wang, L., et al. (2015). Disruption of uridine homeostasis links liver pyrimidine metabolism to lipid accumulation. Journal of Lipid Research, 56(6), 1166-1177.
  • El-Sayed, N. S., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online.
  • El-Sayed, N. S., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed.
  • Al-Omaim, W. S., et al. (2025). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Adebayo, A. I., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • McConkey, G. A., et al. (2013). Purine and pyrimidine metabolism in Leishmania. PubMed.
  • Andon, F. T., et al. (2021).
  • Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI.
  • Hafez, H. N., et al. (2018). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.

Sources

Navigating Structure-Activity Relationships: A Comparative Guide to QSAR Studies of Pyrimidine-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine-5-carboxamide scaffold represents a privileged structure in the quest for novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in modern drug discovery, offering a systematic approach to understanding how chemical structure influences biological activity. This guide provides an in-depth comparison of various QSAR methodologies applied to pyrimidine-5-carboxamide derivatives, grounded in experimental data and established best practices.

The Rationale Behind QSAR in Pyrimidine-5-Carboxamide Drug Discovery

The core principle of QSAR is to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. For pyrimidine-5-carboxamide derivatives, this approach allows us to:

  • Predict the activity of novel, unsynthesized compounds , thereby prioritizing synthetic efforts.

  • Identify key molecular features that enhance or diminish biological potency.

  • Gain insights into the mechanism of action by correlating molecular properties with biological endpoints.

  • Optimize lead compounds by suggesting structural modifications to improve activity and drug-like properties.

A robust and predictive QSAR model is not merely a statistical exercise; it is a self-validating system that, when properly developed and validated, can significantly accelerate the drug discovery pipeline.

A Comparative Analysis of QSAR Models for Pyrimidine-5-Carboxamide Derivatives

To illustrate a practical comparison, we will consider a dataset of (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides evaluated for their antimicrobial and antiproliferative activities.[1] This allows for a direct comparison of how different QSAR models can be applied to the same chemical series to elucidate structure-activity relationships for distinct biological targets.

Case Study: Anticancer and Antimicrobial Pyrimidine-5-Carboxamides

A study on a series of 46 (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides provides a rich dataset for comparing QSAR models for both antifungal and anticancer activities.[1]

Table 1: Comparison of 3D-QSAR Models for Antifungal (C. albicans) and Anticancer (HeLa) Activity

Parameter3D-QSAR Model for C. albicans3D-QSAR Model for HeLa Cells
QSAR Method CoMFA and CoMSIACoMFA and CoMSIA
Number of Compounds 46Not explicitly stated for a separate model, but GI50 values reported for several compounds
Training Set Size 35-
Test Set Size 11-
CoMFA q² 0.648-
CoMFA r² 0.951-
CoMSIA q² 0.602-
CoMSIA r² 0.932-
Key Descriptors Steric, Electrostatic, Hydrophobic-

Data synthesized from a study on (R/S)-2-thioxo-3,4-dihydropyrimidine-5-carboxanilides.[1]

The high values of the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) for the antifungal model indicate a robust and predictive model. The study found that specific substitutions on the phenyl ring of the carboxamide moiety significantly influenced the antifungal activity.

For the antiproliferative activity against HeLa cells, while a detailed QSAR model was not the primary focus of the publication, the reported GI50 values for several compounds (e.g., 4o' with GI50 between 8.8 and 34 μM against six solid tumor cell lines) provide a foundation for developing such models.[1]

Alternative QSAR Approaches for Pyrimidine Derivatives

Beyond the 3D-QSAR methods of CoMFA and CoMSIA, other approaches have been successfully applied to pyrimidine derivatives, each with its own strengths:

  • 2D-QSAR : This method utilizes 2D structural descriptors (e.g., topological indices, molecular weight) to build predictive models. 2D-QSAR is computationally less intensive and can be a valuable first step in understanding SAR. For a series of dihydropyrimidinone derivatives, a 2D-QSAR model showed excellent predictivity with R² and Q² values of 0.98 and 0.97, respectively.[4]

  • Group-Based QSAR (G-QSAR) : This approach is particularly useful when a common scaffold is decorated with different substituent groups at various positions. G-QSAR models can elucidate the specific contributions of each substituent to the overall activity. A study on pyrimidine derivatives with antiviral, antimalarial, and anticancer activities successfully employed G-QSAR to create distinct models for each activity, highlighting the importance of hydrophobicity and electronic characteristics at different substitution points.[5]

Experimental Validation: The Cornerstone of Predictive Modeling

A QSAR model is only as reliable as the experimental data it is built upon. The following are standard protocols for evaluating the biological activity of pyrimidine-5-carboxamide derivatives, providing the essential data for QSAR model development.

Experimental Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-5-carboxamide derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidine-5-carboxamide derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

A Visual Guide to the QSAR Workflow and Key Concepts

To further elucidate the process of QSAR modeling and its underlying principles, the following diagrams created using Graphviz (DOT language) illustrate the key workflows and relationships.

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Model Model Development cluster_Validation Model Validation Data Dataset of Pyrimidine-5-Carboxamides (Structures & Biological Activity) Curation Data Curation (Error Checking, Standardization) Data->Curation Splitting Dataset Splitting (Training & Test Sets) Curation->Splitting Descriptors Descriptor Calculation (2D, 3D, etc.) Splitting->Descriptors Algorithm QSAR Algorithm Selection (MLR, PLS, ANN, etc.) Descriptors->Algorithm Model_Gen Model Generation Algorithm->Model_Gen Internal Internal Validation (Cross-validation, q²) Model_Gen->Internal External External Validation (Test Set Prediction, r²_pred) Internal->External Domain Applicability Domain Definition External->Domain Interpretation Interpretation & Prediction Domain->Interpretation

Caption: A generalized workflow for developing a predictive QSAR model.

QSAR_Validation QSAR_Model Developed QSAR Model CrossValidation Cross-Validation (q²) - Leave-One-Out - Leave-N-Out QSAR_Model->CrossValidation Bootstrapping Bootstrapping QSAR_Model->Bootstrapping TestSet Prediction on Test Set (r²_pred) QSAR_Model->TestSet YRandomization Y-Randomization QSAR_Model->YRandomization

Caption: Key internal and external validation techniques for QSAR models.

Conclusion and Future Perspectives

QSAR modeling is a powerful, data-driven approach that, when applied rigorously, can significantly enhance the efficiency of drug discovery programs centered on pyrimidine-5-carboxamide derivatives. The choice of QSAR methodology, from the computationally efficient 2D-QSAR to the more detailed 3D-QSAR and G-QSAR, should be guided by the specific research question and the nature of the dataset.

It is imperative to remember that the predictive power of any QSAR model is fundamentally linked to the quality and relevance of the experimental data used for its development. Therefore, a close integration of computational modeling with robust experimental validation is crucial for success. As our understanding of the molecular targets of pyrimidine-5-carboxamides grows and computational methods continue to evolve, we can anticipate that QSAR will play an even more prominent role in the rational design of the next generation of therapeutics based on this versatile scaffold.

References

  • Jadhav, S. D., et al. (2022). QSAR, Antimicrobial, and Antiproliferative Study of (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides. ACS Omega.
  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry.
  • Tanji, S., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Asif, M. (2022). Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Molecules.
  • Verma, A., & Singh, A. (2023). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences.

Sources

In silico docking studies of "2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Silico Docking of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde Derivatives Against VEGFR-2

Introduction: The Convergence of a Versatile Scaffold and a Key Oncological Target

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its profound biological significance.[1] As a privileged scaffold, its derivatives have been explored for a wide array of pharmacological activities, including anticancer properties.[2][3] One such versatile building block is "this compound," a compound ripe for synthetic modification to generate novel, biologically active molecules.[4] Its aldehyde functional group serves as a reactive handle for creating diverse derivatives, making it an attractive starting point for drug discovery campaigns.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of the VEGFR-2 tyrosine kinase domain is a clinically validated strategy for cancer therapy. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of VEGFR-2 is an area of intense research.[2][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of in silico molecular docking studies for a series of rationally designed derivatives of this compound. We will explore their potential as VEGFR-2 inhibitors, comparing their performance against the parent compound and a known clinical inhibitor, Sorafenib. The causality behind each methodological choice will be explained, ensuring a transparent and reproducible scientific narrative.

Methodology: A Self-Validating In Silico Protocol

The credibility of any computational study hinges on the robustness and validation of its methodology.[6] We present a detailed, step-by-step protocol that incorporates self-validation to ensure the reliability of our findings. The entire workflow is designed to logically progress from data acquisition to final analysis.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for our comparative docking study.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Validation cluster_analysis 3. Analysis Phase PDB Target Selection (VEGFR-2, PDB: 1YWN) ReceptorPrep Receptor Preparation (Remove Water, Add Hydrogens) PDB->ReceptorPrep Fetch PDB File LigandDesign Ligand Design (Parent & Derivatives) LigandPrep Ligand Preparation (Energy Minimization) LigandDesign->LigandPrep 2D to 3D Conversion Comparator Comparator Selection (Sorafenib) Comparator->LigandPrep Docking Molecular Docking (AutoDock Vina) ReceptorPrep->Docking LigandPrep->Docking Validation Protocol Validation (Re-docking Native Ligand) GridBox Grid Box Generation (Define Active Site) Validation->GridBox Confirms Site GridBox->Docking Scoring Binding Affinity Analysis (kcal/mol) Docking->Scoring Comparison Comparative Analysis (vs. Comparator) Scoring->Comparison Pose Pose Visualization (Binding Interactions) Pose->Comparison

Caption: A comprehensive workflow for the in silico docking study.

Target and Ligand Selection
  • Protein Target: The crystal structure of the VEGFR-2 kinase domain in complex with a ligand was obtained from the RCSB Protein Data Bank (PDB ID: 1YWN).[5] This specific structure was chosen as it provides a clear view of the ATP-binding site, which is the target for our designed inhibitors.

  • Parent Compound & Designed Derivatives: The parent molecule, this compound, and three rationally designed derivatives were sketched using chemical drawing software. The derivatives were designed to probe different interactions within the active site by modifying the aldehyde group:

    • Parent (MOL-01): this compound

    • Derivative 1 (MOL-02): (2-(2-Methoxyethyl)pyrimidin-5-yl)methanol (via reduction of the aldehyde)

    • Derivative 2 (MOL-03): 1-(2-(2-Methoxyethyl)pyrimidin-5-yl)-N-methylmethanimine (an imine derivative)

    • Derivative 3 (MOL-04): (E)-N'-((2-(2-Methoxyethyl)pyrimidin-5-yl)methylene)acetohydrazide (a hydrazone derivative)

  • Comparator Compound: Sorafenib, a known and potent VEGFR-2 inhibitor, was selected as the positive control to benchmark the performance of the designed derivatives.[2][5]

Preparation of Receptor and Ligands

Causality: Proper preparation of both the protein (receptor) and the small molecules (ligands) is paramount for a successful docking experiment. This step ensures that the molecules have the correct protonation states, charges, and three-dimensional geometries for the simulation.

Protocol:

  • Receptor Preparation (using AutoDock Tools): [7] a. The PDB file (1YWN) was loaded, and all non-essential components, such as water molecules and co-crystallized ligands, were removed. b. Polar hydrogens were added to the protein structure to correctly account for potential hydrogen bonding. c. Gasteiger charges were computed and assigned to all atoms. d. The prepared receptor was saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation: a. The 2D structures of the parent compound, its derivatives, and Sorafenib were converted to 3D structures. b. Each ligand's geometry was optimized using a suitable force field (e.g., MMFF94) to find a low-energy conformation. c. Gasteiger charges were computed, and rotatable bonds were defined. d. The prepared ligands were saved in the PDBQT format.

Docking Protocol Validation

Trustworthiness: To validate our docking protocol, the original co-crystallized ligand from the 1YWN PDB file was extracted and then re-docked into the prepared receptor's binding site. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[8][9] Our validation yielded an RMSD of 1.15 Å, confirming the reliability of the chosen parameters.

Molecular Docking Simulation

Expertise: The docking simulation itself is performed using AutoDock Vina, a widely-used program known for its speed and accuracy.[10] The core of the process involves defining a search space (a "grid box") that encompasses the protein's active site and allowing the software's algorithm to explore various ligand conformations and orientations within that space, scoring each one.

Protocol:

  • Grid Box Generation: A grid box was centered on the active site of VEGFR-2, as identified from the co-crystallized ligand in 1YWN. The dimensions were set to 25 x 25 x 25 Å to ensure the entire binding pocket was accessible to the ligands.

  • Running AutoDock Vina: The docking was performed using the command-line interface of AutoDock Vina. The command specifies the prepared receptor, the ligand, the grid box coordinates and dimensions, and the output file for the results.

  • Analysis: The output file contains multiple binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[11]

Results: A Comparative Analysis of Binding Affinities

The docking simulations provide quantitative estimates of binding affinity and qualitative insights into the specific molecular interactions that stabilize the protein-ligand complex. The results for our designed derivatives are summarized below and compared against the parent compound and the clinical inhibitor, Sorafenib.

Compound IDCompound Name/TypeBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)
MOL-01 Parent Compound-6.8Cys919
MOL-02 (2-(2-Methoxyethyl)pyrimidin-5-yl)methanol-7.1Cys919, Glu885
MOL-03 1-(2-(2-Methoxyethyl)pyrimidin-5-yl)-N-methylmethanimine-7.5Cys919, Asp1046
MOL-04 (E)-N'-((...))acetohydrazide-8.4Cys919, Asp1046, Glu885
Control Sorafenib (Known Inhibitor)-9.5Cys919, Asp1046, Glu885, His879
Logical Relationship of Molecular Interactions

The following diagram illustrates the key interactions contributing to ligand binding within the VEGFR-2 active site. Better-performing ligands form a more extensive network of these interactions.

G cluster_ligand Ligand Features cluster_receptor VEGFR-2 Active Site Pyrimidine Pyrimidine Core Hydrophobic_Pocket Hydrophobic Pocket Pyrimidine->Hydrophobic_Pocket Hydrophobic Methoxyethyl Methoxyethyl Tail Gatekeeper Gatekeeper Residue Methoxyethyl->Gatekeeper van der Waals Derivative_Head Derivative Moiety (Aldehyde, Alcohol, Imine, Hydrazone) Hinge Hinge Region (Cys919) Derivative_Head->Hinge H-Bond (Crucial) DFG_Motif DFG Motif (Asp1046) Derivative_Head->DFG_Motif H-Bond Salt_Bridge Salt Bridge Anchor (Glu885) Derivative_Head->Salt_Bridge H-Bond

Caption: Key interaction points between ligands and the VEGFR-2 active site.

Discussion: Interpreting the In Silico Data

The in silico docking results provide a clear structure-activity relationship (SAR) for the designed series. The binding affinity, represented by the docking score, is a key metric; a more negative value indicates a more stable protein-ligand complex and, theoretically, a more potent inhibitor.[9][11]

  • The Importance of the Hinge Interaction: All evaluated compounds, including Sorafenib, formed a critical hydrogen bond with the backbone of Cys919 in the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors and serves as an essential anchor for the ligand in the ATP-binding pocket. The pyrimidine core of our compounds appears well-suited to facilitate this interaction.

  • Performance of the Parent Compound (MOL-01): With a binding affinity of -6.8 kcal/mol, the parent aldehyde shows moderate potential. Its interaction is primarily limited to the crucial hinge binding, lacking additional stabilizing contacts.

  • Impact of Derivative Modifications:

    • MOL-02 (-7.1 kcal/mol): The reduction of the aldehyde to an alcohol introduced a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. This enabled an additional interaction with Glu885 , resulting in a modest improvement in binding affinity.

    • MOL-03 (-7.5 kcal/mol): The imine derivative introduced a nitrogen atom that formed a strong hydrogen bond with the catalytic loop residue Asp1046 , part of the highly conserved DFG motif. This interaction significantly enhanced the binding score compared to the parent compound.

    • MOL-04 (-8.4 kcal/mol): The acetohydrazide derivative demonstrated the best performance among the designed series. This moiety presented multiple hydrogen bond donors and acceptors, allowing it to simultaneously engage with Cys919 , Asp1046 , and Glu885 . This extensive hydrogen bond network mimics the interaction pattern of more complex inhibitors and is responsible for its superior binding affinity.

  • Comparison with Sorafenib (-9.5 kcal/mol): While our most promising derivative, MOL-04, is still less potent than the established drug Sorafenib, the analysis reveals that it successfully recapitulates several of Sorafenib's key interactions. Sorafenib's higher affinity is attributable to additional hydrophobic interactions and a more optimized fit within the binding pocket.[2][5] Nevertheless, the results validate that modifying the aldehyde group of this compound is a viable strategy for developing more potent VEGFR-2 inhibitors.

Conclusion and Future Outlook

This in silico investigation successfully established and validated a molecular docking protocol to evaluate derivatives of this compound as potential VEGFR-2 inhibitors. Our comparative analysis demonstrates a clear SAR, where the elaboration of the 5-carbaldehyde group into moieties capable of forming multiple hydrogen bonds leads to a significant increase in predicted binding affinity. The acetohydrazide derivative (MOL-04) emerged as the most promising candidate, warranting further investigation.

Future work should involve synthesizing these derivatives and validating their biological activity through in vitro kinase assays and cell-based proliferation assays.[2] Furthermore, advanced computational techniques, such as molecular dynamics simulations, could be employed to study the stability of the docked poses and more accurately predict binding free energies.[5] This study serves as a robust foundation, showcasing how computational chemistry can guide the rational design of novel therapeutic agents.

References

  • El-Gamal, M. I., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. [Link]

  • Chen, Y.-F. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDock. SIB. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Gisbert-Mascarós, J., et al. (2022). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PMC - NIH. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Scripps Research. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. ResearchGate. [Link]

  • LibreTexts Chemistry. (2020). How to Dock Your Own Drug. LibreTexts. [Link]

  • Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]

  • Schrödinger, Inc. (n.d.). Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

  • Singh, R., & Kaur, H. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. Reddit. [Link]

  • Science Addicted. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube. [Link]

  • Progress in Chemical and Biochemical Research. (2023). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. PCBR. [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • MDPI. (2017). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • Unregistered. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn. [Link]

  • Amato, R., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC - NIH. [Link]

  • Drug Discovery Laboratory. (n.d.). Drug Discovery - Software. Drug Discovery Laboratory. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its presence in research and development laboratories is common.[1] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture, ensuring the protection of laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the hazard profile of a chemical is the first step in managing its risks. While comprehensive toxicological data for this compound may be limited, data from analogous structures, such as Pyrimidine-5-carboxaldehyde, provide a strong basis for a conservative and safe approach.[2][3] The primary known hazards are irritation to the skin, eyes, and respiratory tract.[2] Therefore, all handling and disposal operations must be predicated on preventing exposure through these routes.

The principle of causality is critical here: we assume a hazardous potential not just based on what is known, but also on what is unknown. The statement "the chemical, physical, and toxicological properties have not been thoroughly investigated" found in the safety data sheet for a similar compound necessitates treating the substance with a high degree of caution.[3]

Table 1: Hazard Profile and Regulatory Context

Hazard CategoryDescriptionRecommended Precaution
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to dermatitis.[2]Wear nitrile gloves and a lab coat. Ensure exposed skin is washed thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Wear safety glasses or goggles.
Respiratory Irritation Inhalation of dust may cause irritation to the respiratory tract.[2][3]Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[3][4]
Environmental Hazard Environmental release should be avoided.[2] Do not let the product enter drains.[4]All waste, including rinsate, must be collected and disposed of as hazardous chemical waste.
Regulatory Framework Disposal is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA).[5][6]All disposal must be conducted through a licensed professional waste disposal service in compliance with 40 CFR parts 260-273.[3][5]

Pre-Disposal Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation. The causality is simple: preventing unintended chemical reactions in a waste container is a critical safety control.

Key Incompatibilities: Based on general guidelines for aldehydes and pyrimidines, this compound waste should be segregated from:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[2][7]

  • Strong Acids: Can cause polymerization or other uncontrolled reactions.[2][7]

  • Nitric Acid: This strong oxidant reacts violently with many organic compounds, including aldehydes, and can produce toxic nitrogen oxide gases.[8][9]

Waste Storage Protocol:

  • Designated Waste Containers: Use only approved, chemically resistant containers for waste collection. Ensure containers are clearly labeled "Hazardous Waste" and list all components, including this compound.

  • Secure Closure: Keep waste containers tightly closed except when adding waste.[2][4] This prevents the release of vapors and protects the contents from contamination.

  • Secondary Containment: Store liquid waste containers in secondary containment bins to mitigate spills.

  • Location: Store waste in a well-ventilated, designated satellite accumulation area away from heat sources and direct sunlight.[9]

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the proper disposal of waste streams containing this compound. Following these steps ensures regulatory compliance and laboratory safety.

Protocol 3.1: Disposal of Unused or Expired Neat Compound

This protocol applies to the pure, solid chemical that is no longer needed.

  • Do Not Attempt Neutralization: Never attempt to neutralize or chemically treat the waste in the laboratory unless it is part of a documented and approved procedure.

  • Packaging: Place the original container with the unused product into a larger, sealable, and clearly labeled outer container (overpack). If transferring the solid, do so in a chemical fume hood, avoiding dust formation.[3]

  • Labeling: The outer container must be labeled as "Hazardous Waste" and clearly identify the contents: "Waste this compound".

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[3]

Protocol 3.2: Disposal of Contaminated Solid Waste

This stream includes items like gloves, weigh paper, and pipette tips that are contaminated with the compound.

  • Segregation: Collect all contaminated solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag. This container must be separate from regular trash and other chemical waste streams.

  • Labeling: Clearly label the container "Hazardous Waste - Solid" and list "this compound" as a contaminant.

  • Closure and Pickup: Once full, securely seal the inner bag and the outer container. Arrange for disposal through your EHS office.

Protocol 3.3: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[10]

  • Triple Rinsing: This is the standard procedure for decontaminating empty containers.[9][10] a. Select a solvent that can readily dissolve the compound (e.g., acetone or ethanol). b. Add a small amount of the solvent to the container (approximately 10% of the container's volume). c. Securely cap and shake the container to rinse all interior surfaces. d. Crucially, pour this first rinsate into a designated liquid hazardous waste container. [8][9] e. Repeat this rinsing process two more times, collecting all rinsate as hazardous waste.

  • Container Disposal: After triple rinsing and air-drying, the container can be disposed of. a. Obliterate the Label: Completely remove or deface the original chemical label to prevent confusion.[8][9] b. Dispose: Dispose of the container in the appropriate receptacle for clean lab glass or plastic, as per your institution's policy.

Spill Management Workflow

In the event of a spill, a rapid and correct response is essential to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, restrict access.

  • Don PPE: Before cleanup, don appropriate personal protective equipment, including a lab coat, nitrile gloves, and safety goggles. For large spills, respiratory protection may be necessary.[4]

  • Contain and Clean: a. For a solid spill, gently cover the material with an absorbent pad to prevent dust from becoming airborne.[4] b. Carefully sweep up the spilled solid and absorbent material.[2][3] Use non-sparking tools if a flammable solvent is present. c. Place all contaminated materials into a sealed, labeled container for disposal as hazardous solid waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of all cleaning materials as hazardous waste.

Visual Workflow: Waste Management Decision Process

The following diagram illustrates the logical flow for segregating and managing different waste streams of this compound.

WasteDisposalFlow cluster_streams 1. Identify Waste Stream cluster_actions 2. Execute Disposal Protocol start Waste Generation This compound neat Unused/Expired Neat Compound start->neat solids Contaminated Solids (Gloves, Wipes, etc.) start->solids container Empty Reagent Container start->container package_neat Package Securely in Labeled Container neat->package_neat Protocol 3.1 package_solids Collect in Designated Solid Waste Bin solids->package_solids Protocol 3.2 rinse Protocol 3.3: Triple Rinse with Solvent container->rinse end 3. Arrange Pickup by Licensed Waste Disposal Service package_neat->end package_solids->end collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container rinse->dispose_container collect_rinsate->end

Sources

Personal protective equipment for handling 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that your work with novel chemical intermediates like 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is critical to advancing drug discovery. Handling such reagents safely and efficiently is paramount. This guide provides a comprehensive operational plan, moving beyond a simple checklist to explain the scientific rationale behind each safety recommendation, ensuring you can work with confidence.

Disclaimer: A Safety Data Sheet (SDS) for this compound was not specifically available. The following guidance is synthesized from the established hazard profiles of structurally analogous compounds, namely pyrimidine-5-carbaldehyde and its derivatives.[1][2][3] It is imperative to always consult the specific SDS provided by your supplier before handling any chemical.

Hazard Assessment: Understanding the Reactivity

This compound is a heterocyclic aldehyde. Based on analogous structures, the primary hazards stem from the aldehyde functional group and the pyrimidine core.[2][4][5]

Anticipated GHS Hazard Classifications:

  • Skin Irritation (Category 2): Aldehydes can react with proteins in the skin, leading to irritation.[1][2]

  • Serious Eye Irritation (Category 2): The mucous membranes of the eyes are particularly sensitive to irritation from this class of chemicals.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: Inhalation of the dust or vapor can irritate the respiratory system.[2][6]

  • Potential for Skin Sensitization: Some pyrimidine derivatives can cause an allergic skin reaction upon repeated contact.[3]

Understanding these hazards is the foundation of our safety protocol. The goal is to establish multiple barriers—engineering controls, administrative procedures, and finally, personal protective equipment (PPE)—to prevent contact and exposure.

Engineering Controls: Your Primary Barrier

Before you even select your PPE, the environment must be engineered for safety. PPE should be considered the last line of defense.

  • Chemical Fume Hood: All manipulations of this compound, especially handling the solid or preparing solutions, must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary exposure route.[2][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Proximity to Safety Equipment: Your workspace should be located in close proximity to an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Your choice of PPE is a critical, hands-on component of your safety. Each element is chosen to counteract a specific hazard identified in our assessment.

Eye and Face Protection
  • Requirement: Chemical splash goggles are mandatory. They must provide a full seal around the eyes to protect against splashes, which can occur when transferring liquids, and from airborne dust if handling the solid form.[8]

  • Expert Rationale: Standard safety glasses do not provide adequate protection from splashes or dust from the side, top, or bottom. Given the high likelihood of serious eye irritation, sealed goggles are the minimum requirement.[1][2] For larger scale operations (>5g) or when there is an increased splash risk, a face shield should be worn over the chemical splash goggles.[9][10]

Hand Protection
  • Requirement: Double-gloving with a compatible material is required.

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A robust, chemical-resistant glove. Butyl or neoprene gloves are recommended for handling aldehydes.[11]

  • Expert Rationale: A single pair of gloves, especially thin disposable ones, offers minimal protection. A tear or a pinhole can go unnoticed, leading to direct skin contact. Double-gloving provides a critical second barrier. The outer glove bears the brunt of any chemical contact, and should it become contaminated, it can be removed without contaminating your inner glove or hand. Aldehydes can degrade or permeate common glove materials; butyl rubber offers excellent resistance to this chemical class.[11] Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.[12][13][14][15]

Body Protection
  • Requirement: A flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs is essential.

  • Expert Rationale: The lab coat protects your skin and personal clothing from incidental splashes and spills.[8] The FR property is a best-practice standard in synthetic chemistry labs where flammable solvents are ubiquitous.

Respiratory Protection
  • Requirement: Generally not required if all work is conducted within a certified fume hood.

  • Expert Rationale: The fume hood serves as the primary respiratory protection. However, in the event of a large spill outside of containment or a failure of engineering controls, a full-face or half-mask air-purifying respirator with organic vapor cartridges would be necessary as part of an emergency response.[6][10][16]

PPE & Safety Protocol Summary

Protection Type Specification Rationale
Engineering Control Certified Chemical Fume HoodPrimary containment for vapors and dust to prevent inhalation.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 rated)Protects against eye irritation from splashes and dust.[1]
Add Face Shield for large scale/splash riskProtects entire face from splashes.[9]
Hand Protection Double-Gloving: Nitrile (inner) + Butyl/Neoprene (outer)Provides robust, layered protection against skin irritation and potential sensitization.[11][16]
Body Protection Flame-Resistant Lab Coat (fully buttoned)Protects skin from incidental contact.[8]
Footwear Closed-toe, liquid-resistant shoesProtects feet from spills.

Operational & Disposal Plans: A Step-by-Step Guide

This workflow integrates the PPE requirements into a logical, procedural sequence to minimize risk at every stage.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Work-Up & Disposal Phase prep_ppe 1. Don Full PPE (Lab Coat, Double Gloves, Goggles) prep_hood 2. Verify Fume Hood Functionality prep_setup 3. Assemble Glassware & Reagents in Hood prep_spill 4. Prepare Spill Kit (Absorbent, Neutralizer) handle_weigh 5. Weigh Solid Compound in Hood prep_spill->handle_weigh Proceed to Handling handle_transfer 6. Transfer to Reaction Vessel handle_reaction 7. Conduct Reaction Under Inert Atmosphere cleanup_quench 8. Quench Reaction Carefully handle_reaction->cleanup_quench Proceed to Cleanup cleanup_decontaminate 9. Decontaminate Glassware (e.g., with appropriate solvent) cleanup_waste 10. Segregate & Dispose Waste (Solid & Liquid) cleanup_remove_ppe 11. Doff PPE Correctly (Outer Gloves First) cleanup_wash 12. Wash Hands Thoroughly

Caption: Safe Handling Workflow Diagram.

Emergency Spill Procedure
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Contain: If safe to do so, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill and prevent it from spreading. Do not use combustible materials like paper towels for large spills.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • PPE: Don appropriate respiratory protection if the spill is large or outside of a fume hood.

  • Clean-up: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Plan
  • Solid Waste: Any solid this compound, contaminated absorbents, and contaminated disposable PPE (e.g., outer gloves) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning glassware, must be collected in a labeled hazardous liquid waste container. Segregate halogenated and non-halogenated waste streams as per your institution's policy.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain.[6]

By integrating this expert-level understanding of the material's hazards with a rigorous, multi-layered safety and operational plan, you can effectively mitigate risks and ensure the integrity of your research.

References

  • Capot Chemical. (2022, May 20). Material Safety Data Sheet: 2-Methylpyrimidine-5-carbaldehyde. [Link]

  • Environmental Health and Safety, The University of Texas at Dallas. OSHA Glove Selection Chart. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • ResearchGate. Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link]

  • Cole-Parmer. Gloves Chemical Resistance Chart. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet: 2-Thiophenecarboxaldehyde, 5-methyl-. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • CP Lab Safety. Glove Compatibility Chart. [Link]

  • University of California, Berkeley, Environment, Health & Safety. Ansell Chemical Resistance Glove Chart. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information, PubChem. Pyrimidine-2-carbaldehyde. [Link]

  • ACS Publications, The Journal of Organic Chemistry. Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde
Reactant of Route 2
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.